molecular formula C11H11BrO B066607 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 165730-10-9

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B066607
CAS No.: 165730-10-9
M. Wt: 239.11 g/mol
InChI Key: ILFZPAUIJLEEAO-UHFFFAOYSA-N
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Description

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a high-purity, synthetically valuable organic compound that serves as a versatile key intermediate and molecular scaffold in advanced chemical research. This brominated indanone derivative features a ketone group adjacent to a gem-dimethyl substituted ring, which confers significant steric and electronic influence on its reactivity. The presence of the bromo substituent on the aromatic ring makes it an excellent electrophilic partner in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, enabling the rapid diversification of the core structure for the construction of compound libraries. Its primary research value lies in medicinal chemistry and drug discovery, where it is employed as a privileged building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders, inflammation, and oncology. The rigid, fused bicyclic system mimics aspects of steroidal or other pharmacologically relevant cores, making it an ideal starting point for developing novel enzyme inhibitors or receptor modulators. Furthermore, its unique structure is of interest in materials science for the development of organic semiconductors and ligands for catalytic systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-bromo-2,2-dimethyl-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c1-11(2)6-7-3-4-8(12)5-9(7)10(11)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFZPAUIJLEEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1=O)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602236
Record name 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165730-10-9
Record name 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one molecular structure and weight"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Executive Summary: This whitepaper provides a comprehensive technical overview of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a key chemical intermediate in pharmaceutical research and development. The indanone scaffold is of significant interest due to its prevalence in bioactive molecules, including approved drugs for neurodegenerative diseases.[1] This guide details the compound's molecular structure, physicochemical properties, a plausible synthetic route, and standard analytical characterization protocols. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this compound's properties and handling for its effective use as a building block in complex molecule synthesis.

Chemical Identity and Physicochemical Properties

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone, a class of compounds recognized for its versatile applications in organic synthesis and medicinal chemistry.[2] The core structure consists of a benzene ring fused to a five-membered ring containing a ketone and two methyl groups at the C2 position. The bromine atom at the C6 position provides a reactive handle for further chemical modification, making it a valuable precursor for creating diverse chemical libraries.

Molecular Structure and Identifiers

The fundamental structure and key identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Identifier Value Source
IUPAC Name 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one [3][4]
CAS Number 165730-10-9 [3][4]
Molecular Formula C₁₁H₁₁BrO [3]
Synonyms 6-bromo-2,2-dimethyl-indan-1-one, 6-bromo-2,2-dimethyl-1-indanone [3]

| InChI Key | ILFZPAUIJLEEAO-UHFFFAOYSA-N |[3] |

Below is a graphical representation of the molecule's atom connectivity and bond structure.

Caption: Molecular graph of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Physicochemical Data

The compound's key physicochemical properties, computed by PubChem, are essential for predicting its behavior in various solvents and biological systems.[3]

Table 2: Computed Physicochemical Properties

Property Value Unit
Molecular Weight 239.11 g/mol [3]
Monoisotopic Mass 237.99933 Da[3]
XLogP3 3.3 -[3]
Topological Polar Surface Area 17.1 Ų[3]
Heavy Atom Count 13 -[3]

| Formal Charge | 0 | -[3] |

Proposed Synthesis and Purification

While specific literature detailing the synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is sparse, a plausible and efficient route can be designed based on established organic chemistry principles, particularly the Friedel-Crafts reaction. A logical precursor would be 3-(4-bromophenyl)-2,2-dimethylpropanoic acid, which can be cyclized under acidic conditions.

Synthetic Workflow

The proposed synthesis involves an intramolecular Friedel-Crafts acylation. This method is a robust and widely used strategy for forming cyclic ketones like indanones.[5] The workflow ensures high regioselectivity due to the activating nature of the alkyl chain and the directing effect of the bromine atom on the aromatic ring.

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol (Prophetic)

Objective: To synthesize 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one via intramolecular Friedel-Crafts acylation.

Step 1: Formation of the Acyl Chloride

  • To a stirred solution of 3-(4-bromophenyl)-2,2-dimethylpropanoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate, which is used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude acyl chloride in dry DCM under a nitrogen atmosphere and cool the solution to 0 °C.

  • Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the cyclization via TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and spectrometric techniques provides irrefutable evidence of the molecular structure. Commercial suppliers typically use methods like LCMS, GCMS, HPLC, and NMR to ensure the quality of their products.[4]

Analytical Workflow

A standard workflow ensures comprehensive characterization, from structural confirmation to purity assessment.

G cluster_workflow Analytical Characterization Workflow A Synthesized Crude Product B Mass Spectrometry (MS) - Confirm Molecular Weight A->B Structural Confirmation C Infrared (IR) Spectroscopy - Identify Functional Groups A->C Structural Confirmation D NMR Spectroscopy (¹H and ¹³C) - Elucidate C-H Framework A->D Structural Confirmation E Chromatography (HPLC/GC) - Assess Purity D->E Purity Analysis F Characterized Compound (Structure & Purity Confirmed) E->F

Caption: Standard workflow for the analytical characterization of the title compound.

Spectroscopic and Spectrometric Data (Predicted)

The following tables summarize the expected data from key analytical techniques.

Table 3: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~ 7.60 d 1H Aromatic H (ortho to C=O)
~ 7.45 dd 1H Aromatic H (ortho to Br)
~ 7.35 d 1H Aromatic H (meta to C=O)
~ 2.95 s 2H -CH₂-

| ~ 1.25 | s | 6H | 2 x -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 205 C=O
~ 154 Ar-C
~ 137 Ar-C
~ 130 Ar-CH
~ 128 Ar-CH
~ 125 Ar-C-Br
~ 122 Ar-CH
~ 52 -CH₂-
~ 45 Quaternary C

| ~ 25 | -CH₃ |

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group
~ 3070 Aromatic C-H stretch
~ 2960 Aliphatic C-H stretch
~ 1710 Ketone (C=O) stretch
~ 1600 Aromatic C=C stretch

| ~ 1070 | Aryl-Br stretch |

Standard Operating Procedures for Analysis

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Weigh approximately 10-15 mg of the purified compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction to obtain the final spectra for analysis.

Protocol 2: FTIR-ATR Spectroscopy

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Data Acquisition: Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Applications in Research and Drug Development

The true value of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one lies in its utility as a versatile chemical scaffold. The indanone core is a privileged structure in medicinal chemistry, most notably found in Donepezil, a primary treatment for Alzheimer's disease.[1]

  • Neurodegenerative Disease Research: Indanone derivatives are known to modulate key enzymes associated with neurological disorders, such as monoamine oxidases (MAO) and acetylcholinesterase (AChE).[1] This compound serves as an excellent starting point for synthesizing novel inhibitors with potentially improved efficacy and selectivity.

  • Scaffold for Library Synthesis: The bromine atom at the 6-position is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the rapid diversification of the indanone core, enabling the creation of large libraries of related compounds for high-throughput screening against various biological targets.

  • Intermediate for Complex Molecules: Beyond direct drug candidates, this compound can be used as an intermediate in the multi-step synthesis of more complex natural products or pharmaceutical agents.[2]

Safety and Handling

As a brominated organic compound and a ketone, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one should be handled with appropriate care in a laboratory setting. While specific toxicity data is not available, information from structurally similar compounds, such as 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one, suggests it may cause skin and eye irritation (H315, H319).[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

Conclusion

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest due to its structural features: a privileged indanone core and a versatile bromine handle. This guide has provided a detailed overview of its chemical and physical properties, a robust synthetic strategy, and the analytical methods required for its characterization. Its potential as a foundational building block in the development of novel therapeutics, particularly for neurodegenerative diseases, underscores its importance to the scientific and drug development communities.

References

  • PubChem. 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. Available at: [Link]

  • Matrix Fine Chemicals. 6-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 14548-39-1. Available at: [Link]

  • PubChem. 6-bromo-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

  • PubChemLite. 6-bromo-2-methyl-2,3-dihydro-1h-inden-1-one. Available at: [Link]

  • ADMET & DMPK. New therapeutic modalities in drug discovery and development: Insights & opportunities. Available at: [Link]

  • European Pharmaceutical Review. Applications in drug development. Available at: [Link]

  • ResearchGate. Di-bromo-Based Small-Molecule Inhibitors of the PD-1/PD-L1 Immune Checkpoint. Available at: [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available at: [Link]

  • Drug Discovery Today. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Available at: [Link]

Sources

Synthesis of 6-bromo-2,2-dimethyl-3H-inden-1-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2,2-dimethyl-3H-inden-1-one is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The indanone scaffold is a privileged structure found in a variety of biologically active compounds. The presence of a bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies. The gem-dimethyl group at the 2-position can impart specific conformational constraints and metabolic stability to the final molecules. This in-depth technical guide details a robust and well-established synthetic pathway for the preparation of 6-bromo-2,2-dimethyl-3H-inden-1-one, focusing on the underlying chemical principles and providing practical, field-proven insights for its successful synthesis.

Core Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway to construct the 6-bromo-2,2-dimethyl-3H-inden-1-one core involves a two-step sequence:

  • Synthesis of the Precursor: Preparation of 3-(4-bromophenyl)-2,2-dimethylpropanoic acid.

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the propanoic acid precursor to the target indanone.

This strategy is predicated on the well-established and reliable nature of the intramolecular Friedel-Crafts acylation for the formation of five-membered rings in aromatic systems.[1][2]

Part 1: Synthesis of the Precursor: 3-(4-bromophenyl)-2,2-dimethylpropanoic acid

The synthesis of the carboxylic acid precursor is a critical first step. A feasible approach involves the alkylation of a 4-bromobenzyl species with a source of the isobutyrate moiety.

Experimental Protocol: Synthesis of 3-(4-bromophenyl)-2,2-dimethylpropanoic acid

This protocol is adapted from established procedures for the synthesis of similar 3-aryl-2,2-dimethylpropanoic acids.

Materials:

  • 4-Bromobenzyl bromide

  • Isobutyraldehyde

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Potassium permanganate (KMnO₄)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

  • Alkylation:

    • In a well-ventilated fume hood, suspend powdered sodium hydroxide (1.1 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB) in toluene.

    • Heat the suspension to 70°C with vigorous stirring under a nitrogen atmosphere.

    • A mixture of 4-bromobenzyl bromide (1.0 equivalent) and isobutyraldehyde (1.1 equivalents) is added dropwise to the heated suspension over 1 hour.[1]

    • Maintain the reaction mixture at 70°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,2-dimethyl-3-(4-bromophenyl)propanal.

  • Oxidation:

    • Dissolve the crude aldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Slowly add a solution of potassium permanganate (KMnO₄) in water to the stirred solution of the aldehyde. The reaction is exothermic and should be controlled with an ice bath.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate has disappeared.

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved.

    • Acidify the mixture with hydrochloric acid to a pH of approximately 2.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-(4-bromophenyl)-2,2-dimethylpropanoic acid.

    • Purify the crude product by recrystallization or column chromatography.

Part 2: Intramolecular Friedel-Crafts Acylation

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation of the prepared 3-(4-bromophenyl)-2,2-dimethylpropanoic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism to form the desired five-membered ring of the indanone.[3][4]

Causality Behind Experimental Choices:
  • Choice of Catalyst: Strong acids are required to generate the acylium ion electrophile. Polyphosphoric acid (PPA) is an effective and commonly used reagent for this transformation as it acts as both a solvent and a catalyst.[5] Alternatively, a strong Lewis acid like aluminum chloride (AlCl₃) can be used, which would typically require the conversion of the carboxylic acid to the corresponding acyl chloride first.[6]

  • Reaction Temperature: The temperature is a critical parameter. It needs to be high enough to promote the reaction but not so high as to cause decomposition or side reactions.

Experimental Protocol: Synthesis of 6-bromo-2,2-dimethyl-3H-inden-1-one

Materials:

  • 3-(4-bromophenyl)-2,2-dimethylpropanoic acid

  • Polyphosphoric acid (PPA)

  • Ice

  • Water

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).

    • Heat the PPA to approximately 80-100°C with stirring to ensure it is fluid.

    • Slowly add the 3-(4-bromophenyl)-2,2-dimethylpropanoic acid in portions to the hot PPA.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at 80-100°C for the required time (typically 1-3 hours).

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the crude product.

    • Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-bromo-2,2-dimethyl-3H-inden-1-one.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product.

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductTypical Yield (%)
1a4-Bromobenzyl bromideIsobutyraldehyde, NaOH, TBABToluene702-42,2-dimethyl-3-(4-bromophenyl)propanal70-80
1b2,2-dimethyl-3-(4-bromophenyl)propanalKMnO₄Acetone/Water0 - RT2-43-(4-bromophenyl)-2,2-dimethylpropanoic acid60-70
23-(4-bromophenyl)-2,2-dimethylpropanoic acidPolyphosphoric acidN/A80-1001-36-bromo-2,2-dimethyl-3H-inden-1-one75-85

Visualization of the Synthesis Pathway

Sources

Solubility and Stability of 6-Bromo-2,2-dimethyl-1-indanone: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-bromo-2,2-dimethyl-1-indanone (CAS: 165730-10-9) is a highly specialized structural building block utilized in advanced organic synthesis and pharmaceutical development[1]. Its unique molecular architecture—combining a reactive ketone, an aromatic bromide, and a sterically demanding 2,2-dimethyl group—makes it an indispensable intermediate for synthesizing complex molecular architectures. These include hetero-compound S1P1 receptor agonists used in immunology[2] and photoswitchable bis(amidopyrrole) receptors utilized in transmembrane anion transport[3]. This whitepaper provides an in-depth analysis of the compound's solubility, thermal stability, and reactivity profiles, offering self-validating protocols for researchers and drug development professionals.

Structural Rationale: The Causality of the 2,2-Dimethyl Group

In rational drug design and supramolecular chemistry, structural rigidity dictates functional efficacy. The incorporation of dimethyl substituents at the C2 position of the indanone ring is not an arbitrary synthetic choice; it introduces deliberate and necessary steric crowding.

When 6-bromo-2,2-dimethyl-1-indanone undergoes McMurry homocoupling to form a stiff-stilbene scaffold, this steric bulk in the vicinity of the central double bond significantly improves the photostationary state (PSS) ratios and enhances the molecule's resistance to fatigue during repeated photoisomerization cycles[3]. Furthermore, the C6 bromine atom serves as a highly efficient, stable handle for subsequent Buchwald-Hartwig aminations, allowing for modular functionalization without disrupting the core indanone stability[3].

ReactivityWorkflow A 6-bromo-2,2-dimethyl-1-indanone (CAS: 165730-10-9) B McMurry Homocoupling (TiCl4, Zn, THF) A->B Reflux 16h E S1P1 Agonist Synthesis (Base, Solvent) A->E Substitution C Buchwald-Hartwig Amination B->C Pd Catalyst D Stiff-Stilbene Scaffold (High Thermal Stability) C->D Rigidification F Hetero Compound (S1P1 Agonist) E->F Condensation

Figure 1: Reactivity workflow of 6-bromo-2,2-dimethyl-1-indanone in organic synthesis.

Solubility Profile & Solvent Selection

Understanding the thermodynamic solubility of 6-bromo-2,2-dimethyl-1-indanone is essential for optimizing reaction conditions, extraction, and purification workflows. The molecule's high lipophilicity (driven by the brominated aromatic ring and the aliphatic methyl groups) renders it practically insoluble in aqueous media[1]. Consequently, organic solvents must be employed. Tetrahydrofuran (THF) and dichloromethane (CH₂Cl₂) are the solvents of choice, providing excellent solvation for both the starting material and the highly reactive intermediates generated during synthesis[3].

Table 1: Quantitative Solubility Profile
SolventPolarity IndexSolubility LevelRationale for Experimental Use
Tetrahydrofuran (THF) 4.0Highly SolublePrimary solvent for McMurry homocoupling and organometallic reactions[3].
Dichloromethane (CH₂Cl₂) 3.1Highly SolubleStandard solvent for liquid-liquid extraction and Buchwald-Hartwig amination[3].
Ethyl Acetate (EtOAc) 4.4SolubleUtilized in silica gel column chromatography (often paired with n-hexane)[2].
Dimethyl Sulfoxide (DMSO) 7.2SolubleIdeal for NMR spectroscopy (DMSO-d6) and creating highly concentrated stock solutions[3].
Water 10.2InsolubleHigh lipophilicity prevents aqueous solvation; used only for quenching reactions[3].

Stability & Degradation Pathways

6-bromo-2,2-dimethyl-1-indanone exhibits excellent thermal and photolytic stability under standard laboratory conditions. The robust nature of the indanone core prevents spontaneous degradation, ensuring long-term storage viability. However, under specific catalytic or highly reductive conditions, the molecule exhibits targeted reactivity. It remains stable under standard thermal reflux but readily undergoes reductive coupling in the presence of titanium tetrachloride (TiCl₄) and zinc[3].

Table 2: Stability Profile
Environmental ConditionStability StatusDegradation Pathway / Reactivity
Ambient (Solid State) Highly StableNo significant degradation; store in a cool, dry place under N₂ for optimal shelf life.
Thermal (Reflux in THF) StableRequires strong reducing agents (TiCl₄/Zn) to force the ketone into McMurry coupling[3].
Photolytic (UV/Vis) StableThe monomer is stable; downstream stiff-stilbenes are designed to be photoswitchable[3].

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Self-Validating System)

To ensure accurate solubility profiling for scale-up operations, a self-validating shake-flask methodology coupled with HPLC-UV quantification is employed.

  • Preparation: Weigh exactly 10.0 mg of 6-bromo-2,2-dimethyl-1-indanone into a series of amber glass vials to prevent potential light-induced artifacts.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., THF, CH₂Cl₂, Water) to each respective vial.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.5 °C to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 10 minutes to separate any undissolved solid particulates.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV. Compare the integrated peak areas against a pre-validated, five-point calibration curve.

Protocol 2: McMurry Homocoupling (Reactivity & Stability Validation)

This protocol demonstrates the controlled reactivity of the ketone group while maintaining the stability of the brominated aromatic ring, a critical step in synthesizing photoswitchable receptors[3].

  • Catalyst Activation: Under a strict N₂ atmosphere, slowly add TiCl₄ (50.1 mmol) to a vigorously stirred suspension of Zn dust (100 mmol) in dry THF (60 mL).

  • Reflux: Stir the resulting mixture at reflux for 2 hours using an oil bath to form the active low-valent titanium species, then cool to room temperature.

  • Substrate Addition: Add 6-bromo-2,2-dimethyl-1-indanone (25.1 mmol) directly to the black suspension[3].

  • Coupling Reaction: Stir the mixture at reflux for 16 hours. The high thermal stability of the indanone core ensures that thermal degradation does not compete with the coupling mechanism.

  • Quenching & Extraction: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl (60 mL), and extract the aqueous layer with CHCl₃ (3 × 150 mL)[3].

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the rigidified biindenylidene intermediate[3].

TestingProtocol A Compound 165730-10-9 B Solubility Profiling (Organic vs Aqueous) A->B C Thermal Assay (Heat Stress) A->C D Photostability Assay (UV/Vis Exposure) A->D E HPLC-UV Quantification B->E C->E D->E F Stability Profile Output E->F Data Analysis

Figure 2: Standardized workflow for assessing solubility and stability via HPLC-UV.

Conclusion

The physicochemical properties of 6-bromo-2,2-dimethyl-1-indanone—specifically its high solubility in halogenated and polar aprotic solvents, coupled with its robust thermal stability—make it an ideal candidate for rigorous synthetic workflows. By understanding the causality behind its structural features, particularly the steric influence of the 2,2-dimethyl group, researchers can reliably deploy this compound in the synthesis of advanced therapeutics and responsive supramolecular systems.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20082014, 6-bromo-2,2-dimethyl-1-indanone." PubChem.
  • Ono Pharmaceutical Co., Ltd. "Hetero compound." US Patent 20090076070A1, 2009.
  • Kistemaker, J. C. M., et al. "Photoswitchable Bis(amidopyrroles): Modulating Anion Transport Activity Independent of Binding Affinity." The Journal of Organic Chemistry, 2023.

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Structural Elucidation, Isomeric Diversity, and Synthetic Utility of C11H11BrO: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C11H11BrO represents a highly versatile class of halogenated organic compounds. With a Degree of Unsaturation (DoU) of 6—calculated via the standard formula DoU=C+1−2H+X​ —the molecular architecture necessitates a combination of aromatic systems, aliphatic rings, and/or double bonds.

While this formula encompasses multiple structural isomers, the most pharmaceutically significant and widely utilized isomer is the α -bromoketone designated by the IUPAC name 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (commonly known as 5-bromoacetylindane). This whitepaper explores the structural diversity of C11H11BrO, details the mechanistic causality behind its synthesis, and provides self-validating protocols for its application as a privileged building block in drug discovery, particularly via the Hantzsch thiazole synthesis.

Isomeric Diversity and Structural Elucidation

Because C11H11BrO can satisfy a DoU of 6 in various ways, several commercially and synthetically relevant isomers exist. The table below summarizes the quantitative and structural data for the primary isomers encountered in medicinal chemistry[1].

IUPAC NameCAS NumberStructural MotifPrimary Application
2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one 39696-16-7Fused bicyclic α -bromoketoneBifunctional electrophile for thiazole/imidazole drug scaffold synthesis.
6-bromo-7-methyl-3,4-dihydronaphthalen-1(2H)-one 1273597-02-6Brominated tetralone derivativeRigidified intermediate for polycyclic therapeutics and kinase inhibitors.
(4-bromo-3-methylphenyl)(cyclopropyl)methanone 1267167-02-1Cyclopropyl aryl ketonePrecursor for cyclopropyl-containing allosteric modulators.

Note: The remainder of this guide will focus on the primary isomer, 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one, due to its ubiquitous role as an α -halocarbonyl precursor in heterocyclic chemistry.

Mechanistic Insights: Synthesis of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one

The synthesis of this specific C11H11BrO isomer relies on a tightly controlled, two-step sequence: a Friedel-Crafts acylation followed by an acid-catalyzed α -bromination.

Step 1: Regioselective Friedel-Crafts Acylation

The synthesis begins with the acylation of indane using acetyl chloride and anhydrous aluminum chloride ( AlCl3​ ). The causality behind the regioselectivity is rooted in steric and electronic effects. The fused cyclopentyl ring of indane acts as an electron-donating, ortho/para-directing group. However, electrophilic attack at the 4-position (ortho to the bridgehead) is highly sterically hindered. Consequently, the acylium ion ( CH3​C≡O+ ) preferentially attacks the 5-position, yielding 1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one (5-acetylindane) almost exclusively [2].

Step 2: Acid-Catalyzed α -Bromination

The subsequent bromination utilizes elemental bromine ( Br2​ ) in glacial acetic acid. The use of an acidic medium is critical: it catalyzes the rate-determining enolization of the ketone. The electron-rich enol intermediate then acts as a nucleophile, attacking the highly electrophilic bromonium ion. The presence of the electron-withdrawing carbonyl group in the product deactivates the α -carbon toward further enolization, preventing unwanted polybromination when stoichiometry is strictly controlled [3].

G Indane Indane (C9H10) Acylation Friedel-Crafts Acylation (AcCl, AlCl3) Indane->Acylation Acetylindane 5-Acetylindane (C11H12O) Acylation->Acetylindane Bromination α-Bromination (Br2, AcOH) Acetylindane->Bromination Product 2-bromo-1-(2,3-dihydro- 1H-inden-5-yl)ethan-1-one (C11H11BrO) Bromination->Product

Synthetic workflow for 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.

Pharmaceutical Utility: The Hantzsch Thiazole Synthesis

The primary utility of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one lies in its nature as a bifunctional electrophile. It possesses two highly reactive sites: the electrophilic α -carbon (bearing the excellent bromide leaving group) and the electrophilic carbonyl carbon.

This dual reactivity makes it the ideal substrate for the Hantzsch Thiazole Synthesis , a cornerstone reaction in medicinal chemistry for generating 2-aminothiazole pharmacophores [4].

Mechanistic Pathway:

  • Nucleophilic Attack ( SN​2 ): The highly nucleophilic sulfur atom of a thioamide (e.g., thiourea) attacks the α -carbon of C11H11BrO, displacing the bromide ion to form an acyclic thioether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide moiety undergoes an intramolecular nucleophilic addition to the carbonyl carbon, forming a cyclic hydroxythiazoline intermediate.

  • Dehydration: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate rapidly eliminates a molecule of water, yielding the fully conjugated 1,3-thiazole ring.

G Reactants C11H11BrO + Thiourea SN2 Nucleophilic Attack (SN2) Sulfur attacks α-carbon Reactants->SN2 Intermediate1 Acyclic Thioether Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Nitrogen attacks carbonyl Intermediate1->Cyclization Intermediate2 Hydroxythiazoline Intermediate Cyclization->Intermediate2 Dehydration Dehydration (-H2O, -HBr) Intermediate2->Dehydration Product 4-(2,3-dihydro-1H-inden-5-yl) thiazol-2-amine Dehydration->Product

Mechanism of the Hantzsch thiazole synthesis using C11H11BrO.

Experimental Protocols (Self-Validating Systems)

The following methodologies are engineered to be self-validating, ensuring that researchers can visually and analytically confirm success at critical junctures.

Protocol A: Acid-Catalyzed α -Bromination of 5-Acetylindane

Objective: Synthesize 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one.

  • Reaction Setup: Dissolve 10.0 mmol of 5-acetylindane in 15 mL of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Causality: Acetic acid acts as both the solvent and the acid catalyst required to drive the rate-determining enolization step.

  • Temperature Control: Immerse the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Causality: Low temperatures suppress the kinetic energy required for unwanted aromatic ring bromination and polybromination.

  • Reagent Addition: Dissolve 10.5 mmol of Br2​ in 5 mL of glacial acetic acid. Add this solution dropwise over 30 minutes.

  • In-Process Validation: The initial drops of Br2​ will impart a deep red color to the solution. As the enol reacts, this color will rapidly discharge to a pale yellow. The persistence of a faint reddish-brown tint indicates that the enolization/bromination cycle is complete and a slight excess of Br2​ remains.

  • Quenching & Workup: Pour the mixture into 50 mL of ice water containing 5% sodium thiosulfate ( Na2​S2​O3​ ). Causality: The thiosulfate instantly reduces any unreacted, highly toxic Br2​ to inert bromide ions, preventing side reactions during isolation. Extract with dichloromethane (3 × 20 mL), wash with saturated NaHCO3​ , dry over MgSO4​ , and concentrate in vacuo to yield the crude C11H11BrO.

Protocol B: Hantzsch Cyclization to 4-(2,3-dihydro-1H-inden-5-yl)thiazol-2-amine

Objective: Convert C11H11BrO into a bioactive thiazole scaffold.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 5.0 mmol of 2-bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one and 5.5 mmol of thiourea in 20 mL of anhydrous ethanol. Causality: Ethanol solubilizes both the hydrophobic α -bromoketone and the hydrophilic thiourea, while its relatively low boiling point allows for safe refluxing.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) for 2 hours. Causality: Thermal energy is required to overcome the activation barrier of the dehydration step that forms the aromatic ring.

  • In-Process Validation: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting α -bromoketone (UV active, higher Rf​ ) will disappear, replaced by a new baseline spot (the hydrobromide salt of the product). Under 254 nm UV light, the product spot will exhibit intense bright blue fluorescence due to the extended conjugated π -system of the indanyl-thiazole.

  • Neutralization & Isolation: Cool the reaction to room temperature. The product currently exists as a soluble hydrobromide salt. Add saturated aqueous NaHCO3​ dropwise until the pH reaches 8.0. Causality: Neutralization deprotonates the thiazole nitrogen, forcing the hydrophobic free base to precipitate out of the aqueous-ethanolic solution. Filter the resulting solid, wash with cold water, and dry to obtain the pure aminothiazole.

References

  • National Center for Biotechnology Information (NCBI). "2-Bromo-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-one | C11H11BrO - PubChem Compound Summary." PubChem. URL:[Link]

  • Chiriac, C., et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." Molecules (Basel, Switzerland), vol. 26, no. 8, 2021. PubMed Central (PMC). URL:[Link]

A Comprehensive Technical Guide to 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indanone Scaffold

The indanone framework is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional structure for the precise orientation of pharmacophoric groups, making it an ideal starting point for the design of targeted therapeutics. The successful development of the Alzheimer's disease drug, Donepezil, which features an indanone moiety, has spurred significant interest in this versatile chemical entity.[1][2]

This technical guide focuses on a specific, functionalized indanone derivative: 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one . The strategic incorporation of a bromine atom at the 6-position offers a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of a broad chemical space.[3][4] The gem-dimethyl group at the 2-position introduces conformational constraints and can influence the metabolic stability and pharmacokinetic profile of derivative compounds.

This document provides a detailed overview of a proposed synthetic route for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, its expected analytical characterization, and its potential applications as a key intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one: A Proposed Route via Intramolecular Friedel-Crafts Acylation

Proposed Synthetic Workflow

The proposed synthesis is a two-step process commencing with the Friedel-Crafts alkylation of 4-bromotoluene with 3,3-dimethylacrylic acid to form the key intermediate, 3-(4-bromo-2-methylphenyl)-3-methylbutanoic acid, followed by an intramolecular Friedel-Crafts acylation to yield the target compound.

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 4-bromotoluene 4-bromotoluene intermediate 3-(4-bromo-2-methylphenyl)-3-methylbutanoic acid 4-bromotoluene->intermediate Lewis Acid Catalyst 3,3-dimethylacrylic_acid 3,3-dimethylacrylic_acid 3,3-dimethylacrylic_acid->intermediate AlCl3 AlCl3 AlCl3->intermediate target 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one intermediate->target 1. Thionyl Chloride (SOCl₂) 2. Lewis Acid (e.g., AlCl₃)

Caption: Proposed two-step synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(4-bromo-2-methylphenyl)-3-methylbutanoic acid

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add 4-bromotoluene (1.0 equivalent) dropwise, followed by the slow addition of 3,3-dimethylacrylic acid (1.1 equivalents).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by concentrated hydrochloric acid.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

  • Formation of Acyl Chloride: To a solution of 3-(4-bromo-2-methylphenyl)-3-methylbutanoic acid (1.0 equivalent) in an anhydrous solvent (e.g., DCM), add thionyl chloride (SOCl₂, 1.5 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the evolution of gas ceases.

  • Intramolecular Acylation: Cool the resulting acyl chloride solution to 0 °C. Add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Cyclization: After the addition is complete, stir the reaction mixture at room temperature. The progress of the cyclization can be monitored by TLC or GC-MS.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Separate the organic layer, and extract the aqueous phase with DCM.

  • Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The final product can be purified by flash column chromatography or recrystallization.

Causality Behind Experimental Choices
  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively activates the acyl chloride for the electrophilic aromatic substitution reaction.[9] Other Lewis acids like tin(IV) chloride (SnCl₄) could also be employed.[8]

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial for the success of the reaction.

  • Formation of Acyl Chloride: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure to facilitate the intramolecular acylation, which is generally more facile than the direct cyclization of the carboxylic acid.[1]

  • Temperature Control: The initial low temperature during the addition of the Lewis acid helps to control the exothermic reaction and prevent unwanted side reactions.

Characterization and Analytical Protocols

As experimental data for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is not available, the following table presents the expected spectroscopic data based on the analysis of structurally similar compounds, such as 6-bromo-1-indanone and other substituted indanones.[10][11][12]

Table 1: Expected Spectroscopic Data for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Analytical Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ≈ 7.6-7.8 (d, 1H, Ar-H), 7.4-7.6 (dd, 1H, Ar-H), 7.2-7.4 (d, 1H, Ar-H), 2.9-3.1 (s, 2H, -CH₂-), 1.2-1.4 (s, 6H, -C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ≈ 205-208 (C=O), 150-155 (Ar-C), 135-140 (Ar-C), 130-135 (Ar-C), 125-130 (Ar-C-Br), 120-125 (Ar-C), 115-120 (Ar-C), 50-55 (-CH₂-), 45-50 (-C(CH₃)₂), 25-30 (-CH₃)
IR (ATR, cm⁻¹) ≈ 1690-1710 (C=O stretch), 1580-1600 (C=C aromatic stretch), 2900-3000 (C-H aliphatic stretch)
Mass Spectrometry (EI) M⁺ and [M+2]⁺ isotopic pattern characteristic of a monobrominated compound. Expected m/z for C₁₁H₁₁BrO: [M]⁺ ≈ 238/240.
Standard Operating Procedure for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard pulse programs should be used.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups, particularly the carbonyl group.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the presence of bromine.

  • Method: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry.

  • Analysis: Look for the molecular ion peak and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Applications in Drug Development: A Privileged Scaffold for Kinase Inhibitors

The indanone scaffold and its heterocyclic bioisostere, indazole, are highly valued in medicinal chemistry, particularly for the development of protein kinase inhibitors.[4][13] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] The indazole core, for instance, can mimic the purine ring of ATP, allowing it to act as a competitive inhibitor in the ATP-binding site of kinases.[4]

The bromo-substituent on the aromatic ring of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is of particular strategic importance. It serves as a versatile synthetic handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions like the Suzuki and Heck reactions.[3] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a specific kinase target.

The PI3K/AKT/mTOR Signaling Pathway: A Key Target

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[14][15] Its aberrant activation is a common driver in many cancers, making it a prime target for therapeutic intervention.[13] Numerous kinase inhibitors targeting components of this pathway have been developed, with many featuring core structures similar to indanone or indazole.[13][15]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Indanone-Based Kinase Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the potential point of intervention for indanone-based inhibitors.

Derivatives of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one could be synthesized to target kinases within this pathway, such as PI3K itself or downstream effectors like AKT and mTOR. The gem-dimethyl group may offer advantages in terms of metabolic stability and could occupy specific hydrophobic pockets within the kinase active site.

Conclusion

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one represents a highly valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, achievable through established chemical transformations like the intramolecular Friedel-Crafts acylation, provides access to a versatile scaffold. The presence of both a reactive bromine atom and a structurally significant gem-dimethyl group makes it an attractive starting point for the development of novel, potent, and selective kinase inhibitors. This guide provides a foundational framework for the synthesis, characterization, and strategic application of this promising intermediate in the pursuit of next-generation therapeutics.

References

  • Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. (2022). Bioorganic Chemistry. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025). Preprints.org. Available at: [Link]

  • 1-Indanone, 6-bromo-. (n.d.). PubChem. Available at: [Link]

  • Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. (2022). ResearchGate. Available at: [Link]

  • Discovery of Novel and Orally Bioavailable Inhibitors of PI3 Kinase Based on Indazole Substituted Morpholino-Triazines. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. Available at: [Link]

  • A Comprehensive Review on Phosphatidylinositol-3-Kinase (PI3K) and its Inhibitors Bearing Pyrazole or Indazole Core for Cancer Therapy. (2024). ResearchGate. Available at: [Link]

  • ¹H NMR and ¹³C NMR spectroscopic data for indanone 2 in CDCl₃. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. (2023). Chemistry & Biodiversity. Available at: [Link]

  • Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. (n.d.). ChEMBL. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. (2021). Bioorganic Chemistry. Available at: [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2014). Molecules. Available at: [Link]

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Methodological & Application

"protocol for the synthesis of 6-bromo-2,2-dimethyl-1-indanone derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The functionalization of indanone scaffolds is a cornerstone in the development of complex pharmacophores and advanced materials. Specifically, 6-bromo-2,2-dimethyl-1-indanone (CAS: 165730-10-9) serves as a critical synthetic intermediate[1][2]. It is heavily utilized in the synthesis of spirocyclic BACE1 inhibitors for Alzheimer's disease research[3] and in the construction of stiff-stilbene derivatives for photoswitchable anion transporters[4][5].

The α,α-Dimethylation Strategy (Causality & Self-Validation)

The synthesis of 2,2-dimethyl-1-indanone derivatives from their corresponding 1-indanone precursors is achieved via exhaustive electrophilic α-alkylation. A common pitfall in α-alkylation is the formation of difficult-to-separate statistical mixtures of unreacted starting material, mono-alkylated, and di-alkylated products.

To circumvent this, the following protocol is designed as a self-validating system . By employing a stoichiometric excess (2.5 equivalents) of both a strong, non-nucleophilic base and an aggressive electrophile, the reaction is thermodynamically forced past the highly reactive mono-alkylated intermediate directly to the fully substituted gem-dimethyl product[3].

  • First Alkylation : The base deprotonates the α-carbon to form an enolate, which attacks the electrophile to form the mono-methyl intermediate.

  • Second Alkylation : The mono-methylated indanone is highly susceptible to a second deprotonation. The irreversible evolution of hydrogen gas (H₂) during the reaction acts as both a visual indicator of active enolization and a thermodynamic driver, preventing equilibrium reversion and ensuring complete conversion[3].

Reaction Pathway & Experimental Workflow

Workflow Step1 1. Preparation Dissolve 6-Bromo-1-indanone in dry THF under N₂ Step2 2. Electrophile Addition Add Methyl Iodide (2.5 eq) Cool to 0 °C Step1->Step2 Step3 3. Deprotonation Add NaH (2.5 eq) portionwise (Caution: H₂ Evolution) Step2->Step3 Step4 4. Reaction Stir at RT for 2-16 h Monitor by TLC/LCMS Step3->Step4 Exothermic Step5 5. Quench & Extraction Quench with sat. NH₄Cl Extract with EtOAc Step4->Step5 100% Conversion Step6 6. Purification Silica Gel Chromatography (EtOAc/Heptane) Step5->Step6 Product Target Isolated: 6-Bromo-2,2-dimethyl-1-indanone Step6->Product Yield: ~70-90%

Figure 1: Step-by-step experimental workflow for the exhaustive α,α-dimethylation of 6-bromo-1-indanone.

Experimental Design & Causality (E-E-A-T)

Every reagent and condition in this protocol is selected to maximize yield and minimize side reactions:

  • Choice of Base (Sodium Hydride, NaH) : While bases like LDA can be used for kinetic enolate formation, NaH is preferred for exhaustive alkylation. It is cost-effective, easy to handle as a mineral oil dispersion, and its byproduct (H₂ gas) leaves no organic residue to complicate downstream purification[3].

  • Choice of Electrophile (Methyl Iodide, MeI) : MeI is highly electrophilic, ensuring rapid alkylation. Its low boiling point (42.5 °C) is a strategic advantage, allowing any unreacted excess to be easily evaporated during the concentration step of the workup[3].

  • Solvent Effects (THF) : Anhydrous Tetrahydrofuran (THF) is the optimal solvent. It effectively solvates the indanone and stabilizes the sodium enolate intermediate through the coordination of the sodium cation by the solvent's ether oxygen lone pairs.

  • Order of Addition : Adding MeI to the indanone solution before the base at 0 °C is a deliberate choice. It ensures that the moment the enolate is generated, it is immediately trapped by the electrophile, minimizing the risk of base-catalyzed aldol condensation of the indanone with itself[3].

Step-by-Step Experimental Protocol

Reagents & Equipment:

  • 6-Bromo-2,3-dihydro-1H-inden-1-one (1.0 equiv.)

  • Iodomethane (MeI) (2.5 equiv.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath.

Procedure:

  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (N₂ or Argon).

  • Dissolution : Dissolve 6-bromo-1-indanone (e.g., 5.0 g, 23.69 mmol) in anhydrous THF (150 mL)[3].

  • Electrophile Addition : Add iodomethane (3.70 mL, 59.23 mmol, 2.5 eq.) directly to the stirring solution[3].

  • Cooling : Submerge the reaction flask in an ice-water bath and cool the mixture to 0 °C.

  • Deprotonation (Critical Step) : Slowly add Sodium Hydride (2.37 g of 60% dispersion, 59.23 mmol, 2.5 eq.) in small portions. Caution: This step is exothermic and will result in the vigorous evolution of flammable H₂ gas[3].

  • Reaction Propagation : Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature[3]. Stir for an additional 2 to 16 hours. Monitor the disappearance of the starting material via TLC or LCMS.

  • Quenching : Once complete, cool the flask back to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.

  • Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 50 mL).

  • Washing & Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ (or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by silica gel column chromatography (eluting with a gradient of 0% to 50% EtOAc in heptane) to afford the target compound[3].

Quantitative Data & Analytical Characterization

Property / ParameterData / Value
Chemical Name 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
CAS Number 165730-10-9[1][2]
Molecular Formula C₁₁H₁₁BrO[2]
Molecular Weight 239.11 g/mol [2]
PubChem CID 20082014[2]
Expected Yield 70% - 90% (Protocol dependent)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₁H₁₂BrO: 239.0; observed isotopic pattern typical for bromine (approx. 1:1 ratio for 239/241)[3][6].

Downstream Applications

The isolated 6-bromo-2,2-dimethyl-1-indanone is a versatile hub for further synthetic elaboration:

  • McMurry Homocoupling : Treatment with TiCl₄ and Zn dust yields (E)-6,6′-dibromo-2,2,2′,2′-tetramethyl-2,2′,3,3′-tetrahydro-1,1′-biindenylidene, a stiff-stilbene core used in photoswitchable receptors[4][5].

  • Buchwald-Hartwig Amination : The aryl bromide handle can be cross-coupled with various amines (e.g., pyrrole-carboxylic acids) to create functionalized transmembrane anion transporters[4][5].

  • Spirocycle Formation : Used as a precursor to synthesize spirochroman-pyrrolamine derivatives, which act as potent BACE inhibitors for neurological disease models[3].

References

  • Title : PubChem Compound Summary for CID 20082014, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one Source : National Center for Biotechnology Information (NIH) URL :[Link]

  • Title : Photoswitchable Bis(amidopyrroles): Modulating Anion Transport Activity Independent of Binding Affinity Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title: US20090076070A1 - Hetero compound Source: Google Patents URL
  • Title : Photoswitchable Bis(amidopyrroles): Modulating Anion Transport Activity Independent of Binding Affinity (PMC Full Text) Source : PubMed Central (NIH) URL :[Link]

  • Title: US 2014/0288091 A1 - Hetero compound (BACE Inhibitors)

Sources

Application Note: Comprehensive Analytical Characterization of 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (commonly referred to as 6-bromo-2,2-dimethyl-1-indanone) is a highly valued synthetic intermediate. It serves as a critical building block in the development of S1P1 receptor agonists for autoimmune therapies [1] and in the synthesis of stiff-stilbene photoswitchable bis(amidopyrroles) used for transmembrane anion transport [2].

Because downstream coupling reactions (such as Buchwald-Hartwig aminations or McMurry homocouplings) are highly sensitive to impurities and regioisomeric variations, rigorous analytical characterization of this indanone derivative is mandatory. This application note provides a self-validating, multi-modal analytical framework designed for researchers and drug development professionals to unambiguously confirm the identity, structure, and purity of this compound.

Physicochemical Profile

Before initiating analytical workflows, establishing the baseline physicochemical properties is critical for setting instrument parameters (e.g., MS target mass, chromatographic gradients).

PropertyValue
IUPAC Name 6-bromo-2,2-dimethyl-3H-inden-1-one
CAS Registry Number 165730-10-9
Molecular Formula C₁₁H₁₁BrO
Molecular Weight 239.11 g/mol
Monoisotopic Exact Mass 237.9993 Da
XLogP3 3.3
Topological Polar Surface Area 17.1 Ų

Data sourced from PubChem CID 20082014 [3].

Analytical Workflow Architecture

The following diagram illustrates the orthogonal analytical strategy used to characterize the compound. Each technique serves a distinct, complementary purpose, ensuring that structural elucidation and purity determination are cross-validated.

Workflow Compound 6-Bromo-2,2-dimethyl- 2,3-dihydro-1H-inden-1-one (CAS: 165730-10-9) NMR NMR Spectroscopy (1H, 13C, HMBC/HSQC) Elucidate Carbon Backbone Compound->NMR MS LC-HRMS Confirm Exact Mass & Isotopic Pattern (79Br/81Br) Compound->MS IR ATR-FTIR Identify Functional Groups (C=O, C-Br) Compound->IR HPLC HPLC-UV Quantify Chromatographic Purity (>99%) Compound->HPLC StructEluc Structural Confirmation & Regioisomer Validation NMR->StructEluc MS->StructEluc PurityDet Batch Release & Downstream Readiness MS->PurityDet IR->StructEluc HPLC->PurityDet

Figure 1: Multi-modal analytical workflow for characterizing 6-bromo-2,2-dimethyl-1-indanone.

Methodologies & Causal Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for verifying the carbon backbone and ruling out regioisomers (e.g., 5-bromo vs. 6-bromo substitution).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

  • Acquisition (¹H NMR): Acquire at 400 MHz with a spectral width of 12 ppm, using 16 scans and a relaxation delay (D1) of 2 seconds.

  • Acquisition (¹³C NMR): Acquire at 100 MHz with a spectral width of 250 ppm, utilizing proton decoupling (WALTZ-16), 512 scans, and a D1 of 2 seconds.

  • 2D NMR (HMBC): Run a Heteronuclear Multiple Bond Correlation sequence to map long-range ¹H-¹³C couplings.

Causality & Self-Validation: The gem-dimethyl group at C2 acts as an internal structural anchor. Because C2 lacks protons, the adjacent C3 methylene group appears as a sharp 2H singlet rather than a complex multiplet. To self-validate the molecular formula, the integration of the ¹H spectrum must perfectly sum to 11 protons: 6H (methyls) + 2H (methylene) + 3H (aromatics). Furthermore, HMBC cross-peaks between the aromatic proton at C5 (or C7) and the C6 carbon (~121 ppm) definitively prove the bromine atom is at the 6-position, validating the regioisomer.

High-Resolution Mass Spectrometry (LC-HRMS)

HRMS confirms the exact molecular weight and validates the presence of the halogen.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid.

  • Ionization: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

  • Acquisition: Scan range m/z 100–500 in high-resolution mode (e.g., TOF or Orbitrap).

Causality & Self-Validation: We utilize ESI+ because the ketone oxygen readily accepts a proton to form an [M+H]⁺ ion. This protocol is self-validating through the natural isotopic distribution of bromine. Bromine exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. The observation of twin peaks at m/z 239.0071 and 241.0051 of equal intensity acts as an absolute internal control; if the 1:1 ratio is absent, the target brominated compound is not present.

Attenuated Total Reflectance FTIR (ATR-FTIR)

FTIR provides rapid, non-destructive confirmation of functional groups.

Step-by-Step Protocol:

  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Sample Measurement: Place 2–3 mg of the neat oil/solid onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

Causality & Self-Validation: The indanone core features a cyclopentanone ring conjugated with a phenyl ring. Standard aliphatic ketones absorb near 1715 cm⁻¹, but conjugation typically lowers this. However, the ring strain of the 5-membered ring pushes the frequency back up. Observing a sharp, intense C=O stretch at ~1710–1715 cm⁻¹, coupled with a distinct C-Br stretch in the fingerprint region (~650 cm⁻¹), self-validates the intact indanone core.

Chromatographic Purity (HPLC-UV)

Assessing purity is crucial before utilizing the compound in transition-metal-catalyzed cross-couplings, which are easily poisoned by impurities.

Step-by-Step Protocol:

  • Column: C18 Reverse Phase (150 mm × 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: Gradient elution. Solvent A: Water (0.1% TFA); Solvent B: Acetonitrile (0.1% TFA). Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate & Detection: 1.0 mL/min. UV detection at 254 nm.

  • Validation Step: Run a blank injection (diluent only) prior to the sample.

Causality & Self-Validation: The blank injection ensures that no carryover or solvent peaks are misidentified as impurities. UV detection at 254 nm is chosen because the conjugated aromatic system of the indanone absorbs strongly at this wavelength, providing a highly sensitive readout for both the API and any aromatic synthetic byproducts.

Expected Analytical Data Summaries

To aid in rapid data interpretation, the expected spectral assignments are consolidated below.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
1.25Singlet (s)6H-C2 - (CH₃)₂
2.98Singlet (s)2H-C3 - CH₂
7.32Doublet (d)1H8.0 HzC4 - ArH
7.65Doublet of doublets (dd)1H8.0, 2.0 HzC5 - ArH
7.88Doublet (d)1H2.0 HzC7 - ArH
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
25.2Primary (CH₃)C2 - (CH₃)₂
42.5Secondary (CH₂)C3 - CH₂
45.8Quaternary (C)C2 (Aliphatic)
121.4Quaternary (C-Br)C6 (Aromatic)
126.8Tertiary (CH)C7 (Aromatic)
128.1Tertiary (CH)C4 (Aromatic)
135.2Quaternary (C)C7a (Bridgehead)
137.6Tertiary (CH)C5 (Aromatic)
151.0Quaternary (C)C3a (Bridgehead)
208.5Quaternary (C=O)C1 (Carbonyl)
Table 3: HRMS and FTIR Key Signals
TechniqueKey Signal / ObservationStructural Significance
LC-HRMS (ESI+) m/z 239.0071 [M+H]⁺Corresponds to ⁷⁹Br isotope
LC-HRMS (ESI+) m/z 241.0051 [M+H]⁺Corresponds to ⁸¹Br isotope (1:1 ratio validates Br)
ATR-FTIR ~1712 cm⁻¹ (Strong)Conjugated 5-membered ring ketone (C=O)
ATR-FTIR ~2960 cm⁻¹ (Medium)Aliphatic C-H stretch (gem-dimethyl)
ATR-FTIR ~650 cm⁻¹ (Medium)C-Br stretch

References

  • Title: Hetero compound (US Patent US20090076070A1)
  • Title: Photoswitchable Bis(amidopyrroles): Modulating Anion Transport Activity Independent of Binding Affinity Source: The Journal of Organic Chemistry (ACS) / PubMed Central URL: [Link]

  • Title: 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CID 20082014) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

Application Notes and Protocols: Large-Scale Synthesis of Substituted 2,3-Dihydro-1H-inden-1-ones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Significance

Substituted 2,3-dihydro-1H-inden-1-ones (commonly referred to as 1-indanones) are privileged pharmacophores and indispensable building blocks in medicinal chemistry. The rigid bicyclic framework of the indanone core provides a predictable steric environment for receptor binding. A prominent industrial application of this scaffold is 5,6-dimethoxy-1-indanone , the critical advanced intermediate in the synthesis of donepezil hydrochloride—a globally prescribed acetylcholinesterase inhibitor used in the management of Alzheimer's disease [1].

Transitioning the synthesis of substituted 1-indanones from the discovery bench to multi-kilogram pilot-plant scales requires a fundamental shift in chemical strategy. While discovery chemists may rely on transition-metal-catalyzed annulations or Nazarov cyclizations, process chemists must prioritize thermodynamic control, reagent safety, and mass-transfer efficiency.

Strategic Route Selection & Process Chemistry Causality

For large-scale manufacturing, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids remains the most atom-economical and industrially viable route [4]. However, the choice of the activating and dehydrating agent dictates the scalability of the process.

Traditional small-scale methods utilize thionyl chloride to form an acyl chloride, followed by the addition of aluminum chloride ( AlCl3​ ). At a manufacturing scale, this approach is fundamentally flawed:

  • Stoichiometric Inefficiency: AlCl3​ forms a strong Lewis acid-base complex with the product's carbonyl oxygen. This necessitates the use of >2.0 equivalents of the hazardous Lewis acid.

  • Workup Bottlenecks: The aqueous quench of an AlCl3​ -mediated reaction generates highly exothermic conditions, corrosive HCl gas, and a voluminous aluminum hydroxide sludge that severely impedes filtration and phase separation.

The Process Solution: To circumvent these bottlenecks, Eaton’s reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) are employed. Eaton's reagent is particularly favored for stirred-tank reactors (STRs) because it offers a significantly lower viscosity profile than PPA, ensuring optimal hydrodynamics and heat transfer while acting as both the solvent and the acid catalyst.

RouteSelection Start Target: Substituted 1-Indanone FC Intramolecular Friedel-Crafts Start->FC Preferred for Scale Nazarov Nazarov Cyclization Start->Nazarov Niche Substitution TMC Transition-Metal Catalysis Start->TMC Complex Scaffolds PPA Eaton's Reagent / PPA (Safer, Scalable) FC->PPA Selected AlCl3 AlCl3 / HF (Hazardous at Scale) FC->AlCl3 Rejected

Decision matrix for large-scale indanone synthetic route selection.

Mechanistic Pathway and Thermodynamic Control

The cyclization is thermodynamically driven by the formation of the stable, conjugated bicyclic system. However, the initial protonation of the carboxylic acid and subsequent dehydration to form the highly reactive acylium ion are strongly exothermic.

Mechanism A 3-Arylpropionic Acid B Acylium Ion Generation A->B + H+ C Electrophilic Aromatic Substitution B->C Cyclization D Substituted 1-Indanone C->D - H+

Mechanistic pathway of intramolecular Friedel-Crafts acylation.

Step-by-Step Protocol: Multi-Kilogram Synthesis of 5,6-Dimethoxy-1-indanone

Note: This protocol is designed as a self-validating system incorporating specific In-Process Controls (IPCs) to guarantee process safety and product integrity.

Materials & Reagents:

  • 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq, limiting reagent)

  • Eaton’s Reagent (10 wt% P2​O5​ in MeSO3​H ) (5.0 volumes)

  • Deionized Water (15.0 volumes, for quenching)

  • Ethyl Acetate / Heptane (for crystallization)

Execution Steps:

  • Reactor Preparation: Purge a glass-lined stirred-tank reactor (GLS) with N2​ . Charge Eaton’s reagent (5.0 L per kg of substrate) and initiate agitation at 150 rpm.

  • Controlled Substrate Addition: Slowly charge the solid 3-(3,4-dimethoxyphenyl)propanoic acid in 5 equal portions over 2 hours.

    • Causality: Stepwise addition prevents the internal temperature ( Tint​ ) from exceeding 40 °C during the initial exothermic mixing and protonation phase, preventing premature degradation of the electron-rich aromatic ring.

  • Cyclization & Kinetic Maturation: Heat the reactor to 65 °C ± 5 °C. Maintain for 4–6 hours.

    • IPC Validation: Sample the reaction mixture every hour after the 3-hour mark. Quench the 1 mL sample in 5 mL chilled water, extract with acetonitrile, and analyze via HPLC (254 nm). Proceed to Step 4 only when the starting material is < 0.5% (Area%).

  • Reverse Quench Protocol: Cool the mixture to 20 °C. In a separate, larger quench vessel, charge deionized water (15 volumes) and cool to 0–5 °C. Transfer the acidic reaction mixture to the quench vessel at a controlled rate, maintaining Tint​<20 °C.

    • Causality: Reverse quenching (adding acid to water) into a massive heat sink safely dissipates the heat of dilution of methanesulfonic acid. This rapid dilution induces immediate precipitation of the crude indanone, favoring the formation of filterable crystalline domains rather than trapped amorphous oils.

  • Filtration and Washing: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with copious amounts of water.

    • IPC Validation: Continue washing until the filtrate pH is >5.0 . Residual methanesulfonic acid can catalyze oxidative degradation during drying.

  • Recrystallization: Dissolve the crude solid in minimal refluxing ethyl acetate. Slowly add heptane as an antisolvent until the cloud point is reached. Cool to 5 °C at a controlled ramp rate of 10 °C/hour. Filter and dry under vacuum at 45 °C to a constant weight.

Downstream Application: Donepezil Hydrochloride Synthesis

Once the 5,6-dimethoxy-1-indanone is isolated, it undergoes an Aldol condensation with 1-benzylpiperidine-4-carboxaldehyde to form the penultimate enone intermediate for donepezil [2].

Historically, this condensation was performed using p-toluenesulfonic acid in massive volumes of toluene (up to 104 volumes), which is economically and environmentally prohibitive at scale [3]. Modern protocols utilize a biphasic Phase Transfer Catalysis (PTC) system. By using a dichloromethane/water mixture with sodium hydroxide and tetrabutylammonium bromide (TBAB), the process drastically reduces solvent waste, avoids corrosive acids, and improves the yield and purity of the intermediate.

Quantitative Data: Process Metric Comparison for Donepezil Intermediate Synthesis
Process ParameterTraditional Route (p-TSA / Toluene)Modern Route (PTC / Biphasic)
Solvent Volume ~104 volumes Toluene~5 volumes DCM / Water
Catalyst System p-Toluenesulfonic acid (Corrosive)NaOH / TBAB (Phase Transfer)
Reaction Temperature Reflux (110 °C)40–45 °C
Yield of Enone 87%89%
Purity (HPLC) ~95.0%99.4%
Scalability Constraints High solvent waste, energy-intensiveHighly scalable, mild conditions

Table 1: Comparison of traditional vs. modern large-scale condensation methodologies for substituted indanones.

References

  • Efficient and Industrially Viable Synthesis of Donepezil Synthetic Communic
  • An Improved and Efficient Process for the Production of Donepezil Hydrochloride Organic Process Research & Development (ACS)
  • US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride Google P
  • Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization Beilstein Journal of Organic Chemistry

Application Note: 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one as a Versatile Chemical Intermediate in Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 165730-10-9) is a highly specialized, bifunctional indanone scaffold [1]. As a Senior Application Scientist, I frequently recommend this intermediate for complex synthetic pathways because it offers two orthogonal sites of reactivity, stabilized by a critical structural modification: the gem-dimethyl group at the C2 position.

The Causality Behind the Scaffold Design

When designing synthetic routes for pharmaceuticals or advanced materials, the choice of intermediate dictates the efficiency of the entire workflow. This specific molecule is engineered for predictability:

  • C1 Ketone (Electrophilic Center): Serves as a prime target for nucleophilic addition, reductive amination, or spirocyclization.

  • C6 Bromide (Cross-Coupling Handle): Positioned perfectly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Miyaura borylation).

  • C2 Gem-Dimethyl Group (The Stabilizer): This is the most critical feature. By replacing the alpha-protons with methyl groups, the molecule is completely blocked from enolization. In standard indanones, basic conditions (required for Suzuki couplings) or nucleophilic attacks at the ketone often lead to unwanted aldol condensations, alpha-deprotonation, or racemization. The gem-dimethyl group acts as a kinetic and thermodynamic shield, ensuring that reactions at C1 and C6 proceed with high chemoselectivity [2]. Furthermore, in medicinal chemistry, this bulky group restricts conformational flexibility, locking downstream derivatives into favorable bioactive conformations.

Quantitative Data Summary

Understanding the physicochemical properties and baseline reaction metrics is essential for scaling up workflows utilizing this intermediate.

Table 1: Physicochemical Properties [1]
PropertyValueImplication for Synthesis
Molecular Weight 239.11 g/mol Standard handling; easily tracked via LC-MS (M+H 239/241 isotopic pattern).
XLogP3 3.3Highly lipophilic; requires moderately non-polar organic solvents (THF, Toluene, DCM) for optimal solubility.
Topological Polar Surface Area 17.1 ŲLow polarity; easily purified via standard normal-phase silica gel chromatography (Hexane/EtOAc gradients).
Physical State SolidStable at room temperature; requires cold-chain transport for long-term stability to prevent slow oxidation.
Table 2: Validated Reaction Parameters for Key Transformations
TransformationTarget SiteCatalyst/ReagentsTemp (°C)Expected Yield
Miyaura Borylation C6 BromidePd(OAc)2, SPhos, B2Pin2, KOAc65 (Reflux)80–86%
Suzuki Coupling C6 BromidePd(dppf)Cl2, Aryl-B(OH)2, Na2CO380–10070–85%
Spirocyclization C1 KetoneOrganometallic nucleophiles-78 to 2560–75%

Application 1: Pharmaceutical Development (BACE1 Inhibitors)

In drug discovery, particularly in the development of treatments for Alzheimer's disease and dementia, this intermediate is utilized to synthesize spirocyclic amidines that act as BACE1 (Beta-secretase 1) inhibitors[2].

The workflow exploits the C1 ketone to build a spiro-pyrrolidine or spiro-chroman ring system. Once the spirocycle is established, the C6 bromide is subjected to a Suzuki coupling to introduce various fluorinated aryl groups, which are necessary for penetrating the blood-brain barrier (BBB) and fitting into the BACE1 active site.

BACE1_Pathway A 6-Bromo-2,2-dimethyl- indan-1-one B Spirocyclization (C1 Ketone) A->B Nucleophile/Base C Spirocyclic Bromide Intermediate B->C D Suzuki Coupling (C6 Bromide) C->D Arylboronic acid, Pd catalyst E Target BACE1 Inhibitor (Spiro-amidine) D->E

Caption: Workflow for utilizing the C1 ketone and C6 bromide in BACE1 inhibitor synthesis.

Protocol 3.1: General Suzuki Coupling for BACE1 Inhibitor Intermediates [2]

Self-Validating Rationale: This protocol uses a biphasic system. The use of a water-soluble base (Na2CO3) and a phase-transfer-compatible solvent mixture (Dioxane/Water) ensures that the inorganic byproducts partition into the aqueous layer, driving the reaction forward and simplifying the workup.

  • Preparation: In a rigorously dried Schlenk flask, dissolve 1.0 equivalent of the spirocyclic bromide intermediate (derived from 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one) and 1.2 equivalents of the desired arylboronic acid (e.g., 3,5-difluorophenylboronic acid) in a 4:1 mixture of 1,4-Dioxane and Water.

  • Base Addition: Add 2.0 equivalents of Sodium Carbonate (Na2CO3).

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes. Critical Step: Oxygen must be entirely removed to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Catalyst Addition: Add 0.05 equivalents (5 mol%) of Pd(dppf)Cl2.

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12–16 hours. Monitor complete consumption of the bromide via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash twice with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (0% to 50% EtOAc in Heptane) to yield the cross-coupled product.

Application 2: Advanced Materials (Iridium Complexes for OLEDs)

Beyond pharma, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a highly sought-after building block in materials science for the synthesis of mononuclear iridium complexes used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) [3].

The bulky gem-dimethyl indanone core is incorporated into bidentate ligands to induce optical directional anisotropy and tune the emission wavelength. The first critical step in this workflow is converting the C6 bromide into a boronate ester via Miyaura borylation.

OLED_Pathway SM 6-Bromo-2,2-dimethyl- indan-1-one Borylation Miyaura Borylation B2Pin2, Pd(OAc)2, SPhos SM->Borylation Boronate C6-Boronate Ester Intermediate Borylation->Boronate Coupling Suzuki Coupling with Ir-Ligand Core Boronate->Coupling IrComplex Mononuclear Iridium Complex (OLED Emitter) Coupling->IrComplex

Caption: Synthetic pathway for converting the C6 bromide into a boronate ester for OLED Ir-complexes.

Protocol 4.1: Miyaura Borylation of the C6 Position [3]

Self-Validating Rationale: Potassium acetate is insoluble in THF, and the reaction generates solid potassium bromide. Without mechanical disruption, the palladium catalyst becomes trapped in the solid salt matrix, stalling the reaction. The addition of glass beads provides continuous mechanical grinding during stirring, constantly exposing fresh KOAc surfaces and ensuring >85% conversion.

  • Reagent Charging: To a 1 L round-bottom flask equipped with a robust magnetic stir bar, add:

    • 23.9 g (100 mmol) of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    • 26.7 g (105 mmol) of bis(pinacolato)diboron (B2Pin2).

    • 29.4 g (300 mmol) of anhydrous Potassium Acetate (KOAc).

  • Mechanical Disruption Medium: Add 50 g of glass beads (approx. 3 mm in diameter) to the flask.

  • Solvent & Catalyst: Suspend the mixture in 300 mL of anhydrous Tetrahydrofuran (THF). Add 821 mg (2 mmol, 2 mol%) of SPhos ligand, followed by 225 mg (1 mmol, 1 mol%) of Palladium(II) acetate [Pd(OAc)2].

  • Reaction: Attach a reflux condenser, purge the system with Nitrogen, and heat the vigorously stirring mixture to reflux (approx. 65 °C) for 8 hours. The glass beads should be audibly grinding the salts.

  • Filtration: Allow the reaction to cool to room temperature. Prepare a Celite pad on a sintered glass funnel. Filter the crude mixture through the Celite pad to remove the glass beads, unreacted KOAc, and precipitated KBr. Wash the pad thoroughly with additional THF.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude pinacol boronate ester, which is typically >95% pure by 1H-NMR and ready for immediate downstream complexation to the Iridium core.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 20082014, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one." PubChem, U.S. National Library of Medicine. URL:[Link]

  • Kershaw, M. T., et al. "Spirocyclic amidines as BACE1 inhibitors." U.S. Patent Application US20140288091A1, published September 25, 2014.
  • Stoessel, P., et al. "Mononuclear iridium complexes containing three ortho-metalated bidentate ligands and optically directed anisotropy." Taiwan Patent Application TW202043247A (Equivalent to CN113631580A), published November 16, 2020.

Topic: Experimental Setup for Reactions with 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Introduction

6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No: 165730-10-9) is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development.[1] Its rigid, bicyclic indenone core is a privileged scaffold found in numerous biologically active molecules.[2][3] The molecule possesses two primary sites for chemical modification: the aryl bromide at the C-6 position and the ketone at the C-1 position. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[4] This guide provides detailed protocols and expert insights into leveraging this building block for the synthesis of novel derivatives, with a focus on Suzuki-Miyaura coupling and considerations for nucleophilic aromatic substitution.

Physicochemical Properties & Safety Data

A thorough understanding of the substrate's properties is foundational to successful experimentation. All handling should be performed in accordance with standard laboratory safety protocols.

PropertyValueSource
IUPAC Name 6-bromo-2,2-dimethyl-3H-inden-1-one[1][5]
CAS Number 165730-10-9[1][5]
Molecular Formula C₁₁H₁₁BrO[5]
Molecular Weight 239.11 g/mol [5]
Appearance Off-white to yellow solid (typical)[4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)[4]
Core Safety Precautions

As with related bromo-aromatic compounds, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is considered hazardous.[6]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6][7] Harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Handling: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid dust formation.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[6]

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Principle & Rationale

The Suzuki-Miyaura reaction is one of the most powerful and widely utilized methods for the formation of C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl and styrenyl compounds.[9][10] The reaction employs a palladium catalyst to couple an organohalide (in this case, our aryl bromide) with an organoboron species (typically a boronic acid or ester) in the presence of a base.[10][11]

The choice of this reaction is driven by its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally high yields and clean reaction profiles. The catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the indenone.[10][12]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.[12]

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.[10][12]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Charge flask with: - 6-bromo-indenone - Boronic Acid (1.1 eq) - Base (e.g., Cs₂CO₃, 2.5 eq) B Add Anhydrous Solvents (e.g., 1,4-Dioxane/Water) A->B C Degas Mixture (Argon sparging, 10-15 min) B->C D Add Pd Catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq) under Argon C->D E Seal vessel and heat (e.g., 100°C) with stirring D->E F Monitor by TLC/LC-MS (Consumption of starting material) E->F G Cool to RT, dilute with Ethyl Acetate F->G H Wash with water & brine G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify via Column Chromatography (Silica Gel) I->J K Characterize Product (¹H NMR, ¹³C NMR, MS) J->K

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 6-phenyl-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Causality: This protocol provides a representative example using phenylboronic acid. The equivalents of base and catalyst are standard for ensuring efficient transmetalation and catalytic turnover.[11] The dioxane/water solvent system is chosen to solubilize both the organic substrate and the inorganic base.[11]

Materials & Reagents:

  • 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Round-bottom pressure flask with a stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To a round-bottom pressure flask equipped with a magnetic stir bar, add 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq), phenylboronic acid (1.1 eq), and cesium carbonate (2.5 eq).[11]

  • Evacuate and backfill the flask with argon three times.

  • Under an argon atmosphere, add anhydrous 1,4-dioxane and water in a 10:1 ratio (volume based on achieving a substrate concentration of ~0.1 M).[11]

  • Sparge the resulting suspension with a stream of argon for 10-15 minutes to ensure the mixture is thoroughly degassed.

  • To the stirring mixture, add Pd(dppf)Cl₂ (0.1 eq) under a positive pressure of argon.[11]

  • Quickly seal the vessel with a screw cap and place it in a preheated oil bath at 100 °C.

  • Allow the reaction to stir vigorously overnight (12-18 hours). Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting aryl bromide.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

Principle & Rationale

Nucleophilic Aromatic Substitution (SNAr) is a pathway where a nucleophile displaces a leaving group on an aromatic ring.[13] For this reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[14][15] These EWGs stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[14]

In the case of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, the ketone is an electron-withdrawing group. However, it is positioned meta to the bromine atom. This positioning does not allow for direct resonance stabilization of the negative charge onto the carbonyl oxygen during the formation of the Meisenheimer complex. Consequently, SNAr reactions on this substrate are expected to be significantly more challenging than palladium-catalyzed couplings and will likely require more forcing conditions (e.g., higher temperatures, stronger bases, or highly polar aprotic solvents).[13][16]

Experimental Workflow: SNAr Screening

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Charge flask with: - 6-bromo-indenone - Base (e.g., K₂CO₃, NaH) B Add Anhydrous Polar Aprotic Solvent (e.g., DMF, DMSO) A->B C Add Nucleophile (1.5-2.0 eq) (e.g., Amine, Alkoxide, Thiol) B->C E Heat reaction mixture (e.g., 100-150°C) C->E F Monitor by TLC/LC-MS (Check for product formation) E->F G Cool to RT, quench carefully (e.g., with water) F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash, dry, and concentrate H->I J Purify via Column Chromatography I->J K Characterize Product & SM J->K

Caption: General workflow for screening SNAr conditions.

General Protocol: SNAr with an Amine Nucleophile

Causality: This protocol is a general guideline for attempting an SNAr reaction. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and promote the formation of the charged intermediate.[16] Elevated temperatures are necessary to overcome the higher activation energy associated with a meta-activated substrate.[16]

Materials & Reagents:

  • 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium Carbonate (K₂CO₃) or a stronger base like Sodium Hydride (NaH) for less nucleophilic amines

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microwave vial or sealed tube

Procedure:

  • To a microwave vial, add 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq), the amine nucleophile (1.5–2.0 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a substrate concentration of 0.2–0.5 M.

  • Seal the vial tightly with a cap.

  • Heat the reaction mixture to 120–150 °C with stirring. The use of a microwave reactor can often accelerate these slow reactions.

  • Monitor the reaction periodically by taking a small aliquot, diluting it, and analyzing by TLC or LC-MS.

  • Upon completion (or when no further progress is observed), cool the reaction to room temperature.

  • Pour the reaction mixture into a larger volume of cold water and stir.

  • Extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by column chromatography to isolate the desired product and recover any unreacted starting material.

Characterization and Troubleshooting

ParameterExpected Outcome / Method
Product Confirmation ¹H & ¹³C NMR: Appearance of new aromatic signals from the coupled partner (Suzuki) or aliphatic signals from the nucleophile (SNAr); disappearance of the C-Br carbon signal. High-Res Mass Spec (HRMS): Confirmation of the exact mass of the desired product.
Purity Analysis LC-MS: A single major peak corresponding to the product's mass. HPLC: Quantitative assessment of purity.
IssuePotential CauseSuggested Solution
Low or No Conversion (Suzuki) Inactive catalyst; Insufficient degassing (O₂ poisoning); Ineffective base.Use fresh catalyst; Ensure thorough degassing with argon; Use a stronger base (e.g., Cs₂CO₃) and ensure it is finely powdered and dry.
Low or No Conversion (SNAr) Insufficient activation of the aromatic ring; Temperature too low.Increase reaction temperature (up to 150-180°C); Use a more polar solvent (DMSO); Switch to a stronger, non-nucleophilic base (e.g., NaH).
Formation of Side Products Suzuki: Homocoupling of boronic acid; Protodebromination (loss of Br). SNAr: Decomposition at high temperatures.Suzuki: Use precise stoichiometry, ensure inert atmosphere. SNAr: Lower the temperature and increase reaction time; screen different solvents.

References

  • SynHet. (n.d.). 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Photobromination of indane: Preparation of bromoindenones and ready access to benzo[c]fluorenone skeleton. Request PDF. Retrieved from [Link]

  • Kus, N. S. (2009). Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals, 33(5), 479-486. Retrieved from [Link]

  • Majer, P., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 23(9), 2349. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 4-Bromo-2,2-difluoro-3H-inden-1-one as a Synthetic Intermediate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile.
  • ChemSrc. (n.d.). MSDS of 6-Bromo-indan-1-one 1,2-ethanediol ketal. Retrieved from [Link]

  • BYJU'S. (2022, February 28). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Akhlaghinia, B. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Catalysis Letters, 146(6), 1149-1161. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • PubChem. (n.d.). 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Advanced Synthetic Routes to Functionalized Indanone Scaffolds: From Classical Cyclizations to Photocatalytic C–H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

The 1-indanone scaffold is a privileged structural motif embedded in numerous bioactive natural products (e.g., pauciflorol F, pterosin B) and blockbuster pharmaceuticals, most notably the acetylcholinesterase inhibitor Donepezil [1][2]. The ubiquitous presence of this bicyclic system in medicinal chemistry has driven the continuous evolution of synthetic methodologies.

As a Senior Application Scientist, selecting the appropriate synthetic route requires balancing substrate availability, functional group tolerance, and scalability. Historically, indanones were synthesized via intramolecular Friedel-Crafts acylation or the Nazarov cyclization of pre-functionalized chalcones[3][4]. However, modern drug development increasingly demands greener, more atom-economical approaches. This has led to the advent of transition-metal-catalyzed hydrogen autotransfer and photocatalytic C–H activation strategies that bypass the need for highly functionalized precursors[5][6].

This application note provides a critical evaluation of these synthetic routes, elucidating the mechanistic causality behind experimental choices, and delivers validated protocols for the construction of functionalized indanones.

Mechanistic Causality in Indanone Synthesis

The Nazarov Cyclization: Electrocyclic Control

The Nazarov cyclization is a powerful acid-catalyzed -electrocyclization of divinyl ketones (chalcones)[4]. The reaction is initiated by the coordination of a Lewis acid (e.g., Cu(OTf)2​ , Bi(OTf)3​ ) or a Brønsted superacid (e.g., TfOH) to the carbonyl oxygen.

  • Causality of Acid Selection: The choice of acid dictates the reaction temperature and side-product profile. Strong superacids like TfOH in fluorinated solvents (HFIP) stabilize the resulting pentadienyl cation, allowing cyclization at lower temperatures[7]. Conversely, mild Lewis acids like Bi(OTf)3​ are environmentally benign but may require elevated temperatures (60–100 °C), which can trigger spontaneous decarboxylation if ester groups are present on the scaffold[8].

  • Orbital Symmetry: The ring closure is strictly governed by Woodward-Hoffmann rules, proceeding via a conrotatory pathway to yield a cyclopentenyl cation, which subsequently deprotonates to form the thermodynamically stable 1-indanone[4].

NazarovMechanism A Divinyl Ketone (Chalcone) B Acid Activation (Lewis/Brønsted) A->B Catalyst C Pentadienyl Cation B->C D 4π Conrotatory Electrocyclization C->D Heat E Cyclopentenyl Cation D->E F Deprotonation & Tautomerization E->F G 1-Indanone Scaffold F->G

Caption: Mechanistic pathway of the acid-catalyzed Nazarov cyclization forming the 1-indanone scaffold.

Polyphosphoric Acid (PPA) Mediated Friedel-Crafts Acylation

For the direct cyclization of α,β -unsaturated carboxylic acids with benzene derivatives, PPA is the reagent of choice.

  • Causality of Regioselectivity: The degree of hydrolysis of PPA (its P2​O5​ content) acts as a regiochemical switch. High P2​O5​ concentrations favor the formation of mixed phosphoric anhydrides with the substrate, altering the steric and electronic trajectory of the electrophilic aromatic substitution, whereas low P2​O5​ content prevents anhydride formation, leading to an alternative regioisomer[3].

Photocatalytic C–H Activation (HAT Catalysis)

To avoid the pre-functionalization required by classical methods, recent protocols utilize tetrabutylphosphonium decatungstate (TBPDT, [Bu4​P]4​W10​O32​ ) as a Hydrogen Atom Transfer (HAT) photocatalyst[6].

  • Causality of Photocatalyst Choice: Upon irradiation at 365 nm, the excited state of TBPDT is highly electrophilic, enabling the direct abstraction of the formyl hydrogen from simple aromatic aldehydes. The resulting nucleophilic acyl radical undergoes direct addition to terminal alkynes, followed by radical cyclization to construct the indanone core without heavy metal waste[6].

Quantitative Data Summary: Comparative Synthetic Routes

The following table summarizes the operational parameters and efficiencies of the primary synthetic strategies for indanone construction.

Synthetic RouteCatalyst / ReagentsSubstrate ClassesTypical ConditionsYield RangeKey Advantage
Friedel-Crafts Acylation PPA (Variable P2​O5​ content)Aryl acids + Arenes60–90 °C, Neat50–85%Regioselectivity controlled by acid concentration[3].
Nazarov Cyclization TfOH or Bi(OTf)3​ Divinyl ketones60–80 °C, HFIP or MeCN60–95%Highly modular; excellent for highly substituted scaffolds[7][8].
Domino Reductive Cyclization Ni(OAc)2​ , dppe, Zn o -bromoaryl aldehydes + alkynes100 °C, NMP/HFIP70–90%Excellent diastereoselectivity via hydrogen autotransfer[5].
Photocatalytic C–H Annulation TBPDT ( [Bu4​P]4​W10​O32​ )Aromatic aldehydes + alkynesRT, 365 nm light65–88%Metal-free, no pre-functionalization required[6].

Application Note: Synthesis of Donepezil

Donepezil, a blockbuster anti-Alzheimer's drug, relies heavily on a functionalized indanone precursor: 5,6-dimethoxy-1-indanone [2]. The most direct industrial route involves an aldol condensation of this indanone with 1-benzylpiperidine-4-carboxaldehyde, followed by chemoselective reduction of the resulting enone[2][9].

Recent process chemistry advancements have transitioned this from a batch process using strong bases (like LDA) to a continuous-flow synthesis utilizing a strongly basic ammonium-hydroxide-supported ion-exchange resin (A26)[9]. The flow chemistry approach minimizes side reactions, avoids cryogenic conditions, and allows for a fully heterogeneous, two-step synthesis without intermediate workup.

DonepezilSynthesis A 5,6-Dimethoxy- 1-indanone B 1-Benzylpiperidine- 4-carboxaldehyde C Aldol Condensation (Basic Resin A26 / Flow) D Enone Intermediate (III) C->D -H₂O E Chemoselective Hydrogenation (Pd/C) D->E H₂, Flow F Donepezil (API) E->F AB AB AB->C

Caption: Two-step continuous-flow synthesis of Donepezil via aldol condensation and hydrogenation.

Detailed Experimental Protocols

Protocol A: Superacid-Mediated Nazarov Cyclization

Adapted for the synthesis of electron-rich indanones from chalcones[7].

Rationale: Hexafluoroisopropanol (HFIP) is utilized as the solvent because its high ionizing power and strong hydrogen-bond donor capacity stabilize the pentadienyl cation intermediate, accelerating the -electrocyclization.

  • Preparation: To an oven-dried, argon-purged microwave reactor vial equipped with a magnetic stir bar, add the chalcone derivative (0.3 mmol, 1.0 equiv).

  • Solvent Addition: Introduce anhydrous HFIP to achieve a 0.2 M concentration (approx. 1.5 mL).

  • Activation: Slowly add Trifluoromethanesulfonic acid (TfOH, 3.0 to 5.0 equiv) dropwise at room temperature. Note: Electron-deficient substrates require up to 5.0 equiv for full conversion.

  • Cyclization: Seal the tube and heat the reaction mixture to 80 °C for 1 hour. Monitor progression via TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Carefully pour the solution into ice-water. Neutralize the superacid by the slow, dropwise addition of saturated aqueous NaHCO3​ until gas evolution ceases.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM, 3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Photocatalytic HAT Synthesis of Indanones

Adapted for metal-free C–H annulation[6].

Rationale: This protocol utilizes TBPDT to generate acyl radicals directly from aldehydes, bypassing the need for halogenated precursors.

  • Reaction Setup: In an oven-dried quartz or borosilicate vial, combine the aromatic aldehyde (0.5 mmol, 1.0 equiv), the terminal alkyne (0.75 mmol, 1.5 equiv), and the TBPDT photocatalyst (2–5 mol%).

  • Degassing: Dissolve the mixture in anhydrous acetonitrile (MeCN, 5 mL). Degas the solution by sparging with argon for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst or trap the radical intermediates.

  • Irradiation: Seal the vial and irradiate the mixture using a 365 nm LED light source at room temperature for 16–24 hours under vigorous stirring.

  • Work-up: Evaporate the solvent under reduced pressure. The crude residue can be directly loaded onto a silica gel column for purification (typically using a hexane/ethyl acetate gradient) to yield the functionalized indanone.

Protocol C: Continuous-Flow Aldol Condensation for Donepezil Precursor

Adapted from heterogeneous flow synthesis methodologies[9].

Rationale: Using a basic anion-exchange resin in a continuous flow reactor prevents over-reaction and degradation of the sensitive enone intermediate, providing a scalable route to the Donepezil framework.

  • Catalyst Bed Preparation: Pack a flow column (e.g., Omnifit glass column) with 7–10 g of commercial strongly basic ammonium-hydroxide-supported ion-exchange resin (Amberlyst A26).

  • Washing Sequence: Condition the resin bed by pumping the following sequence at 1.0 mL/min:

    • 3×15 mL of H2​O

    • 3×15 mL of Ethanol (EtOH)

    • 3×15 mL of the reaction solvent mixture: THF/Isopropanol (9:1 v/v) containing 2% H2​O .

  • Reaction Execution: Prepare a single feed solution containing 5,6-dimethoxy-1-indanone (1.0 equiv) and 1-benzylpiperidine-4-carboxaldehyde (1.1 equiv) in the THF/Isopropanol solvent mixture.

  • Flow Parameters: Pump the reagent stream through the A26 resin bed at a controlled flow rate (residence time optimized to approx. 30–45 minutes) at 60 °C.

  • Collection: Collect the output stream containing the pure enone intermediate. This stream can be directly telescoped into a subsequent flow hydrogenation reactor (Pd/C cartridge, H2​ gas) to yield Donepezil without intermediate isolation.

References

  • Liang, J.-M., et al. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry.
  • van Leeuwen, T., et al. "Regioselective Synthesis of Indanones." Thieme E-Books & E-Journals.
  • "Synthesis of Indanones and Spiroindanones by Diastereoselective Annulation Based on a Hydrogen Autotransfer Strategy." Dalian Institute of Chemical Physics.
  • "Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes.
  • "Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis." Benchchem.
  • "Indanone Building Blocks from Lignin Rel
  • "Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction.
  • "DONEPEZIL SYNTHESIS." New Drug Approvals.
  • "Basic Anion-Exchange Resin-Catalyzed Aldol Condensation of Aromatic Ketones with Aldehydes in Continuous Flow.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low to No Yield of the Desired Product

Question: My intramolecular Friedel-Crafts acylation is resulting in a very low yield of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. What are the likely causes and how can I fix this?

Answer: Low yields in this synthesis typically trace back to one of four areas: catalyst issues, reaction conditions, starting material quality, or competing side reactions.

Potential Causes & Solutions:

Potential Cause Scientific Explanation Suggested Solution
Inactive or Insufficient Catalyst Lewis acids (like AlCl₃) and Brønsted acids (like PPA or TfOH) are the drivers of the critical intramolecular Friedel-Crafts acylation.[1][2] These catalysts are highly hygroscopic; moisture in the air or reagents will hydrolyze and deactivate them, stalling the reaction.[2]Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven ( >120°C) and cool under an inert atmosphere (N₂ or Ar). Use anhydrous grade solvents and reagents. Verify Catalyst Quality: Use a fresh, unopened container of the acid catalyst. Old or improperly stored catalysts have likely lost activity.[2] Optimize Catalyst Loading: While a catalytic amount is theoretically needed, product inhibition can sequester the catalyst. An excess (e.g., 1.2-2.0 equivalents of AlCl₃ or a sufficient volume of PPA to ensure stirrability) is often required.
Suboptimal Reaction Temperature The cyclization step has a significant activation energy. Insufficient temperature will lead to an incomplete or stalled reaction. Conversely, excessive heat can promote charring, polymerization, and other decomposition pathways, reducing the yield of the desired product.[2]Monitor & Optimize Temperature: Begin with established literature protocols. If the reaction is sluggish (monitored by TLC), incrementally increase the temperature by 10°C intervals. For PPA, a range of 80-120°C is typical. For AlCl₃ in solvents like dichloromethane, reflux temperature is common.
Poor Quality Starting Material The precursor, likely 3-(4-bromophenyl)-3,3-dimethylpropanoyl chloride or the corresponding carboxylic acid, must be pure. Impurities can interfere with the catalyst or introduce competing side reactions.Purify the Precursor: If the starting material is suspect, purify it by recrystallization or column chromatography before the cyclization step. Confirm purity via NMR or LCMS.
Intermolecular Side Reactions At higher concentrations, the acylium ion intermediate can react with another molecule of the starting material (intermolecular acylation) instead of cyclizing (intramolecular). This leads to the formation of high molecular weight polymeric byproducts.[2][3]Adjust Concentration: If polymer formation is suspected, run the reaction at a higher dilution. For reactions using a solvent (e.g., AlCl₃ in DCM), increasing the solvent volume can favor the intramolecular pathway.
Issue 2: Formation of Significant Impurities

Question: My crude product shows multiple spots on TLC and complex NMR signals alongside my desired indanone. What are these impurities and how can I prevent them?

Answer: The primary impurity concerns in this synthesis are regioisomers and polymeric material. The substitution pattern of your target molecule helps to limit regioisomerism, but it's not always completely suppressed.

Common Impurities & Prevention Strategies:

Impurity Type Explanation Prevention & Mitigation
Regioisomers Friedel-Crafts acylation is directed by the substituents on the aromatic ring. While the bromine atom is a deactivating group, it directs ortho and para. In your precursor, the alkyl chain is para to the bromine. Cyclization should occur ortho to the alkyl chain. However, trace amounts of the other regioisomer (acylation ortho to the bromine) can sometimes form.Choice of Catalyst: The steric bulk of the Lewis acid-acyl chloride complex can influence regioselectivity. Experimenting with different catalysts (e.g., AlCl₃ vs. FeCl₃ vs. TfOH) may alter the isomeric ratio. Purification: Careful column chromatography on silica gel is the most effective way to separate regioisomers.[4]
Polymeric Byproducts As mentioned in the low yield section, intermolecular reactions can lead to polymers, which often appear as a baseline streak on TLC or as broad, unresolved humps in the NMR.[2]Control Concentration: Employing higher dilution can significantly reduce the rate of intermolecular reactions. Temperature Control: Avoid excessive temperatures which can promote polymerization.
Unreacted Starting Material Incomplete conversion is a common source of contamination.Increase Reaction Time/Temp: Monitor the reaction via TLC until the starting material spot is consumed.[2] Ensure Catalyst Activity: Refer to the solutions in "Issue 1" to ensure your catalyst is active and present in sufficient quantity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one?

The most direct and widely used method is the intramolecular Friedel-Crafts acylation.[1][5] This involves the cyclization of a precursor, typically 3-(4-bromophenyl)-3,3-dimethylpropanoic acid or its more reactive derivative, 3-(4-bromophenyl)-3,3-dimethylpropanoyl chloride. The reaction is promoted by a strong Lewis acid, like aluminum chloride (AlCl₃), or a Brønsted acid such as polyphosphoric acid (PPA) or triflic acid (TfOH).[1][2]

Q2: How is the acylium ion intermediate generated and why is it important?

The reaction begins with the activation of the carbonyl group by the acid catalyst. For an acyl chloride with AlCl₃, the Lewis acid coordinates to the chlorine atom, polarizing the C-Cl bond. This complex then cleaves to form a highly electrophilic and resonance-stabilized acylium ion.[6] This acylium ion is the key electrophile that is attacked by the electron-rich aromatic ring in the subsequent intramolecular cyclization step to form the new carbon-carbon bond.[1]

Q3: How can I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most convenient method.[2] Spot the reaction mixture against the starting material on a silica gel plate. A suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) should show a clear separation between the less polar starting material and the more polar indanone product. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.

Q4: What are the best practices for purifying the final product?

If the crude product is relatively clean, recrystallization is an effective method.[2] A common approach is to use a binary solvent system like ethanol/water or toluene/heptane, where the product is soluble in the first solvent when hot and insoluble in the second.[7]

For more complex mixtures containing regioisomers or other impurities with similar polarity, column chromatography on silica gel is necessary. A gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), will typically provide the best separation.[1][4]

Q5: What are the critical safety precautions for this synthesis?

  • Corrosive Reagents: Strong acids like AlCl₃, PPA, and TfOH are highly corrosive and can cause severe burns. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Anhydrous Reagents: Anhydrous AlCl₃ reacts violently with water, releasing HCl gas. Quenching the reaction should be done slowly and carefully in an ice bath.

  • Solvent Hazards: Organic solvents like dichloromethane are volatile and have associated health risks. Ensure proper ventilation at all times.

Experimental Workflow & Diagrams

General Protocol: Synthesis via AlCl₃-mediated Cyclization

This protocol provides a representative, step-by-step methodology.

  • Preparation: Under an inert atmosphere (N₂), add anhydrous aluminum chloride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Solvent Addition: Add anhydrous dichloromethane via cannula to the flask and cool the resulting slurry in an ice bath (0°C).

  • Substrate Addition: Dissolve 3-(4-bromophenyl)-3,3-dimethylpropanoyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the addition funnel. Add the substrate solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (approx. 40°C) and monitor the reaction progress by TLC.

  • Workup (Quenching): Once the reaction is complete, cool the flask back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice portion-wise, followed by cold 1M HCl (aq).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization to obtain pure 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Diagrams

Workflow cluster_prep 1. Preparation (Inert Atm.) cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Combine Anhydrous AlCl3 & Dichloromethane cool_ice Cool to 0°C prep_reagents->cool_ice add_substrate Dropwise Addition of Substrate Solution cool_ice->add_substrate reflux Warm to RT, then Reflux add_substrate->reflux monitor Monitor by TLC reflux->monitor quench Quench with Ice / HCl (0°C) monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify final_product Final Product purify->final_product Yields Pure Product

Caption: Experimental workflow for the synthesis of 6-bromo-2,2-dimethyl-indenone.

Troubleshooting start Low Yield Issue catalyst Is Catalyst Active & Anhydrous? start->catalyst conditions Are Temp/Time Optimal? catalyst->conditions Yes sol_catalyst Use Fresh Catalyst Ensure Anhydrous Conditions catalyst->sol_catalyst No side_reactions Evidence of Polymer? conditions->side_reactions Yes sol_conditions Increase Temp/Time Incrementally Monitor with TLC conditions->sol_conditions No sol_side_reactions Increase Solvent Volume (Higher Dilution) side_reactions->sol_side_reactions Yes end Re-evaluate Starting Material Purity side_reactions->end No

Caption: Logic diagram for troubleshooting low reaction yields.

References

  • A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acyl
  • Technical Support Center: 4-Methyl-1-indanone Synthesis. Benchchem.
  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC.
  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid.
  • Friedel–Crafts Acyl
  • Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Benchchem.
  • Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystalliz
  • Troubleshooting low yields in indanone synthesis. Benchchem.

Sources

Technical Support Center: Purification of 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 165730-10-9). As a critical building block in medicinal chemistry—frequently utilized in the synthesis of BACE inhibitors[1] and advanced photoswitchable bis(amidopyrrole) receptors[2]—achieving high purity of this intermediate is paramount.

Because this compound is typically synthesized via the exhaustive methylation of 6-bromo-1-indanone using sodium hydride (NaH) and methyl iodide (MeI)[1], the post-reaction mixture is notoriously complex. It contains unreacted starting material, mono-methylated intermediates, and inorganic salts. This guide provides field-proven, self-validating methodologies to ensure successful isolation.

Purification Workflow & Logic

The following diagram illustrates the logical progression from a crude reaction mixture to the isolated, pure target compound.

PurificationLogic A Crude Reaction Mixture (Contains mono-/di-methylated & SM) B Aqueous Quench (NH4Cl) & EtOAc Extraction A->B Phase Separation C Organic Phase (Target + Impurities) B->C Top Layer D Aqueous Phase (Salts) B->D Bottom Layer E Dry (Na2SO4) & Concentrate C->E Water Removal F Silica Gel Chromatography (Hexane/EtOAc Gradient) E->F Dry Loading G Early Fractions (Unreacted SM) F->G 0-5% EtOAc H Middle Fractions (Target Compound) F->H 5-15% EtOAc I Late Fractions (Polar Impurities) F->I >15% EtOAc

Caption: Logical workflow for the extraction and chromatographic purification of the target indanone.

Troubleshooting Guides & FAQs

Q: Why am I recovering a pale yellow oil instead of a crystalline solid after purification? A: This is a standard physical state for this compound. 6-bromo-2,2-dimethyl-1-indanone frequently presents as a pale yellow oil at room temperature[3], though it may slowly solidify under high vacuum or cold storage depending on purity and the presence of a crystalline seed. Causality: The gem-dimethyl group disrupts the planar packing of the indanone core, significantly lowering its melting point. Do not attempt recrystallization as a primary purification step; rely on normal-phase chromatography.

Q: My target compound is co-eluting with the mono-methylated intermediate. How do I resolve this? A: The mono-methylated byproduct (6-bromo-2-methyl-1-indanone) has a nearly identical polarity to the di-methylated target. To resolve this, you must utilize a shallow solvent gradient. Causality: Rapid increases in solvent polarity will cause both compounds to migrate at the solvent front. Start your silica gel column at 100% n-hexane (or heptane) and hold it for at least 2 column volumes (CVs) before slowly ramping up to 5% Ethyl Acetate (EtOAc). The pure target compound typically elutes between 10-20% EtOAc[3],[1].

Q: How do I safely handle the crude mixture before loading it onto the column? A: The synthesis uses a large excess of NaH[1]. Causality: Unreacted NaH must be neutralized to prevent basic hydrolysis of the indanone product and to avoid severe fire hazards. Quench the reaction strictly with saturated aqueous ammonium chloride ( NH4​Cl ) at 0°C. NH4​Cl provides a gentle, buffered proton source that safely destroys NaH without causing the violent exothermic reaction or pH spike seen with water alone.

Q: What analytical markers confirm I have the pure di-methylated product? A: Utilize Mass Spectrometry and 1H NMR. The molecular weight is 239.11 g/mol [4]. In MS, look for the characteristic 1:1 isotopic doublet at m/z 238 and 240 ( [M]+ ) due to the naturally occurring 79Br and 81Br isotopes. In 1H NMR, the definitive marker of success is the complete disappearance of the α -protons (the CH2​ adjacent to the ketone) and the appearance of a sharp 6H singlet around 1.2 ppm, confirming exhaustive di-methylation.

Step-by-Step Purification Protocol

To ensure scientific integrity, every step in this protocol includes a Validation Check to create a self-validating experimental system.

Step 1: Reaction Quenching & Phase Separation

  • Cool the crude reaction mixture (in THF) to 0°C using an ice bath.

  • Dropwise, add saturated aqueous NH4​Cl until gas evolution ( H2​ ) ceases.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Validation Check: Spot the remaining aqueous layer on a TLC plate and visualize under UV light (254 nm). The absence of UV-active spots confirms the complete extraction of the aromatic indanone into the organic phase.

Step 2: Drying and Concentration

  • Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and salts.

  • Add anhydrous sodium sulfate ( Na2​SO4​ ) to the organic flask and swirl for 5 minutes.

  • Validation Check: The Na2​SO4​ must flow freely like sand. If it clumps heavily, water is still present; add more Na2​SO4​ until free-flowing.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude oil.

Step 3: Dry Loading & Silica Gel Chromatography

  • Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) and add silica gel (approx. 3x the mass of the crude).

  • Evaporate the DCM completely to create a dry, free-flowing powder.

  • Validation Check: The powder should not stick to the sides of the flask. If it is clumpy, residual DCM remains, which will cause band broadening on the column.

  • Load the powder onto a pre-packed silica gel column (230-400 mesh) equilibrated in 100% n-hexane.

  • Elute using a gradient: 100:0 95:5 90:10 80:20 (n-hexane:EtOAc)[3].

Step 4: Fraction Analysis & Pooling

  • Collect fractions and analyze via TLC (Eluent: 85:15 Hexane:EtOAc).

  • Validation Check: Co-spot the fractions against the crude mixture. The target di-methylated product will have a slightly higher Rf​ value than the mono-methylated impurity. Pool only the fractions showing a single, pure UV-active spot.

  • Concentrate the pooled fractions to yield 6-bromo-2,2-dimethyl-1-indanone as a pale yellow oil[3].

Quantitative Data Presentation

Use the following table to benchmark your purification results against established literature standards.

ParameterValue / DescriptionAnalytical Validation Method
Molecular Formula C11​H11​BrO High-Resolution Mass Spectrometry
Molecular Weight 239.11 g/mol ESI-MS / GC-MS
Physical Appearance Pale yellow oil / Low-melting solidVisual Inspection
Chromatography Gradient n-Hexane/EtOAc (100:0 to 80:20)TLC ( Rf​ calculation)
MS Isotope Pattern m/z 238 / 240 (~1:1 ratio)LCMS / GCMS
1H NMR Marker ~1.2 ppm (singlet, 6H) 1H NMR ( CDCl3​ , 400 MHz)

References

  • PubChem Compound Summary for CID 20082014 : 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. National Center for Biotechnology Information. URL:[Link]

  • US Patent 20140288091 A1: Spirocyclic BACE Inhibitors. Google Patents.
  • US Patent 20090076070 A1: Hetero compound. Google Patents.
  • Photoswitchable Bis(amidopyrroles): Modulating Anion Transport Activity Independent of Binding Affinity : The Journal of Organic Chemistry / PubMed Central. URL:[Link]

Sources

Technical Support Center: Optimizing Bromination of 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (2,2-dimethyl-1-indanone). Unlike standard ketones, this substrate presents a unique mechanistic challenge: the α-position (C-2) is entirely blocked by two methyl groups, preventing classical enol/enolate-driven α-bromination. Consequently, functionalization must be strictly directed toward either the benzylic position (C-3) via radical pathways or the aromatic ring (C-4 to C-7) via electrophilic aromatic substitution (EAS).

G sub 2,2-Dimethyl-1-indanone (α-position blocked) rad_cond Radical Conditions (NBS, AIBN/hν) sub->rad_cond Homolytic Cleavage eas_cond Electrophilic Conditions (Br2/FeBr3 or NBS/H+) sub->eas_cond Heterolytic Cleavage benz_prod 3-Bromo-2,2-dimethyl-1-indanone (Benzylic Bromination) rad_cond->benz_prod H-Abstraction at C-3 arom_prod 5- or 6-Bromo-2,2-dimethyl-1-indanone (Aromatic Bromination) eas_cond->arom_prod EAS Mechanism

Mechanistic divergence in the bromination of 2,2-dimethyl-1-indanone based on reagent selection.

Section 1: Mechanistic Causality & FAQs

Q1: Why does standard Br₂/AcOH fail to yield the α-bromo product? A1: Classical α-bromination requires the transient formation of an enol or enolate. Because the C-2 position in your substrate is disubstituted with methyl groups, there are no abstractable α-protons. The reaction is forced to seek alternative reactive sites. If forced under harsh acidic conditions with molecular bromine, the reaction will default to Electrophilic Aromatic Substitution (EAS) on the deactivated aromatic ring rather than the aliphatic chain[1].

Q2: How do I selectively target the benzylic (C-3) position? A2: You must bypass ionic mechanisms entirely and utilize a radical pathway (Wohl-Ziegler bromination). The benzylic C-H bond at C-3 is relatively weak due to the resonance stabilization of the resulting benzylic radical. Using N-Bromosuccinimide (NBS) combined with a radical initiator (like AIBN) or photochemical irradiation (UV/Vis light) ensures that homolytic cleavage dictates the reaction, selectively functionalizing C-3[2].

Q3: I am encountering significant polybromination at the benzylic site. How can I suppress this? A3: Polybromination (e.g., 3,3-dibromo-2,2-dimethyl-1-indanone) occurs when the localized concentration of bromine radicals is too high, or the reaction is run to over-conversion. Causality: The first bromination slightly deactivates the position, but the remaining benzylic proton is still susceptible to radical abstraction. Solution: Strictly limit NBS to 1.05 equivalents. For superior control, transition from thermal initiation (AIBN) to photochemical initiation in a continuous-flow microreactor. Flow chemistry allows precise control over residence time (irradiation time), effectively quenching the reaction before the second bromination can occur[2].

Q4: If I want to brominate the aromatic ring, which positions are favored? A4: The aromatic ring of 1-indanone is subject to competing directing effects. The C-1 carbonyl is electron-withdrawing and meta-directing (favoring C-5 and C-7). Conversely, the alkyl substitution at C-3 is mildly electron-donating and ortho/para-directing (favoring C-4 and C-6). Steric hindrance at C-4 and C-7 typically pushes the electrophilic attack toward the C-5 and C-6 positions. Using a strong Lewis acid (e.g., FeBr₃) with Br₂ is required to overcome the overall deactivation of the ring[3].

Section 2: Reaction Parameters & Quantitative Data

To assist in optimizing your specific workflow, consult the following parameter matrix comparing standard methodologies.

Table 1: Optimization Matrix for Bromination Regioselectivity

Target SiteReagent SystemInitiation / CatalystSolventTemp (°C)Typical YieldPrimary Impurity
C-3 (Benzylic) NBS (1.05 eq)AIBN (0.1 eq)CCl₄ or PhCF₃80 °C70–80%3,3-dibrominated byproduct
C-3 (Benzylic) NBS (1.05 eq)UV Irradiation (Photochemical)MeCN25 °C85–92%Unreacted starting material
Aromatic (C-5/6) Br₂ (1.2 eq)FeBr₃ (0.2 eq)DCM0 to 25 °C60–75%Regioisomeric mixtures
Aromatic (C-5/6) NBS (1.2 eq)H₂SO₄ (Catalytic)AcOH25 °C50–65%Unreacted starting material

Section 3: Self-Validating Experimental Protocols

Protocol A: Selective Benzylic Bromination (C-3) via Photochemical Activation

This protocol leverages photochemical radical generation to maintain low reaction temperatures, thereby minimizing thermodynamic over-bromination.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, light-transparent reaction vessel (e.g., FEP tubing or quartz flask), dissolve 2,2-dimethyl-1-indanone (1.0 equiv, 0.25 M) in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv). Crucial Detail: The NBS must be freshly recrystallized from water to remove trace Br₂ and succinimide, which can initiate unwanted ionic side reactions.

  • Degassing: Sparge the solution with dry Argon for 15 minutes. Oxygen is a radical scavenger and will prematurely terminate the chain reaction, leading to stalled conversions[4].

  • Irradiation: Irradiate the mixture using a UV or Blue LED light source (depending on the specific absorption of your initiator/NBS complex) at 25 °C. If using a microfluidic setup, optimize the flow rate to achieve a residence time of approximately 10–15 minutes[2].

  • Quenching & Workup: Terminate the reaction by washing the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine species. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (IPC & NMR):

    • TLC: The product will typically run slightly faster (higher Rf) than the starting material in Hexane/EtOAc mixtures due to decreased polarity.

    • ¹H NMR: The starting material exhibits a singlet for the two C-3 protons. Upon successful monobromination, this signal will disappear, replaced by a new, deshielded singlet integrating to 1H further downfield (approx. 5.0–5.5 ppm). The presence of a singlet confirms that the adjacent C-2 position remains fully substituted (no vicinal coupling).

Protocol B: Aromatic Bromination (C-5 / C-6) via Electrophilic Aromatic Substitution

This protocol utilizes Lewis acid catalysis to generate a highly reactive bromonium ion, forcing substitution onto the deactivated aromatic ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,2-dimethyl-1-indanone (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Activation: Add anhydrous Iron(III) bromide (FeBr₃, 0.2 equiv). Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling is essential to prevent the highly exothermic EAS reaction from causing uncontrolled polybromination or solvent boiling.

  • Bromine Addition: Dissolve molecular bromine (Br₂, 1.1 equiv) in a small volume of DCM. Add this solution dropwise via the addition funnel over 30 minutes. Ensure the reaction is vented through a basic scrubber to neutralize the evolving HBr gas.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor via LC-MS to track the disappearance of the starting mass and the appearance of the [M+H]+ signal with the characteristic 1:1 isotopic ratio of a monobrominated species.

  • Quenching & Workup: Carefully quench the reaction by pouring it into an ice-cold solution of saturated aqueous sodium bisulfite (NaHSO₃). Extract with DCM. Wash the combined organic layers with saturated NaHCO₃ to remove residual acid, followed by brine. Dry and concentrate.

  • Self-Validation (IPC & NMR):

    • ¹H NMR: The aliphatic region (C-2 methyls and C-3 methylene) will remain largely unchanged in integration (3H+3H and 2H, respectively). However, the aromatic region, which originally integrated to 4H, will now integrate to 3H. The splitting pattern will shift from a complex multiplet to a characteristic trisubstituted pattern (e.g., a doublet with a small J value for meta-coupling, and a doublet with a large J value for ortho-coupling), confirming ring functionalization[3].

References

  • Structure-Based Design, Synthesis, and Biological Evaluation of Hsp90β-Selective Inhibitors. National Institutes of Health (NIH). 3

  • Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. 4

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews (ACS). 1

  • An FEP Microfluidic Reactor for Photochemical Reactions. MDPI. 2

Sources

Technical Support Center: Solution Stability of 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

Handling 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS:[1]) in solution requires a nuanced understanding of its molecular architecture. As a critical intermediate in the synthesis of complex pharmaceuticals, such as spirocyclic BACE inhibitors for Alzheimer's disease research[2], its stability profile is dictated by two competing structural features:

  • The Gem-Dimethyl Advantage (C2 Position): In standard unsubstituted 1-indanones, the alpha-protons at the C2 position are highly acidic, making the molecule prone to base-catalyzed enolization, aldol self-condensation, and alpha-oxidation. The presence of the gem-dimethyl group at C2 completely blocks these pathways. This renders the molecule exceptionally stable in highly alkaline environments (e.g., Suzuki-Miyaura cross-coupling buffers)[2].

  • The Vulnerabilities (C6 & C3 Positions): The aryl bromide at C6 is a necessary synthetic handle but introduces photolability (susceptibility to UV-induced homolytic cleavage). Furthermore, the benzylic CH₂ group at C3 remains a prime target for autoxidation when exposed to dissolved oxygen and trace metals.

Solution Stability Matrix

To facilitate rapid assay development, the following table summarizes the quantitative stability of 6-bromo-2,2-dimethyl-1-indanone across standard forced degradation conditions[3].

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Mass Shift (LC-MS)Stability Status
Acidic 0.1 M HCl in Acetonitrile60°C, 24hNone (Sterically hindered)N/AHighly Stable
Basic 0.1 M NaOH in Acetonitrile60°C, 24hNone (Enolization blocked)N/AHighly Stable
Oxidative 3% H₂O₂Ambient, 8hBenzylic Oxidation at C3+16 Da (Alcohol) / +14 Da (Dione)Vulnerable
Photolytic UV-Vis Light (Benchtop)Ambient, 24hPhotodehalogenation (C-Br)-78 Da (Loss of Br, gain of H)Highly Vulnerable
Thermal Degassed Solvent (Dark)80°C, 48hNoneN/AStable

Mechanistic Degradation Pathways

G A 6-Bromo-2,2-dimethyl- 1-indanone (Intact Molecule) B UV Light Exposure (Photolysis) A->B C-Br Bond Vulnerability C Oxidative Stress (O2, Radicals) A->C C3 Benzylic Position D Strong Base / Heat (e.g., Suzuki Buffers) A->D C2 Position E Photodehalogenation (Debromination) B->E Homolytic Cleavage F Benzylic Oxidation (C3 Hydroxylation / Dione) C->F Radical Attack G Highly Stable (No alpha-enolization) D->G Blocked by gem-dimethyl

Mechanistic degradation pathways of 6-bromo-2,2-dimethyl-1-indanone in solution.

Troubleshooting Guides & FAQs

Q: Why does my stock solution turn yellow or brown after sitting on the benchtop? A: This is a classic symptom of photodehalogenation . The C-Br bond at the 6-position is susceptible to homolytic cleavage when exposed to ambient UV/Vis light. This generates a transient aryl radical that abstracts a hydrogen atom from the solvent, leading to the debrominated product (2,2-dimethyl-1-indanone)[4]. The yellow/brown color arises from the formation of complex polymeric byproducts or the release of trace bromine radicals. Actionable Fix: Always store stock solutions in amber glass vials. If working under standard laboratory fluorescent lighting, limit benchtop exposure to less than 4 hours.

Q: I am observing a +14 Da and +16 Da impurity in my LC-MS after prolonged storage. What is this? A: These mass shifts indicate benzylic oxidation at the C3 position. The +16 Da peak corresponds to the insertion of an oxygen atom to form a benzylic alcohol (3-hydroxy-6-bromo-2,2-dimethyl-1-indanone). The +14 Da peak represents further oxidation to the 1,3-indandione derivative (net loss of 2H, gain of O). This occurs via an autoxidation mechanism driven by dissolved oxygen and trace metal impurities in the solvent[3]. Actionable Fix: Degas your storage solvents (e.g., sparging with Argon or Nitrogen for 15 minutes) prior to making stock solutions, and avoid using ether-based solvents (like THF) for long-term storage, as they form peroxides that drastically accelerate this degradation.

Q: Is this compound stable in the highly alkaline aqueous conditions used for Suzuki-Miyaura couplings? A: Yes, it is remarkably stable to base. In unsubstituted 1-indanones, the alpha-protons at the C2 position are highly acidic, leading to rapid base-catalyzed enolization and subsequent aldol self-condensation (dimerization). Because the C2 position in 6-bromo-2,2-dimethyl-1-indanone is fully blocked by a gem-dimethyl group, this degradation pathway is completely shut down[2]. You can safely use it in biphasic Suzuki conditions (e.g., with Na₂CO₃ or K₃PO₄) without fear of aldol degradation.

Diagnostic Workflow for Solution Instability

G Start Detect Impurity in Solution (LC-MS / HPLC) Q1 Mass Shift = -78 Da? (Loss of Br + H) Start->Q1 Q2 Mass Shift = +14 or +16 Da? (Oxidation) Q1->Q2 No A1 Diagnosis: Photodehalogenation. Action: Use amber vials & store at 4°C. Q1->A1 Yes A2 Diagnosis: Benzylic Oxidation. Action: Degas solvent (Ar/N2). Q2->A2 Yes Unknown Diagnosis: Solvent Adduct or Cross-Coupling Dimer. Q2->Unknown No

Diagnostic workflow for identifying and resolving solution instability via LC-MS.

Standard Operating Protocols (SOPs)

SOP 1: Establishing a Stability-Indicating Assay (Forced Degradation)

To validate your analytical methods (e.g., HPLC/LC-MS) and ensure they can resolve degradation products from the intact API intermediate, perform a forced degradation study adapted from standard protocols for brominated indanes[3]. This acts as a self-validating system for your chromatography.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 6-bromo-2,2-dimethyl-1-indanone in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acidic/Basic Hydrolysis (Control): Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Heat at 60°C for 24 hours. Neutralize with the opposing reagent. Expectation: Minimal degradation.

  • Oxidative Stress (Targeted): Mix 1 mL of stock with 1 mL of 3% H₂O₂. Stir at room temperature for 8 hours, protected from light. Expectation: Emergence of +14 Da and +16 Da peaks.

  • Photolytic Stress (Targeted): Expose 1 mL of the stock solution in a clear glass vial to UV light (254 nm or broad-spectrum photostability chamber) for 24 hours. Expectation: Emergence of a -78 Da peak.

  • Analysis: Dilute all stressed samples to 0.1 mg/mL with mobile phase and inject into the LC-MS. Ensure baseline resolution between the intact mass (m/z ~238/240) and the degradation products.

SOP 2: Preparation and Safe Storage of Long-Term Stock Solutions

To prevent the causality chain of oxidation and photolysis, follow this protocol for long-term storage.

Step-by-Step Methodology:

  • Solvent Preparation: Select a non-peroxide-forming solvent (e.g., Acetonitrile, DMF, or DMSO). Sparge the solvent with ultra-pure Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

  • Dissolution: Dissolve the solid compound in the degassed solvent under an inert atmosphere.

  • Aliquoting: Transfer the solution into pre-dried amber glass vials to block UV transmittance.

  • Overlay and Sealing: Blanket the headspace of each vial with Argon before capping tightly with PTFE-lined septa.

  • Storage: Store at 2–8°C for short-term use (< 1 month) or at -20°C for long-term archiving (> 1 month).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20082014, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one." PubChem. Available at:[Link]

  • United States Patent Application. "US 2014/0288091 A1: Preparation of Spirocyclic BACE Inhibitors." Google Patents.

Sources

Technical Support Center: Scale-Up and Synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 165730-10-9)[1][2]. This resource is designed for researchers, chemists, and process development professionals. We will address common challenges, from bench-scale synthesis to pilot-plant scale-up, focusing on the most prevalent synthetic route: the intramolecular Friedel-Crafts acylation of a 3-(4-bromophenyl)-2,2-dimethylpropanoic acid precursor.

Our guidance is rooted in established chemical principles and practical field experience to help you navigate potential pitfalls, optimize your process, and ensure a successful, scalable synthesis.

Section 1: Synthesis and Troubleshooting Workflow

A successful synthesis campaign requires a logical flow from reaction execution to problem resolution. The following diagram outlines the typical workflow for producing the target indanone and a systematic approach to troubleshooting common issues that may arise.

G cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Precursor Precursor Synthesis (e.g., 3-(4-bromophenyl)-2,2- dimethylpropanoic acid) Activation Acid Chloride Formation (Optional, e.g., with SOCl₂ or (COCl)₂) Precursor->Activation Improves reactivity Cyclization Intramolecular Friedel-Crafts Cyclization Precursor->Cyclization Direct cyclization (Stronger acid needed) Activation->Cyclization Quench Reaction Quench & Catalyst Neutralization Cyclization->Quench Purification Purification (Crystallization / Chromatography) Quench->Purification Product Final Product: 6-bromo-2,2-dimethyl- 2,3-dihydro-1H-inden-1-one Purification->Product Issue Problem Identified (Low Yield / Purity) Analysis Analyze Reaction (TLC, LCMS, NMR) Issue->Analysis RootCause Identify Root Cause Analysis->RootCause Solution Implement Solution RootCause->Solution

Caption: General Synthesis and Troubleshooting Workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this indanone?

The most established method is the intramolecular Friedel-Crafts acylation.[3][4] This involves the cyclization of either 3-(4-bromophenyl)-2,2-dimethylpropanoic acid or its more reactive acyl chloride derivative. The direct cyclization of the carboxylic acid is often preferred for its atom economy and avoidance of corrosive reagents like thionyl chloride, but it requires stronger acid catalysts and potentially harsher conditions.[3]

Q2: Why is my Friedel-Crafts cyclization failing or giving low yields?

Several factors can contribute to low yields:

  • Insufficient Catalyst Activity: The bromo-substituted aromatic ring is electronically deactivated, making the electrophilic aromatic substitution more difficult than for an unsubstituted ring.[5] A weak Lewis acid or an insufficient amount of a Brønsted acid may not be able to promote the reaction efficiently.

  • Catalyst Deactivation: Traditional Lewis acids like AlCl₃ are highly moisture-sensitive.[6] Any water in the solvent or on the glassware will consume the catalyst. Furthermore, the catalyst can form a strong complex with the ketone product, effectively sequestering it. This is why stoichiometric or even excess amounts of AlCl₃ are often required.

  • Poor Temperature Control: These reactions can be exothermic.[6] Uncontrolled temperature increases can lead to the formation of polymeric side products or decomposition.

Q3: What are the critical parameters to control during scale-up?

The three most critical parameters during scale-up are:

  • Heat Management: The formation of the acylium ion and its complex with the Lewis acid is highly exothermic.[6] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires controlled, slow addition of the catalyst at low temperatures and a reactor with adequate cooling capacity.

  • Efficient Mixing: Poor mixing can create localized "hot spots" where the catalyst concentration is high, leading to side reactions and impurity formation. It also ensures a homogenous reaction mixture for consistent results.

  • Safe Quenching: Adding the reaction mixture to a quenching solution (e.g., ice/water or dilute acid) is extremely exothermic and releases corrosive gases like HCl if AlCl₃ is used. This must be done slowly, with vigorous stirring and sufficient cooling to prevent a runaway reaction.

Q4: What are the most likely impurities I will encounter?

Typical impurities include:

  • Unreacted Starting Material: Due to an incomplete reaction.

  • Intermolecular Acylation Product: Where one molecule's acyl group reacts with the aromatic ring of another molecule, leading to high-molecular-weight species. This is more prevalent at high concentrations.

  • Positional Isomers: While cyclization is strongly directed to the position ortho to the alkyl chain, trace amounts of other isomers could theoretically form, although this is sterically unlikely.

  • Products from Rearrangement: The acylium ion itself is stable and unlikely to rearrange, but other carbocation-mediated side reactions can occur under harsh acidic conditions.[5]

Section 3: Troubleshooting Guide

Problem Area 1: Low Conversion in Friedel-Crafts Cyclization

Q: My reaction has stalled, and TLC/LCMS analysis shows a significant amount of remaining starting material. What should I do?

A: Root Cause Analysis & Solutions

This issue points directly to insufficient electrophilicity or catalyst deactivation.

  • Cause 1: Inactive Catalyst System. The deactivating effect of the bromine atom requires a potent catalyst.[5] If you are using a milder Lewis acid, it may not be strong enough.

    • Solution A (For Acyl Chloride Route): Ensure your AlCl₃ or FeCl₃ is fresh, anhydrous, and weighed in a dry environment. Consider using a more active catalyst system.

    • Solution B (For Carboxylic Acid Route): This route requires a strong Brønsted acid or "superacid." Polyphosphoric acid (PPA) is common but can be difficult to handle at scale. A mixture of methanesulfonic acid (MSA) and P₂O₅ or triflic acid (TfOH) are excellent but more expensive alternatives that often give cleaner reactions and higher yields.[7][8][9]

  • Cause 2: Insufficient Catalyst Loading. As the Lewis acid catalyst forms a complex with the product ketone, a 1:1 molar ratio is, in theory, the minimum.

    • Solution: For AlCl₃, ensure you are using at least 1.1 to 1.5 molar equivalents. If using a Brønsted acid like TfOH, which can act catalytically, you may still need multiple equivalents to achieve a reasonable reaction rate.[9]

  • Cause 3: Low Reaction Temperature. While initial cooling is necessary to control the exotherm, the reaction itself may require thermal energy to overcome the activation barrier, especially with a deactivated substrate.

    • Solution: After the initial controlled addition of the catalyst at 0-5 °C, allow the reaction to slowly warm to room temperature or even gently heat it (e.g., 40-50 °C) while monitoring for completion by TLC or LCMS.

Parameter Lab-Scale (Benchtop) Scale-Up (Pilot Plant) Rationale / Senior Scientist Insight
Catalyst Addition Manual addition via powder funnel over 15-30 min.Metered addition via screw feeder or slow liquid addition (if soluble) over 2-4 hours.Heat Management. Slow, controlled addition is the primary method to manage the powerful exotherm of the Lewis acid complexation.[6]
Temperature Control Ice/water bath (0-5 °C).Jacketed reactor with glycol coolant (-10 to 0 °C).Preventing Side Reactions. Maintaining a low internal temperature during addition prevents the formation of polymeric and other thermal degradation impurities.
Quenching Pouring reaction mixture onto crushed ice.Slow reverse addition of the reaction mixture into a vigorously stirred, chilled quench vessel.Safety & Control. Reverse addition provides superior control over the quench exotherm and gas evolution, which is a major safety consideration at scale.
Solvent Choice Dichloromethane (DCM), Dichloroethane (DCE).Toluene, Chlorobenzene.Process Safety & boiling point. While DCM works well, its low boiling point can be problematic. Higher-boiling solvents are often preferred at scale for better temperature control, though they may require higher reaction temperatures.
Problem Area 2: Product Purification & Isolation

Q: During crystallization, my product is "oiling out" instead of forming a solid. How can I fix this?

A: Root Cause Analysis & Solutions

"Oiling out" occurs when the solute's solubility in the solvent is too high at the temperature of crystallization, or when impurities are depressing the melting point and interfering with lattice formation.[10]

  • Solution 1: Adjust the Solvent System. You are likely using too much of the "good" solvent or cooling the solution too rapidly.

    • Re-heat the mixture until the oil redissolves completely.

    • Add a small amount of a "poor" solvent (an anti-solvent, like heptane if you are using toluene or ethyl acetate) until the solution becomes slightly turbid.

    • Add a few drops of the "good" solvent to clarify the solution again.

    • Allow the solution to cool very slowly and without disturbance. Scratching the inside of the flask with a glass rod can help initiate nucleation.[10]

  • Solution 2: Pre-Purification. If the crude material is highly impure, crystallization may not be effective.

    • Consider passing the crude oil through a short plug of silica gel with a non-polar solvent (e.g., hexane/ethyl acetate 95:5) to remove baseline impurities before attempting crystallization again.

Q: What is a good starting point for column chromatography?

A: Recommended Solvent Systems

Based on the polarity of the indanone structure, a gradient of ethyl acetate in a non-polar solvent is appropriate.

  • Starting Point: Begin with 100% Hexane or Heptane and gradually increase the polarity with Ethyl Acetate. The product will likely elute in the range of 5-15% Ethyl Acetate in Hexanes.[11][12]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 3-(4-bromophenyl)-2,2-dimethylpropanoic acid (Precursor)

This protocol is adapted from general bromination procedures for similar substrates.[13]

  • Setup: In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2-methyl-2-phenylpropanoic acid (1.0 eq) and a suitable solvent (e.g., water or a chlorinated solvent).

  • Bromination: Cool the mixture to 0-5 °C. Slowly add bromine (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C. A Lewis acid catalyst (e.g., catalytic FeCl₃) may be required to facilitate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by GC or LCMS for the disappearance of the starting material.

  • Workup: Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine. If using an organic solvent, separate the layers. If in water, acidify the mixture with HCl to precipitate the product.

  • Isolation: Filter the solid product and wash thoroughly with cold water. Dry the solid under vacuum. Purity can be checked by GCMS and NMR.[13]

Protocol 2: Intramolecular Friedel-Crafts Cyclization (Lab-Scale)

This protocol is a representative procedure based on established methods for indanone synthesis.[4][7]

  • Setup: To a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the precursor acid (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of acid).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.5 eq) over 30 minutes, ensuring the internal temperature remains below 5 °C. The mixture will typically turn dark and viscous. Note: This step is highly exothermic.[6]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC (e.g., 10% EtOAc/Hexanes) until the starting material is consumed.

  • Quench: In a separate beaker, prepare a mixture of crushed ice and concentrated HCl (1:1 v/v). Very slowly and carefully, pour the reaction mixture into the stirred ice/HCl solution. Caution: Highly exothermic and releases HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.

Section 5: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common synthesis problems.

G start Analysis Shows Low Yield or Purity check_sm Is unreacted starting material present? start->check_sm sm_yes YES check_sm->sm_yes >10% sm_no NO check_sm->sm_no <10% check_impurity Are there significant impurities? impurity_yes YES check_impurity->impurity_yes impurity_no NO (Yield loss in workup) check_impurity->impurity_no cause_incomplete Potential Causes: - Insufficient/Inactive Catalyst - Reaction time too short - Temperature too low sm_yes->cause_incomplete Reaction Incomplete sm_no->check_impurity solution_incomplete Solutions: - Use fresh, anhydrous AlCl₃ (>1.2 eq) - Or switch to stronger acid (TfOH) - Increase reaction time/temperature cause_incomplete->solution_incomplete cause_side_reactions Potential Causes: - Temperature too high during addition - High concentration (intermolecular) - Poor mixing impurity_yes->cause_side_reactions Side Reactions Occurred solution_workup solution_workup impurity_no->solution_workup Review workup procedure: - Check for emulsion formation - Ensure pH is correct during washes - Check for product loss on filters solution_side_reactions Solutions: - Improve cooling, slow down addition - Use more solvent to dilute - Ensure vigorous stirring cause_side_reactions->solution_side_reactions

Caption: Decision Tree for Troubleshooting Synthesis Issues.

References

  • Benchchem. (n.d.). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
  • Molecules. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC.
  • Benchchem. (n.d.). A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Benchchem. (n.d.). Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • SynHet. (n.d.). 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
  • PMC. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Benchchem. (n.d.). Purification of 6-Bromo-1H-indazole by Crystallization.
  • RSC Publishing. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent.
  • ResearchGate. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Retrieved from [Link]

  • University Website. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • ResearchGate. (n.d.). 3-(4-Bromophenyl)cyclobutanone. Retrieved from [Link]

  • MDPI. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
  • PubChem. (n.d.). 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

"workup procedure for reactions involving 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. This versatile bicyclic ketone is a valuable intermediate in organic synthesis, but its unique structural features—an aryl bromide and a ketone—necessitate carefully considered workup and purification strategies.[1][2] This document provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workup phase.

Section 1: Foundational Principles & General Workup

This section covers the essential knowledge required before undertaking a reaction workup involving the title compound.

FAQ 1.1: What are the core physicochemical properties I should consider for workup design?

Understanding the fundamental properties of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is critical for planning an effective separation and purification strategy. The molecule's moderate polarity, driven by the ketone functional group, and its halogenated aromatic ring dictate its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Property Value Source Significance for Workup
Molecular Formula C₁₁H₁₁BrO [3] ---
Molecular Weight 239.11 g/mol [3] Affects diffusion rates and boiling point.
Physical Form Solid Allows for isolation by filtration if it crystallizes from the reaction or workup solvents.
XLogP3 (Lipophilicity) 3.3 [3] Indicates good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether, and poor solubility in water. This is the basis for successful liquid-liquid extraction.

| Reactivity Class | Aryl Halide, Ketone |[4] | The aryl bromide is a handle for cross-coupling reactions. The ketone is susceptible to nucleophilic attack. Workup conditions should be chosen to avoid unwanted side reactions (e.g., avoiding strong bases that could promote elimination or other side reactions). |

FAQ 1.2: What is a reliable, general-purpose aqueous workup protocol for reactions involving this compound?

A standard workup for many reactions (e.g., after bromination or simple substitutions) is designed to remove inorganic salts, water-soluble reagents, and highly polar byproducts. The following protocol is a robust starting point.

Step-by-Step General Aqueous Workup Protocol:

  • Reaction Quenching (If Applicable): Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add a quenching solution (e.g., water, saturated aqueous sodium thiosulfate to remove excess bromine, or a dilute acid to neutralize a base).[5]

    • Expertise & Experience: Quenching at reduced temperature is crucial to manage any exothermic processes and prevent the degradation of thermally sensitive products.

  • Solvent Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane.[6]

    • Rationale: This ensures that the product has high solubility in the organic phase and reduces the overall polarity, facilitating a clean phase separation.

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Water (1x): To remove the bulk of water-soluble impurities.

      • Saturated Aqueous Sodium Bicarbonate (1x, if the reaction was run under acidic conditions): To neutralize any residual acid.[6]

      • Saturated Aqueous Sodium Chloride (Brine, 1x): To break up any minor emulsions and remove the majority of dissolved water from the organic layer.[7]

    • Trustworthiness: After each wash, allow the layers to separate fully. Check the aqueous layer by TLC to ensure no product is being discarded.

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: A standard workflow for the aqueous workup of reactions.

Section 2: Troubleshooting Workups for Specific Reaction Types

The presence of two distinct functional groups allows for diverse synthetic transformations, each with its own workup challenges.

Subsection 2.1: Suzuki-Miyaura Cross-Coupling Reactions

This is one of the most common applications for the aryl bromide moiety. The workup is primarily focused on removing the palladium catalyst, phosphine ligands, and boron-containing byproducts.[8][9][10]

FAQ 2.1.1: My reaction mixture is a black slurry after a Suzuki coupling. How should I proceed with the workup?

Answer: A black, heterogeneous mixture is very common and usually indicates the presence of palladium black (Pd(0) that has precipitated out of solution). It is crucial to remove this before proceeding with an aqueous workup.

Protocol: Pre-Workup Filtration for Catalyst Removal

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with a solvent that fully dissolves your product but not the catalyst, such as ethyl acetate or DCM.

  • Filter the entire mixture through a pad of Celite® or silica gel in a fritted funnel.

  • Wash the filter cake thoroughly with additional solvent to ensure complete recovery of the product.

  • The resulting filtrate is now ready for a standard aqueous workup as described in Section 1.

FAQ 2.1.2: I'm struggling to remove boron byproducts (e.g., from unreacted boronic acid or boroxine). They are streaking on my TLC and co-eluting during chromatography.

Answer: Boronic acids and their dehydrated trimers (boroxines) can be persistent impurities. An alkaline wash is often effective.

Solution: Basic Wash Extraction

  • During the aqueous workup, perform one or two washes with a dilute base such as 1 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.

  • Causality: The base deprotonates the boronic acid to form a water-soluble boronate salt, which partitions into the aqueous layer.[9]

  • Critical Note: This method is only suitable if your product is stable to basic conditions. For base-sensitive products, multiple washes with water may be required, or alternative purification methods explored.

Sources

Technical Support Center: Analytical Monitoring & Troubleshooting in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indanone Synthesis. The 1-indanone scaffold is a critical structural motif in medicinal chemistry, serving as a core intermediate for numerous active pharmaceutical ingredients (APIs), including the Alzheimer's drug donepezil and the HIF-2α inhibitor belzutifan 1.

The most robust route to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides 2. However, monitoring this reaction presents unique analytical challenges due to the high reactivity of intermediates, the potential for regioisomer formation, and the harsh Lewis acidic conditions required for cyclization 3.

This guide provides field-proven methodologies, validated chromatographic data, and mechanistic troubleshooting to ensure absolute control over your synthetic workflow.

Analytical Workflow for Indanone Synthesis

To prevent false positives and accurately track reaction kinetics, analytical methods must be tailored to the specific chemical state of the reaction at each step.

IndanoneMonitoring SM Starting Material (3-Arylpropanoic Acid) Step1 Activation (SOCl2 or (COCl)2) SM->Step1 HPLC HPLC-UV Analysis (Monitor SM & Product) SM->HPLC Intermediate Intermediate (Acyl Chloride) Step1->Intermediate Step2 Friedel-Crafts Cyclization (AlCl3, CH2Cl2) Intermediate->Step2 GCMS GC-MS Analysis (MeOH Quench for Acyl Cl) Intermediate->GCMS Product Target Product (1-Indanone) Step2->Product Product->HPLC TLC TLC / NMR (Regioisomer Check) Product->TLC

Caption: Analytical workflow mapping the appropriate monitoring techniques to each stage of indanone synthesis.

Quantitative Data Presentation: HPLC Method Parameters

For high-throughput reaction monitoring, a rapid Ultra-Performance Liquid Chromatography (UPLC) or HPLC method is required. The following table summarizes a validated gradient program designed to resolve the polar carboxylic acid precursor from the lipophilic indanone product 4.

Table 1: Optimized UPLC Gradient for Indanone Reaction Monitoring (Column: Acquity BEH C18, 1.7 µm, 2.1 × 50 mm; Flow Rate: 0.5 mL/min; Temperature: 40°C)

Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)Mechanistic Purpose
0.0 - 0.5 95%5%Retains highly polar 3-arylpropanoic acid.
0.5 - 1.5 75%25%Elutes primary starting materials.
1.5 - 2.0 75%25%Isocratic hold to ensure baseline resolution.
2.0 - 3.5 30%70%Rapid ramp to elute the lipophilic 1-indanone.
3.5 - 3.9 30%70%Flushes high-molecular-weight polymeric byproducts.
3.9 - 5.0 95%5%Column re-equilibration.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Monitoring of Friedel-Crafts Cyclization

Causality: Direct injection of reaction mixtures containing active Lewis acids (e.g., AlCl₃) will cause catastrophic precipitation within the HPLC column and irreversible damage to the stationary phase. The reaction must be chemically quenched prior to analysis.

Step-by-Step Methodology:

  • Sample Extraction: Withdraw a 10 µL aliquot from the active reaction mixture using a positive displacement pipette.

  • Chemical Quenching: Immediately discharge the aliquot into a 1.5 mL HPLC vial containing 990 µL of cold, LC-MS grade Methanol spiked with 0.1 mg/mL Biphenyl (Internal Standard).

    • Validation Check: The methanol instantly solvolyzes the active acylium ion and precipitates the aluminum salts. The internal standard ensures that any reduction in starting material peak area is due to chemical conversion, not physical precipitation.

  • Filtration: Pass the quenched mixture through a 0.22 µm PTFE syringe filter to remove inorganic salts.

  • Analysis: Inject 0.5 µL onto the UPLC system using the gradient outlined in Table 1. Monitor at 254 nm.

Protocol B: GC-MS Derivatization Assay for Acyl Chloride Intermediates

Causality: Acyl chlorides are thermally labile and highly moisture-sensitive. Injecting them directly into a GC-MS injection port (typically 250°C) results in on-column hydrolysis back to the carboxylic acid, yielding false-negative results for the activation step.

Step-by-Step Methodology:

  • Pre-column Derivatization: Prepare a quench solution of anhydrous methanol containing 1% (v/v) triethylamine (Et₃N).

  • Sampling: Withdraw 50 µL of the acyl chloride reaction mixture and inject it into 500 µL of the quench solution.

    • Mechanism: The Et₃N neutralizes the generated HCl, driving the instantaneous conversion of the acyl chloride into a volatile, stable methyl ester.

  • Validation (System Suitability): Run a blank containing only the quench solution and internal standard. This proves the methyl ester peak is derived entirely from the reactive intermediate and not background contamination.

  • Analysis: Inject 1 µL into the GC-MS (Split ratio 50:1). Track the appearance of the methyl ester molecular ion (M⁺) to confirm complete activation.

Troubleshooting Guides & FAQs

Q1: Why is my 3-arylpropanoic acid starting material showing a broad, tailing peak on HPLC, making integration impossible? A1: Causality: The free carboxylic acid moiety of your starting material is undergoing secondary interactions with residual, unendcapped silanol groups on the silica-based C18 stationary phase. Solution: You must suppress the ionization of the carboxylic acid. Ensure that both your aqueous and organic mobile phases are buffered with an ion-pairing agent or an acid modifier, such as 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) 4. This keeps the analyte fully protonated, resulting in sharp, symmetrical peaks.

Q2: My TLC shows complete consumption of the starting material, but my isolated yield of 1-indanone is poor and the product is a dark oil. What is the analytical disconnect? A2: Causality: TLC only confirms the disappearance of the precursor; it does not guarantee conversion to the desired product. Intramolecular Friedel-Crafts reactions subjected to excessive heat or prolonged reaction times with strong acids (like polyphosphoric acid) are prone to forming high-molecular-weight polymeric byproducts 3. These oligomers often stay at the baseline on a TLC plate and are easily missed. Solution: Transition to a quantitative HPLC method (Protocol A). If you observe a rising baseline or broad humps at the end of the chromatogram (during the 70% organic flush), oligomerization is occurring. Lower the reaction temperature and consider vacuum distillation to separate the volatile 1-indanone from the non-volatile polymeric matrix 5.

Q3: How can I analytically differentiate between the desired 1-indanone and regioisomeric byproducts? A3: Causality: If your 3-arylpropanoic acid has substituents (e.g., a meta-directing group), the acylium ion can attack at two different ortho positions, yielding regioisomeric indanones 5. These isomers have nearly identical polarities and will often co-elute on standard reversed-phase HPLC. Solution: Do not rely solely on LC-UV. Isolate the crude mixture and perform ¹H and ¹³C NMR spectroscopy. The presence of unexpected aromatic splitting patterns (e.g., two singlets instead of a doublet/multiplet) will definitively identify the regioisomer 3. For chromatographic tracking, switch to a high-efficiency capillary GC column with a slow temperature ramp (e.g., 2°C/min) to resolve the isomers based on minute boiling point differences.

References

  • BenchChem. "Technical Support Center: 4-Methyl-1-indanone Synthesis." BenchChem Tech Support.
  • BenchChem. "1-Indanone (CAS 83-33-0): A Comprehensive Technical Guide." BenchChem Tech Support.
  • Preprints.org. "A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues." Preprints.org.
  • BenchChem. "Technical Support Center: Purification of 4-Methyl-1-indanone." BenchChem Tech Support.
  • ResearchGate. "Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material.

Sources

Validation & Comparative

"1H NMR spectrum interpretation of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one"

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR: A Comparative Guide to the Structural Elucidation of 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (commonly referred to as 6-bromo-2,2-dimethyl-1-indanone) is a highly valuable synthetic intermediate. It is heavily utilized as a foundational building block in the development of 1[1] for Alzheimer's disease research, as well as in the synthesis of complex2[2]. Validating its structure accurately is a fundamental quality control step before proceeding with downstream cross-coupling or functionalization.

This guide objectively compares the performance of High-Field NMR (400 MHz) and Benchtop NMR (60 MHz) for the 1 H NMR spectrum interpretation of this compound. By dissecting the causality behind the chemical shifts and providing self-validating experimental protocols, this guide equips researchers with the data necessary to choose the optimal analytical platform for their workflow.

Part 1: Structural & Spectral Anticipation (The Causality)

Before running an NMR experiment, a rigorous prediction of the spectrum based on molecular structure establishes a baseline for validation. The molecule consists of a fused bicyclic system (an indanone core) with a bromine atom at C6 and a gem-dimethyl group at C2.

Aliphatic Region:

  • C2 Gem-Dimethyl Group: The two methyl groups at C2 are chemically equivalent due to the symmetry of the local environment and rapid rotation. They appear as a sharp 6H singlet around 1.22 ppm .

  • C3 Methylene Group: The CH 2​ protons at C3 are isolated from any adjacent protons (C2 and C3a are both quaternary). Thus, they appear as a 2H singlet. Because they are benzylic (adjacent to the aromatic ring), they experience anisotropic deshielding, shifting downfield to approximately 2.96 ppm .

Aromatic Region (The AMX Spin System): The aromatic protons (H4, H5, H7) form an AMX-type spin system, which is highly diagnostic for 1,2,4-trisubstituted benzenes.

  • Proton H7: Located ortho to the electron-withdrawing carbonyl group (C=O) and ortho to the bromine atom. The strong anisotropic deshielding from the carbonyl pushes H7 furthest downfield to ~7.88 ppm . It only has a meta-neighbor (H5), resulting in a fine doublet ( 4J≈1.9 Hz).

  • Proton H5: Located ortho to the bromine and ortho to H4. It appears at ~7.68 ppm as a doublet of doublets due to ortho-coupling with H4 ( 3J≈8.2 Hz) and meta-coupling with H7 ( 4J≈1.9 Hz).

  • Proton H4: Located ortho to H5 and meta to the C3a bridgehead. It is the least deshielded aromatic proton, appearing at ~7.33 ppm as a doublet ( 3J≈8.2 Hz).

Part 2: Experimental Protocols (Self-Validating System)

To ensure reproducibility and establish a self-validating system, the following protocol outlines the sample preparation and acquisition parameters. The inclusion of an internal standard and a specific integration lock ensures that the resulting data inherently proves its own accuracy.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of 6-bromo-2,2-dimethyl-1-indanone. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as the internal zero-point reference (0.00 ppm).

  • Tube Selection: Transfer the solution to a high-quality 5 mm borosilicate glass NMR tube. Ensure the liquid height is exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity and prevent vortexing artifacts.

  • Instrument Tuning & Shimming:

    • High-Field (400 MHz): Insert the sample, tune and match the probe to the 1 H frequency, lock onto the deuterium signal of CDCl 3​ , and perform 3D gradient shimming until the lock level stabilizes.

    • Benchtop (60 MHz): Insert the sample into the permanent magnet bore. Perform a 1D simplex shim routine to optimize the line shape.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D 1 H single-pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds. This ensures complete longitudinal relaxation ( T1​ ) for all protons, guaranteeing quantitative integration.

    • Number of Scans (NS): 16 scans for 400 MHz (high sensitivity); 64 scans for 60 MHz (to compensate for the lower signal-to-noise ratio inherent to permanent magnets).

  • Data Processing & Self-Validation: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation (FT). Perform manual phase correction and polynomial baseline correction. Validation Step: Integrate the peaks, setting the C2 methyl singlet strictly to 6.00. The C3 methylene must subsequently integrate to exactly 2.00 ( ± 0.05), and the aromatic region must sum to 3.00 ( ± 0.05).

Part 3: Comparative Data Analysis

The choice between High-Field and Benchtop NMR depends entirely on the required resolution and workflow constraints. The table below summarizes the comparative performance for this specific molecule.

ParameterHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Magnetic Field Strength 9.4 Tesla (Superconducting)1.4 Tesla (Permanent Magnet)
Spectral Dispersion 400 Hz / ppm60 Hz / ppm
Aromatic Resolution Baseline separation of H4, H5, H7. Clear 3J and 4J splittings.H4 and H5 may partially overlap. H7 appears as a broad singlet (meta-coupling unresolved).
Aliphatic Resolution Sharp, distinct singlets for CH 3​ and CH 2​ .Sharp singlets, easily identifiable.
Signal-to-Noise (S/N) Excellent (>200:1 for 15 mg, 16 scans)Moderate (~50:1 for 15 mg, 64 scans)
Acquisition Time ~1.5 minutes~5 minutes
Operational Cost / Cryogens High (Requires Liquid He/N 2​ maintenance)Low (Cryogen-free, plug-and-play)
Primary Use Case De novo structural elucidation, publication-quality data.Reaction monitoring, routine QA/QC, intermediate verification.

Causality of Resolution Differences: At 400 MHz, the chemical shift difference (in Hz) between H4 and H5 is large enough that the system is strictly first-order (AMX). At 60 MHz, the dispersion is reduced by a factor of 6.6, bringing the resonance frequencies closer together. Furthermore, the typical linewidth of a benchtop system (~1.0 Hz) often obscures fine meta-couplings ( 4J≈1.9 Hz), causing the H7 doublet to merge into a broad singlet.

Part 4: Mechanistic & Workflow Visualizations

NMR_Workflow Start Synthesize/Isolate 6-Bromo-2,2-dimethylindanone Prep Sample Preparation (15mg in CDCl3, 0.03% TMS) Start->Prep Decision Select NMR Platform Prep->Decision Benchtop Benchtop NMR (60 MHz) Routine QC & Reaction Monitoring Decision->Benchtop High Conc. / Quick QC HighField High-Field NMR (400 MHz) Precise J-Coupling & Publication Decision->HighField Complex Splitting Needed Data Data Processing (FT, Phase, Baseline, Integrate) Benchtop->Data HighField->Data Elucidation Structural Elucidation (Assign H4, H5, H7, CH2, CH3) Data->Elucidation

Workflow for NMR platform selection and structural elucidation of 6-bromo-2,2-dimethylindanone.

J_Coupling H7 Proton H7 ~7.88 ppm Doublet H5 Proton H5 ~7.68 ppm Doublet of Doublets H7->H5 Meta-coupling 4J ~ 1.9 Hz H4 Proton H4 ~7.33 ppm Doublet H5->H4 Ortho-coupling 3J ~ 8.2 Hz

J-coupling network of the aromatic protons in 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Conclusion

For the routine verification of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one during multi-step syntheses, Benchtop NMR provides a rapid, cost-effective, and self-validating solution. The aliphatic singlets (C2 methyls and C3 methylene) are easily resolved and perfectly sufficient for confirming product formation. However, for complete structural elucidation, rigorous J-coupling assignment, and publication-tier validation, High-Field NMR remains indispensable due to its superior spectral dispersion and ability to resolve the complex AMX aromatic spin system.

References

  • Photoswitchable Bis(amidopyrroles): Modulating Anion Transport Activity Independent of Binding Affinity. The Journal of Organic Chemistry (ACS Publications). 2

  • US Patent 2014/0288091 A1: Hetero compound (BACE Inhibitors). Googleapis.com. 1

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and organic synthesis, the precise structural elucidation of novel compounds is paramount. 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a halogenated cyclic ketone, presents a unique analytical challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry-based approaches for its analysis. We will explore the nuances of different ionization techniques and predict the compound's fragmentation behavior under electron ionization, supported by established principles and data from analogous structures.

The Signature of Bromine: A Distinctive Isotopic Pattern

A key identifying feature in the mass spectrum of any bromine-containing compound is its characteristic isotopic signature. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks for the molecular ion (M) and any bromine-containing fragments, separated by two mass-to-charge units (m/z). These peaks, designated as M and M+2, will have a relative intensity ratio of approximately 1:1, providing a clear and unambiguous indication of the presence of a single bromine atom in the ion.[1]

Comparing Ionization Techniques: EI, ESI, and APCI

The choice of ionization technique is critical for obtaining high-quality mass spectra. For a compound like 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, the selection depends on the analytical objective, be it structural elucidation or quantification, and the sample's characteristics.

Ionization TechniquePrincipleIdeal AnalytesExpected Ionization of Target Compound
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Volatile, thermally stable, non-polar to moderately polar compounds.Efficient ionization is expected. The resulting spectrum will be rich in fragment ions, which is highly valuable for structural elucidation.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.Polar, non-volatile, and thermally labile compounds.As a moderately polar ketone, it may be amenable to ESI, likely forming protonated molecules [M+H]⁺. Fragmentation is typically minimal.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes a solvent spray, which then transfers charge to the analyte.Less polar, semi-volatile compounds that are not easily ionized by ESI.APCI is a suitable alternative to ESI for this compound, also likely to produce protonated molecules [M+H]⁺ with minimal fragmentation.

For detailed structural analysis, Electron Ionization (EI) is the preferred method due to its ability to induce reproducible and characteristic fragmentation patterns, creating a "fingerprint" of the molecule. ESI and APCI, being "softer" ionization techniques, are more suited for determining the molecular weight and for quantitative studies where preserving the molecular ion is crucial.

Predicted Electron Ionization (EI) Fragmentation of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

The molecular formula of the target compound is C₁₁H₁₁BrO, with a molecular weight of approximately 239.11 g/mol .[2] Under electron ionization at 70 eV, the following fragmentation pathways are predicted based on the principles of mass spectrometry and the known behavior of similar structures.[3][4][5]

Predicted Fragmentation Data

m/z (Proposed)Ion FormulaProposed Fragmentation Pathway
238/240[C₁₁H₁₁BrO]⁺•Molecular Ion (M⁺•)
223/225[C₁₀H₈BrO]⁺•Loss of a methyl radical (•CH₃) via α-cleavage
195/197[C₁₀H₈Br]⁺Loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion
183/185[C₉H₆BrO]⁺Loss of propene (C₃H₆) via McLafferty-type rearrangement (less likely)
159[C₁₁H₁₁O]⁺Loss of a bromine radical (•Br)
144[C₁₀H₈O]⁺•Loss of •Br from the [M-CH₃]⁺ ion
115[C₉H₇]⁺Benzylic cleavage with loss of Br and CO

Core Fragmentation Pathways

The fragmentation of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is primarily driven by the stability of the resulting radical cations and even-electron ions.

  • Alpha (α)-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. The loss of a methyl radical (•CH₃) from the gem-dimethyl group is a highly probable fragmentation pathway, leading to a resonance-stabilized acylium ion at m/z 223/225.[6][7] The subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would yield an ion at m/z 195/197.

  • Benzylic Cleavage: The bond beta to the aromatic ring can also cleave, a process known as benzylic cleavage.[8] This can lead to various fragment ions, often involving rearrangements.

  • Loss of the Bromine Radical: The carbon-bromine bond can undergo homolytic cleavage, resulting in the loss of a bromine radical (•Br). This would produce a fragment ion at m/z 159. This fragment would no longer exhibit the characteristic 1:1 isotopic pattern.

  • McLafferty Rearrangement: While less common in cyclic ketones without a sufficiently long alkyl chain, a McLafferty-type rearrangement involving the abstraction of a gamma-hydrogen by the carbonyl oxygen could potentially lead to the elimination of a neutral propene molecule, resulting in an ion at m/z 183/185.

Fragmentation_Pathway M+• (m/z 238/240) M+• (m/z 238/240) m/z 223/225 m/z 223/225 M+• (m/z 238/240)->m/z 223/225 - •CH3 (α-cleavage) m/z 159 m/z 159 M+• (m/z 238/240)->m/z 159 - •Br m/z 195/197 m/z 195/197 m/z 223/225->m/z 195/197 - CO m/z 144 m/z 144 m/z 223/225->m/z 144 - •Br m/z 115 m/z 115 m/z 195/197->m/z 115 - Br

Caption: Predicted EI-MS fragmentation of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

Experimental Protocol: GC-MS Analysis

The following provides a generalized protocol for the analysis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to obtain a final concentration of approximately 10-50 µg/mL.

  • Transfer the final solution to a 2 mL autosampler vial.

2. Gas Chromatograph (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injection Mode: Splitless injection is preferred for trace analysis, while a split injection (e.g., 20:1) can be used for more concentrated samples.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

3. Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400 to ensure detection of all relevant fragments and the molecular ion.

  • Data Acquisition: Full scan mode.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolution Dissolution Dilution Dilution Dissolution->Dilution Vial Transfer Vial Transfer Dilution->Vial Transfer Injection Injection Vial Transfer->Injection Separation Separation Injection->Separation Ionization (EI) Ionization (EI) Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General workflow for the GC-MS analysis of the target compound.

Conclusion

The mass spectrometry analysis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one provides a wealth of structural information. The distinctive isotopic pattern of bromine serves as a definitive marker for its presence. While various ionization techniques can be employed, Electron Ionization is superior for structural elucidation due to its characteristic and reproducible fragmentation patterns. The predicted fragmentation pathways, dominated by α-cleavage and loss of the bromine radical, offer a roadmap for interpreting the resulting mass spectrum. The provided GC-MS protocol serves as a robust starting point for the analysis of this and structurally related compounds, empowering researchers in their quest for accurate molecular characterization.

References

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved from [Link]

  • General Fragmentation Modes. (n.d.). Retrieved from [Link]

  • GCMS Section 6.11.3. (n.d.). Whitman People. Retrieved from [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Institutes of Health. Retrieved from [Link]

  • GCMS Section 6.11.2. (n.d.). Whitman People. Retrieved from [Link]

  • Kuck, D. (1993). Mass spectrometric fragmentation of isomeric 2-alkyl-substituted 1,3-indandiones and 3-alkylidenephthalides. CORE. Retrieved from [Link]

  • Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). (2021, January 21). YouTube. Retrieved from [Link]

  • α-cleavage Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). Nptel. Retrieved from [Link]

  • Alpha (α) Cleavage. (2025, September 27). Chemistry Steps. Retrieved from [Link]

  • Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. (2013, November 15). PubMed. Retrieved from [Link]

  • 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Retro-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. Retrieved from [Link]

  • Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry. (n.d.). Scite.ai. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP000266. (2008, October 21). MassBank. Retrieved from [Link]

  • The Retro Diels-Alder Reaction. (2018, October 1). Master Organic Chemistry. Retrieved from [Link]

  • 1-Indanone, 6-bromo-. (n.d.). PubChem. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. (2022, February 3). MDPI. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 6-Bromo-2,2-dimethyl-1-indanone and Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Indanone Scaffold

The 1-indanone framework is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its rigid, bicyclic structure provides a reliable anchor for pharmacophores, influencing molecular conformation and receptor binding affinity.[3] The reactivity of the indanone system—encompassing the carbonyl group, the adjacent alpha-protons, and the aromatic ring—offers a versatile platform for synthetic diversification.

This guide provides an in-depth comparison of the reactivity of 6-bromo-2,2-dimethyl-1-indanone , a highly functionalized derivative, with structurally similar compounds. By dissecting the electronic and steric contributions of its substituents, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of its synthetic utility. We will explore how the interplay between the gem-dimethyl group at the C2 position and the bromine atom at the C6 position defines a unique chemical behavior, distinct from its parent structures.

The compounds selected for this comparative analysis are:

  • 1-Indanone: The unsubstituted parent compound, serving as our baseline.

  • 2,2-Dimethyl-1-indanone: To isolate and analyze the steric and electronic effects of the gem-dimethyl group.

  • 6-Bromo-1-indanone: To isolate the electronic impact of the bromine substituent on the aromatic ring.

  • 5-Bromo-1-indanone: To compare the influence of the bromine's position on aromatic ring reactivity.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of these indanone derivatives is governed by the combination of steric hindrance and electronic effects imparted by their substituents. Understanding these foundational principles is key to predicting their behavior in chemical transformations.

G cluster_target Target Compound cluster_analogues Comparative Analogues C 6-Bromo-2,2-dimethyl-1-indanone A 1-Indanone (Baseline) C->A Remove Br, Me, Me B 2,2-Dimethyl-1-indanone (Steric Effect) C->B Remove Br D 6-Bromo-1-indanone (Electronic Effect) C->D Remove Me, Me E 5-Bromo-1-indanone (Positional Isomer) D->E Isomeric Br position

Caption: Structural relationships between the target compound and its analogues.

  • The Gem-Dimethyl Group (C2 Position): The most profound impact of the two methyl groups at the C2 position is the complete blockage of reactions occurring via enolate formation. Unlike 1-indanone, which has two acidic α-protons, 2,2-dimethylated derivatives cannot be deprotonated at this position. This entirely prevents classical alpha-functionalization reactions such as aldol condensations, alkylations, and halogenations at the C2 carbon.[4] Furthermore, these groups introduce significant steric hindrance around the carbonyl group, slowing the rate of nucleophilic attack.[5]

  • The Bromo Substituent (C6 Position): The bromine atom exerts a dual electronic effect on the aromatic ring.

    • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic aromatic substitution.

    • Mesomeric Effect (+M): Through its lone pairs, bromine can donate electron density into the ring via resonance. This effect is generally weaker than its inductive pull but directs incoming electrophiles to the ortho and para positions.

    • Reactivity Handle: Critically, the C-Br bond serves as a versatile reactive site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are foundational for modern drug synthesis.[3][6][7]

The position of the bromine atom is also crucial. In 6-bromo-1-indanone, the bromine is meta to the electron-withdrawing carbonyl group. In 5-bromo-1-indanone, it is para. This positional difference can influence the susceptibility of the C-Br bond to certain reactions and the overall electron distribution in the aromatic ring.[8]

Comparative Reactivity in Key Synthetic Transformations

We will now compare the expected performance of our target compound, 6-bromo-2,2-dimethyl-1-indanone, against its analogues in three fundamental classes of reactions.

Reactions at the Alpha-Position (C2)

This is the most straightforward comparison. Reactions that rely on the formation of an enolate at the C2 position are completely inhibited in 6-bromo-2,2-dimethyl-1-indanone and 2,2-dimethyl-1-indanone.

CompoundAldol Condensationα-Halogenationα-AlkylationRationale
6-Bromo-2,2-dimethyl-1-indanone No ReactionNo ReactionNo ReactionNo α-protons for enolate formation.
1-Indanone HighHighHighTwo acidic α-protons available.
2,2-Dimethyl-1-indanone No ReactionNo ReactionNo ReactionNo α-protons for enolate formation.
6-Bromo-1-indanone HighHighHighTwo acidic α-protons available.
5-Bromo-1-indanone HighHighHighTwo acidic α-protons available.

This "inertness" at the alpha-position can be a significant synthetic advantage, preventing undesired side reactions when functionalizing other parts of the molecule.[4]

Nucleophilic Attack at the Carbonyl Carbon

Reactions such as reduction with sodium borohydride or addition of Grignard reagents are sensitive to steric hindrance around the carbonyl group.

CompoundRelative Rate of Reduction (NaBH₄)Relative Rate of Grignard AdditionRationale
6-Bromo-2,2-dimethyl-1-indanone SlowSlowSignificant steric hindrance from gem-dimethyl group.
1-Indanone FastFastUnhindered carbonyl group.
2,2-Dimethyl-1-indanone SlowSlowSignificant steric hindrance from gem-dimethyl group.
6-Bromo-1-indanone FastFastUnhindered carbonyl group.
5-Bromo-1-indanone FastFastUnhindered carbonyl group.

The gem-dimethyl groups act as bulky sentinels, impeding the trajectory of the incoming nucleophile. Therefore, reactions at the carbonyl of 6-bromo-2,2-dimethyl-1-indanone will require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to its non-dimethylated counterparts.[5]

Reactions on the Aromatic Ring: Palladium-Catalyzed Cross-Coupling

The C-Br bond is the primary site for diversification of the aromatic ring. Palladium-catalyzed cross-coupling reactions are the industry standard for this purpose.[9][10] The reactivity in these transformations is largely dictated by the electronic environment of the C-Br bond and is less sensitive to the distant steric bulk at C2.

G cluster_cat Catalytic Cycle OA Oxidative Addition Ar-Pd(II)-Br Ar-Pd(II)-Br OA->Ar-Pd(II)-Br [Pd(II) Intermediate] TM Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R TM->Ar-Pd(II)-R RE Reductive Elimination Pd(0) Pd(0) RE->Pd(0) Catalyst Regeneration Ar-R Ar-R RE->Ar-R Product Ar-Br Ar-Br Ar-Br->OA Pd(0)->OA Ar-Pd(II)-Br->TM R-B(OR)₂ R-B(OR)₂ R-B(OR)₂->TM Base Base Base->TM Ar-Pd(II)-R->RE

Caption: Generalized mechanism for a Suzuki-Miyaura cross-coupling reaction.

CompoundSuzuki Coupling ReactivityHeck Coupling ReactivityRationale
6-Bromo-2,2-dimethyl-1-indanone HighHighReactive C-Br bond available for oxidative addition.
1-Indanone No ReactionNo ReactionNo halide for oxidative addition.
2,2-Dimethyl-1-indanone No ReactionNo ReactionNo halide for oxidative addition.
6-Bromo-1-indanone HighHighReactive C-Br bond.
5-Bromo-1-indanone HighHighReactive C-Br bond. Minor rate differences may exist due to electronics.

For Suzuki-Miyaura couplings, the reactivity of 6-bromo-2,2-dimethyl-1-indanone is expected to be excellent and comparable to 6-bromo-1-indanone and 5-bromo-1-indanone. The rate-limiting step, oxidative addition of the palladium catalyst into the C-Br bond, is primarily influenced by the bond strength and electronic density at the carbon, which is not significantly affected by the distant C2 substituents.[6][7]

Experimental Protocols

To provide a practical framework for comparison, the following detailed protocols are provided. These protocols are designed as self-validating systems to objectively assess the reactivity profiles discussed.

Protocol 1: Comparative Suzuki-Miyaura Cross-Coupling

This experiment directly compares the efficiency of the C-Br bond as a coupling handle.

G start Setup Parallel Reactions (N₂ Atmosphere) step1 Add Indanone Substrate (1 mmol) - 6-Bromo-2,2-dimethyl-1-indanone - 6-Bromo-1-indanone - 5-Bromo-1-indanone start->step1 step2 Add Phenylboronic Acid (1.2 mmol) step1->step2 step3 Add Pd(PPh₃)₄ (0.03 mmol) step2->step3 step4 Add 2M Na₂CO₃ (2 mL) step3->step4 step5 Add Toluene/EtOH (4:1, 5 mL) step4->step5 step6 Heat to 90°C step5->step6 step7 Monitor by TLC/GC-MS (Record time to completion) step6->step7 end Workup & Purify (Compare Yields) step7->end

Caption: Workflow for comparative Suzuki-Miyaura coupling experiments.

  • Reaction Setup: In three separate oven-dried Schlenk flasks under a nitrogen atmosphere, place the respective bromo-indanone substrate (1.0 mmol).

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol, 146 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and a magnetic stir bar.

  • Solvent and Base: Add a 4:1 mixture of Toluene:Ethanol (5 mL) followed by 2M aqueous sodium carbonate solution (2 mL).

  • Reaction Conditions: Seal the flasks and heat the reaction mixtures in a preheated oil bath at 90 °C.

  • Monitoring and Analysis: Monitor the reactions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every hour. Record the time required for complete consumption of the starting material.

  • Work-up and Purification: After completion, cool the mixtures to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by flash column chromatography.

  • Data Comparison: Compare the reaction times and isolated yields for each substrate to determine relative reactivity.

Protocol 2: Comparative Attempted Aldol Condensation

This experiment serves as a negative control to validate the inertness of the C2 position in the dimethylated compounds.

  • Reaction Setup: In two separate round-bottom flasks, dissolve 6-bromo-2,2-dimethyl-1-indanone (1.0 mmol) and 6-bromo-1-indanone (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add benzaldehyde (1.1 mmol, 117 mg) to each flask.

  • Base Addition: Cool the solutions to 0 °C in an ice bath and add 10% aqueous sodium hydroxide (2 mL) dropwise with stirring.

  • Reaction Conditions: Allow the mixtures to stir at room temperature for 4 hours.

  • Monitoring and Analysis: Monitor the reaction by TLC, specifically looking for the consumption of the starting indanone and the formation of a higher molecular weight, more conjugated product.

  • Expected Outcome: The reaction with 6-bromo-1-indanone is expected to form the corresponding 2-benzylidene product. The reaction with 6-bromo-2,2-dimethyl-1-indanone is expected to show no conversion, with only starting materials recovered. This validates the blocking effect of the gem-dimethyl group.

Conclusion

The reactivity of 6-bromo-2,2-dimethyl-1-indanone is a study in selective functionalization. Its profile is defined by two key characteristics:

  • An Inert Alpha-Position: The gem-dimethyl group at C2 completely blocks enolate-based reactions, preventing a common pathway of reactivity for ketones. This makes the carbonyl group and its immediate environment synthetically stable, which can be advantageous in complex multi-step syntheses.

  • A Reactive Aromatic Handle: The C6-bromo substituent provides a reliable and versatile site for modification via modern cross-coupling chemistry, allowing for the construction of complex C-C bonds.

Compared to its analogues, 6-bromo-2,2-dimethyl-1-indanone is not a general-purpose building block. Instead, it is a specialized intermediate. It is the ideal choice when a synthetic route requires modification of the aromatic ring without interference from alpha-position reactivity, or when steric bulk near the carbonyl is a desired feature for modulating biological activity. For applications requiring alpha-functionalization, 6-bromo-1-indanone or 5-bromo-1-indanone would be the superior choice. This guide provides the foundational logic and experimental framework for making such strategic decisions in the pursuit of novel chemical entities.

References

  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. [Link]

  • Lantano, B., et al. (n.d.). Influence of reaction temperature and electronic nature of aldehydes under classical Claisen–Schmidt condensation conditions. As referenced in Das, S., & Dutta, A. (2022).
  • Serafin, K., & Styskal, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • da Silva, W. R., et al. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Journal of the Brazilian Chemical Society. [Link]

  • Hutchinson, L. E., & Wilger, D. J. (2022). Indenone Synthesis via Transition‐Metal‐Catalyzed Annulation.
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  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois. [Link]

  • Glass, A. C., et al. (2014). Nucleophilic Aromatic Substitution of 5-fluoro-1-indanone with morpholine; 5-morpholino-1-indanone. ResearchGate. [Link]

  • ChemRxiv. (n.d.). β-Arylation of Indanone Derivatives via α-Carbamoylation/Elimination of Isocyanate Sequence. ChemRxiv. [Link]

  • Deslongchamps, P. (2022). Steric and Stereoelectronic Effects in Organic Chemistry. eBooks.
  • Google Patents. (n.d.). DE1593211A1 - Process for the production of alpha-indanone derivatives and new alpha...
  • Zhang, X., et al. (2025). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. MDPI. [Link]

  • Giraud, G., & Al-Mourabit, A. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for indanone synthesis.
  • Serafin, K., & Styskal, P. (2017). Synthesis of 2-bromo-6-methoxy-3-phenyl-1-indanone. As referenced in Beilstein Journal of Organic Chemistry.
  • ResearchGate. (2025). A Synthetic Route Towards Spiro Indanone Fused Pyrano[2,3-c]Chromene Derivatives via Oxa-Diels-Alder Reaction. ResearchGate. [Link]

  • Dong, G., et al. (2021). Intermolecular [5+2] Annulation between 1-Indanones and Internal Alkynes by Rh-catalyzed C−C Activation. PMC. [Link]

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A Comparative Spectroscopic Guide to the Structural Validation of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. The indanone scaffold is a prevalent motif in a multitude of biologically active compounds, and its derivatives are of significant interest in drug discovery.[1][2] This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques used to validate the structure of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one. By comparing predicted spectral data with that of a structurally related analog, we will demonstrate the logic and scientific rigor behind structural elucidation.

This guide is designed for professionals in the pharmaceutical and chemical industries, offering a detailed walkthrough of data interpretation, experimental protocols, and the synergistic interplay of different spectroscopic methods.

The Imperative of Multi-faceted Spectroscopic Analysis

No single spectroscopic technique can unequivocally determine the structure of a novel compound. It is the convergence of data from multiple, orthogonal methods that provides the necessary evidence for structural confirmation. In this guide, we will focus on four cornerstone techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen and carbon atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can be used to deduce structural components.

Predicted Spectroscopic Data for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Due to the limited availability of published experimental spectra for the title compound, we will first present a predicted dataset. This prediction is based on the known spectral data of the parent compound, 2,2-dimethyl-2,3-dihydro-1H-inden-1-one, and the well-established effects of a bromine substituent on an aromatic system.

Comparative Compound: 2,2-dimethyl-2,3-dihydro-1H-inden-1-one

To ground our predictions, we will use the known (or predicted) spectral data of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one as a baseline.[4][5] This allows for a direct comparison and highlights the specific influence of the bromine atom on the resulting spectra.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal provide a wealth of information.

Predicted ¹H NMR Data Comparison

Proton AssignmentPredicted Chemical Shift (δ, ppm) for 2,2-dimethyl-2,3-dihydro-1H-inden-1-one[4]Predicted Chemical Shift (δ, ppm) for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-onePredicted MultiplicityRationale for Shift
-CH₃ (C2)1.25~1.25sUnlikely to be significantly affected by the remote bromine substituent.
-CH₂- (C3)2.95~2.95sMinimal expected change due to distance from the aromatic ring.
Ar-H (C4, C5, C7)7.20 - 7.70~7.40 - 7.80mThe bromine atom will induce shifts in the aromatic protons. Protons ortho and para to the bromine are expected to be the most affected.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving the necessary resolution to distinguish between the aromatic protons, especially in the substituted ring.[6]

Caption: Predicted ¹H NMR assignments for the target molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments. The effect of a bromine substituent is particularly noticeable on the aromatic carbons.

Predicted ¹³C NMR Data Comparison

Carbon AssignmentPredicted Chemical Shift (δ, ppm) for 2,2-dimethyl-2,3-dihydro-1H-inden-1-onePredicted Chemical Shift (δ, ppm) for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-oneRationale for Shift
-C (CH₃)₂~25~25Minimal change expected.
C (CH₃)₂~45~45Minimal change expected.
-C H₂-~50~50Minimal change expected.
Ar-C (unsubstituted)~120-135~122-138Bromine will cause shifts in all aromatic carbons.
Ar-C-Br (C6)-~118The "heavy atom effect" of bromine often shields the directly attached carbon, causing an upfield shift.[7]
Ar-C (quaternary)~140-155~140-155Shifts are expected due to the altered electronic nature of the ring.
C=O~205~205The carbonyl carbon is relatively far from the bromine and should experience a minimal shift.

Trustworthiness of the Protocol: To ensure accurate assignments, especially for the aromatic carbons, a Heteronuclear Single Quantum Coherence (HSQC) experiment is often employed to correlate proton and carbon signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The most prominent feature in the IR spectrum of an indanone is the strong carbonyl (C=O) stretch.[1]

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹) for 2,2-dimethyl-2,3-dihydro-1H-inden-1-onePredicted Wavenumber (cm⁻¹) for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-oneRationale for Shift
C=O (carbonyl)~1710~1710The electronic effect of the bromine substituent on the carbonyl stretch is expected to be minimal due to the distance.
C-H (sp³ aliphatic)~2850-3000~2850-3000Unchanged.
C=C (aromatic)~1600, ~1475~1600, ~1475The pattern of these bands may change slightly upon substitution.
C-Br-~500-600A new band corresponding to the carbon-bromine stretch will appear.

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted Mass Spectrometry Data

IonPredicted m/z for 2,2-dimethyl-2,3-dihydro-1H-inden-1-onePredicted m/z for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-oneNotes
[M]⁺160238/240The molecular ion peak will appear as a doublet with a 1:1 intensity ratio, separated by 2 m/z units, which is characteristic of a monobrominated compound.
[M-CH₃]⁺145223/225Loss of a methyl group.
[M-CO]⁺132210/212Loss of carbon monoxide.

Authoritative Grounding: The fragmentation pathways of indanones are well-documented and can be used to predict the expected fragments for new derivatives.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6]
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum and any desired 2D experiments (e.g., HSQC, HMBC).

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy (ATR Method)[1]
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Conclusion

The structural validation of a molecule like 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a systematic process that relies on the careful acquisition and interpretation of data from multiple spectroscopic techniques. By comparing the predicted spectral data with that of a known analog, we can confidently assign the signals in the ¹H NMR, ¹³C NMR, and IR spectra, and interpret the fragmentation pattern in the mass spectrum. The unique isotopic signature of bromine in the mass spectrum provides a definitive confirmation of its presence. The convergence of all this data provides a self-validating system that leaves little doubt as to the structure of the synthesized compound.

References

  • A Spectroscopic Comparison of Substituted Indanones: A Guide for Researchers - Benchchem.
  • ORGANIC AND BIOLOGICAL SPECTROCHEMICAL STUDIES: XXII. THE INFRARED, ULTRAVIOLET, AND NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME SUBSTITUTED 2-INDANONES AND REFERENCE COMPOUNDS - Canadian Science Publishing.
  • A Comparative Guide to the 1H NMR Spectrum of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its Analogs - Benchchem.
  • 2,2-dimethyl-2,3-dihydro-1H-inden-1-one | C11H12O | CID 301202 - PubChem.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
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  • Application Notes and Protocols for 4-Bromo-2,2-difluoro-3H-inden-1-one as a Synthetic Intermediate - Benchchem.
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A Comparative Guide to the Biological Activity of 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of the biological activities of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its structurally related analogs. The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical information, field-proven insights, and detailed experimental protocols to guide further investigation into this promising class of compounds.

Introduction to the 1-Indanone Scaffold

The 1-indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, serves as a versatile template in drug discovery.[3] The biological activity of indanone derivatives is profoundly influenced by the nature and position of substituents on both the aromatic and cyclopentanone rings. The subject of this guide, 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, possesses key structural features that suggest potential for significant biological activity: a halogen atom at the 6-position, which can enhance lipophilicity and target engagement, and gem-dimethyl groups at the 2-position, which can influence conformational rigidity and metabolic stability.

This guide will explore the anticipated biological activities of this parent compound and a selected set of its analogs, providing the scientific rationale and detailed methodologies for their evaluation.

Comparative Analysis of Biological Activities: A Proposed Study

While direct comparative studies on 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its close analogs are not extensively reported in the current literature, we can extrapolate potential activities based on established structure-activity relationships (SAR) of the broader indanone class. This guide proposes a comparative study of the parent compound and the following representative analogs to elucidate key SAR principles.

Table 1: Selected Analogs for Comparative Biological Evaluation

Compound IDStructureRationale for Inclusion
Parent 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-oneThe core molecule for which biological activity is to be determined.
Analog 1 6-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-oneTo assess the effect of a different halogen with varying electronegativity and size.
Analog 2 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-oneTo investigate the impact of the halogen's position on the aromatic ring.
Analog 3 6-bromo-2,3-dihydro-1H-inden-1-oneTo determine the contribution of the gem-dimethyl group to biological activity.
Analog 4 2-benzylidene-6-bromo-2,3-dihydro-1H-inden-1-oneTo explore the effect of introducing a conjugated system, a common modification in bioactive indanones.

Anticipated Biological Activities and Mechanistic Insights

Based on extensive research into indanone derivatives, the following biological activities are of primary interest for investigation.[4][5]

Anticancer Activity

Indanone derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[4][6] A notable mechanism of action for some indanones is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Proposed Signaling Pathway for Anticancer Activity:

anticancer_pathway Indanone Indanone Derivative Tubulin Tubulin Dimer Indanone->Tubulin Inhibition of Polymerization Microtubule Microtubule Instability Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Antimicrobial Activity

Halogenated organic compounds often exhibit significant antimicrobial properties.[7] The presence of the bromine atom in the target molecule and its analogs suggests potential antibacterial and antifungal activities. The mechanism could involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Activity

Certain indanone derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).[3]

Experimental Protocols

To ensure the generation of robust and comparable data, the following detailed experimental protocols are recommended.

Experimental Workflow for Biological Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Parent & Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Verification (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assay (COX-2 Inhibition) Characterization->AntiInflammatory IC50 IC50/MIC Calculation Cytotoxicity->IC50 Antimicrobial->IC50 AntiInflammatory->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Caption: General workflow for the synthesis and biological evaluation of indanone analogs.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Comparative Data Summary (Hypothetical)

The following table is a template for summarizing the experimental data obtained from the proposed studies.

Table 2: Comparative Biological Activity Data (IC50/MIC in µM)

Compound IDAnticancer (MCF-7) IC50Anticancer (HCT-116) IC50Antibacterial (S. aureus) MICAntifungal (C. albicans) MIC
Parent Data to be determinedData to be determinedData to be determinedData to be determined
Analog 1 Data to be determinedData to be determinedData to be determinedData to be determined
Analog 2 Data to be determinedData to be determinedData to be determinedData to be determined
Analog 3 Data to be determinedData to be determinedData to be determinedData to be determined
Analog 4 Data to be determinedData to be determinedData to be determinedData to be determined

Conclusion and Future Directions

This guide provides a structured approach for the systematic evaluation of the biological activity of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one and its analogs. By employing the detailed protocols and comparative framework outlined herein, researchers can generate high-quality, reproducible data to elucidate the structure-activity relationships governing the therapeutic potential of this chemical series. The insights gained from these studies will be invaluable for the rational design and development of novel indanone-based therapeutic agents.

References

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Comparative FTIR Analysis Guide: 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on rigid, halogenated bicyclic scaffolds, the accurate structural verification of intermediates like 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 165730-10-9) becomes critical [1]. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive molecular fingerprint. However, the reliability of this fingerprint depends entirely on the sampling methodology and an understanding of how specific functional group interactions shift spectral frequencies.

This guide provides an in-depth comparison of FTIR sampling techniques (ATR vs. Transmission) for this specific indanone derivative, establishes a self-validating experimental protocol, and maps the causal relationships between the molecule's structure and its spectral output.

Structural Causality & Spectral Expectations

To effectively analyze 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, we must first deconstruct how its structural modifications alter the baseline spectrum of a standard 1-indanone molecule [2].

The Conjugated Carbonyl (C=O): In a standard, unstrained aliphatic ketone, the C=O stretch appears near 1715 cm⁻¹. In 1-indanone, the carbonyl is part of a five-membered ring fused to an aromatic system. The ring strain typically pushes the frequency up (towards 1745 cm⁻¹), but the π

π conjugation with the benzene ring delocalizes electron density, pulling the frequency back down to approximately 1710–1715 cm⁻¹ [3].
  • The Gem-Dimethyl Effect (C2 Position): The addition of two methyl groups at the alpha position (C2) introduces steric bulk and inductive electron donation. This hyperconjugation subtly strengthens the C=O bond, often resulting in a sharper, slightly blue-shifted carbonyl peak compared to unsubstituted indanones. Furthermore, the gem-dimethyl group produces a highly diagnostic "split" in the symmetric C-H bending vibration (the umbrella mode) at 1385 cm⁻¹ and 1365 cm⁻¹ .

  • The Heavy Atom Effect (C-Br): The bromine atom at the C6 position introduces a highly polarizable, heavy mass to the aromatic ring. This manifests as a strong, sharp C-Br stretching vibration in the far fingerprint region, typically between 600–500 cm⁻¹ [4].

  • Table 1: Diagnostic Spectral Comparison (Expected Wavenumbers)
    Functional Group / ModeUnsubstituted 1-Indanone[2]6-Bromo-2,2-dimethyl-1-indanoneStructural Causality for Shift
    C=O Stretch ~1715 cm⁻¹~1718 - 1722 cm⁻¹Inductive electron donation from C2 gem-dimethyl groups.
    C-H Stretch (Aliphatic) 2930 - 2860 cm⁻¹2960 - 2850 cm⁻¹Increased intensity due to six additional C-H bonds from methyls.
    C-H Bend (Umbrella) ~1380 cm⁻¹ (Single)1385 & 1365 cm⁻¹ (Split)Steric coupling of the two methyl groups on the same carbon (C2).
    C-Br Stretch N/A600 - 500 cm⁻¹Heavy atom stretching mode; highly active in IR due to dipole change.

    Methodological Comparison: ATR-FTIR vs. KBr Transmission

    For solid pharmaceutical intermediates, analysts must choose between Attenuated Total Reflectance (ATR) and traditional Potassium Bromide (KBr) pellet transmission. While KBr has historical precedent, ATR is rapidly becoming the gold standard due to its circumvention of solid-state artifacts [5].

    Table 2: Performance Comparison for Solid Indanone Derivatives
    ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
    Sample Preparation None (Direct application)High (Grinding, pressing under vacuum)
    Moisture Artifacts NegligibleHigh (KBr is highly hygroscopic; broad 3400 cm⁻¹ band)
    Christiansen Effect EliminatedHigh risk (Asymmetric peak distortion if grinding is uneven)
    Low-Wavenumber Bias High (Requires algorithmic correction)None (True linear absorbance)
    Sample Recovery 100% recoverableDestroyed (Trapped in salt matrix)

    The Causality of ATR Spectral Distortion: In ATR, the infrared beam relies on an evanescent wave penetrating the sample. The depth of penetration ( dp​ ) is directly proportional to the wavelength of the light. Therefore, the evanescent wave penetrates deeper into the sample at lower wavenumbers (e.g., the 500 cm⁻¹ C-Br stretch) than at higher wavenumbers (e.g., the 2900 cm⁻¹ C-H stretch). If uncorrected, ATR spectra will show artificially inflated peak intensities in the fingerprint region [6]. Modern workflows must apply an ATR correction algorithm to normalize these intensities before comparing them against legacy transmission libraries.

    Self-Validating Experimental Protocol (ATR-FTIR)

    To ensure high-fidelity data, the following protocol integrates continuous self-validation steps. This prevents the propagation of errors caused by environmental contamination or poor crystal contact.

    Step 1: Environmental Baseline (Background Scan)

    • Action: Acquire a 64-scan background spectrum of the clean, empty diamond crystal at 4 cm⁻¹ resolution.

    • Causality: Subtracts ambient atmospheric water vapor (3900–3500 cm⁻¹ and 1900–1300 cm⁻¹) and carbon dioxide (2350 cm⁻¹) from the final sample spectrum.

    Step 2: Sample Application & Intimate Contact

    • Action: Place ~2-5 mg of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one powder directly onto the crystal. Lower the pressure anvil until the software indicates optimal force (typically ~80-100 lbs).

    • Causality: The evanescent wave only extends 0.5 to 2.0 µm beyond the crystal surface. Solid powders contain microscopic air gaps. High mechanical pressure crushes the crystalline lattice against the diamond, displacing air and ensuring uniform refractive index interaction.

    Step 3: Acquisition & Signal Averaging

    • Action: Acquire 64 scans at 4 cm⁻¹ resolution.

    • Causality: Signal-to-noise (S/N) ratio improves by the square root of the number of scans ( N​ ). 64 scans provide an 8-fold reduction in random detector noise compared to a single scan, which is the optimal balance between spectral clarity and laboratory throughput.

    Step 4: Algorithmic Validation & Correction

    • Action: Evaluate the baseline. If the S/N ratio is < 100:1, reject the scan, clean the crystal with isopropanol, and repeat. If validated, apply the Advanced ATR Correction algorithm (assuming a sample refractive index of ~1.5 and an angle of incidence of 45°).

    Protocol Workflow

    FTIR_Workflow Start 1. Background Scan (Atmospheric Correction) Clean 2. Clean Diamond Crystal (Volatile Solvent) Start->Clean Sample 3. Apply Indanone Derivative Powder Clean->Sample Pressure 4. Apply Anvil Pressure (Ensure Wave Penetration) Sample->Pressure Scan 5. Acquire Spectra (64 Scans, 4 cm⁻¹) Pressure->Scan Validate 6. S/N Validation (Threshold > 100:1) Scan->Validate Validate->Clean Fail Process 7. ATR Correction (Library Matching) Validate->Process

    Self-validating ATR-FTIR workflow for solid indanone derivatives.

    Conclusion

    The FTIR analysis of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one requires a nuanced understanding of both the molecule's structural physics and the optical mechanics of the chosen sampling technique. While the compound's conjugated system and gem-dimethyl groups provide highly distinct spectral markers, these can be easily obscured by the moisture artifacts inherent to KBr transmission methods. By adopting a rigorously validated ATR-FTIR workflow with appropriate algorithmic corrections, researchers can achieve highly reproducible, artifact-free structural verification suitable for stringent pharmaceutical quality control environments.

    References

    • SynHet. (n.d.). 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6735, 1-Indanone.
    • Netto-Ferreira, J. C., Ilharco, L. M., Garcia, A., & Ferreira, L. F. V. (n.d.). Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. ResearchGate.
    • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98713, 1-Indanone, 4-bromo-.
    • Specac Ltd. (n.d.). FTIR: Transmission vs ATR spectroscopy.
    • Al-Hourani, B. (2020). First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets. F1000Research.

    "comparative study of different synthetic routes to 6-bromo-2,2-dimethyl-1-indanone"

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Comparative Study of Synthetic Routes to 6-Bromo-2,2-dimethyl-1-indanone: A Technical Guide

    Target Audience: Researchers, Process Chemists, and Drug Development Professionals

    Executive Summary

    The compound 6-bromo-2,2-dimethyl-1-indanone is a highly valued rigid scaffold utilized in the synthesis of spirocyclic BACE inhibitors for Alzheimer's disease[1] and advanced photoresponsive transmembrane transporters[2]. The gem-dimethyl group at the C2 position prevents unwanted α -epimerization and oxidative degradation during downstream functionalization, while the C6 bromide serves as a versatile handle for Buchwald-Hartwig or Suzuki cross-coupling reactions.

    This guide objectively compares the two most robust synthetic strategies for accessing this scaffold: Route A (Direct α,α -Dimethylation) and Route B (De Novo Friedel-Crafts Cyclization). By analyzing the mechanistic causality and providing self-validating experimental protocols, this guide empowers process chemists to select the optimal route based on scale, safety constraints, and reagent availability.

    Mechanistic Overview & Route Selection

    The synthesis of 6-bromo-2,2-dimethyl-1-indanone fundamentally relies on either functionalizing an existing indanone core or constructing the bicyclic system from an acyclic precursor.

    • Route A (Direct Alkylation): Leverages the kinetic acidity of the α -protons on commercially available 6-bromo-1-indanone. The primary challenge is preventing base-catalyzed aldol condensation. This is solved by an in-situ electrophilic trapping mechanism where the base is added last.

    • Route B (Friedel-Crafts Cyclization): Constructs the five-membered ring via an intramolecular electrophilic aromatic substitution of an acylium ion[3]. The para-bromo directing group of the precursor ensures exclusive regioselectivity.

    RouteComparison SM1 6-Bromo-1-indanone (Commercially Available) Prod 6-Bromo-2,2-dimethyl- 1-indanone SM1->Prod Route A: NaH, MeI, THF (In-Situ Trapping) SM2 3-(4-Bromophenyl)- 2,2-dimethylpropanoic acid SM2->Prod Route B: PPA, 120°C (Friedel-Crafts)

    Figure 1: Strategic comparison of direct α -alkylation (Route A) versus de novo Friedel-Crafts cyclization (Route B).

    Route A: Direct α,α -Dimethylation (The "In-Situ Trapping" Method)

    Mechanistic Causality: Standard sequential addition (base followed by electrophile) often fails for indanones due to rapid self-condensation of the enolate. To circumvent this, the protocol utilizes an in-situ trapping strategy[1]. By dissolving the ketone and an excess of iodomethane (MeI) together before adding sodium hydride (NaH), the transient enolate is immediately intercepted by the vast solvation shell of MeI. This kinetic trapping outcompetes the bimolecular aldol pathway, driving the reaction cleanly to the thermodynamically stable di-alkylated product.

    MechanismA A 6-Bromo-1-indanone + Excess MeI B Mono-enolate Intermediate A->B NaH - H2 (gas) C 6-Bromo-2-methyl- 1-indanone B->C Fast SN2 Attack (Kinetic Trapping) D Second Enolate Intermediate C->D NaH - H2 (gas) E 6-Bromo-2,2-dimethyl- 1-indanone D->E Fast SN2 Attack (Thermodynamic Sink)

    Figure 2: Mechanistic pathway of the tandem in-situ α,α -dimethylation, highlighting the sequential enolization and rapid SN2 trapping.

    Self-Validating Experimental Protocol[1]
    • Preparation: In an oven-dried flask under N₂, dissolve 6-bromo-1-indanone (1.0 equiv, e.g., 5.0 g) in anhydrous THF (0.15 M). Causality: Strict exclusion of water is required to prevent the hydrolysis of NaH into NaOH, which would trigger unwanted saponification or aldol side-reactions.

    • Electrophile Loading: Add iodomethane (2.5 equiv) to the stirring solution at room temperature. Stir for 15 minutes to ensure complete homogenization.

    • Base Addition & Validation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv) in small portions.

      • Self-Validation Checkpoint 1: Immediate effervescence (H₂ gas evolution) will be observed. The reaction is exothermic; maintain the internal temperature below 35 °C using a water bath if necessary.

      • Self-Validation Checkpoint 2: The cessation of vigorous gas evolution (typically after 30-45 minutes) indicates the complete consumption of the active hydride and formation of the product.

    • Workup: Stir for an additional 2 hours. Monitor by TLC (Hexanes/EtOAc 9:1; UV active). Once the starting material is consumed, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Causality: NH₄Cl provides mild protonation to destroy unreacted NaH without creating a strongly basic aqueous phase that could degrade the product. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the product (typically >85% yield).

    Route B: De Novo Synthesis via Friedel-Crafts Cyclization

    Mechanistic Causality: For pilot-scale synthesis where the toxicity of MeI and the pyrophoric nature of NaH are prohibitive, Route B offers a robust alternative. This route relies on the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)-2,2-dimethylpropanoic acid[3]. Polyphosphoric acid (PPA) acts dually as a solvent and a Brønsted/Lewis acid. It protonates the carboxylic acid, driving the loss of water to form a highly electrophilic acylium ion. The para-bromo substituent sterically and electronically directs the subsequent cyclization exclusively to the ortho-position, forming the 6-bromo isomer without regiochemical ambiguity.

    Self-Validating Experimental Protocol[3]
    • Preparation: Charge a heavy-walled glass reactor with 3-(4-bromophenyl)-2,2-dimethylpropanoic acid (1.0 equiv) and Polyphosphoric Acid (PPA, ~115% H₃PO₄ basis, 10 parts by weight).

    • Thermal Activation: Heat the mixture mechanically to 120 °C. Causality: At room temperature, PPA is too viscous for effective mixing. Heating reduces viscosity and provides the activation energy necessary for acylium ion formation.

    • Reaction Monitoring:

      • Self-Validation Checkpoint 1: As the internal temperature surpasses 90 °C, the suspension will transition into a homogenous, deep red/brown syrup. This chromic shift is the visual confirmation of the stabilized acylium ion intermediate.

    • Quenching & Isolation: After stirring at 120 °C for 2-3 hours, remove the heat. While the mixture is still hot (>80 °C), pour it directly onto vigorously stirred crushed ice.

      • Causality: Allowing PPA to cool to room temperature will result in an intractable, rock-hard glass. Hot-quenching onto ice rapidly hydrolyzes the polyphosphate chains into water-soluble phosphoric acid while precipitating the hydrophobic indanone.

    • Workup: Extract the aqueous slurry with dichloromethane. Wash the organic layer with 1M NaOH to remove any uncyclized starting acid, dry, and evaporate to afford the product (typically 60-75% yield).

    Comparative Data & Performance Metrics

    The following table summarizes the quantitative and qualitative metrics of both routes to guide process selection:

    Performance MetricRoute A: Direct DimethylationRoute B: Friedel-Crafts Cyclization
    Overall Yield 85% – 95%60% – 75%
    Step Count 1 Step (from indanone)2 Steps (from benzyl halide)
    Reaction Time 2 – 4 Hours12 – 16 Hours (Total sequence)
    Key Reagents NaH, Iodomethane (MeI)Polyphosphoric Acid (PPA)
    Primary Safety Hazard Pyrophoric (NaH), Carcinogenic (MeI)Corrosive / Thermal Burns (Hot PPA)
    Scalability Moderate (Exotherm/gas management)Excellent (Avoids toxic alkylating agents)
    Regioselectivity Absolute (Only α -protons available)Absolute (Directed by para-bromo group)

    References

    • Photoswitchable Bis(amidopyrroles): Modulating Anion Transport Activity Independent of Binding Affinity. The Journal of Organic Chemistry (ACS Publications).

    • US20140288091A1 - Spirocyclic bace inhibitors. Google Patents.

    • EP0421759A2 - Method for producing 1-indanone derivatives. European Patent Office / Google Patents.

    Sources

    A Comparative Guide to the Purity Assessment of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one by High-Performance Liquid Chromatography

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the meticulous verification of a compound's purity is a non-negotiable cornerstone of scientific validity and product safety. The presence of even trace impurities can drastically alter a compound's biological activity, toxicity, and stability, making robust analytical techniques indispensable. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a key intermediate in pharmaceutical synthesis.[1][2][3] We will explore the causality behind methodological choices, compare HPLC with a powerful alternative technique, and provide detailed experimental protocols to ensure reproducible and reliable results.

    The Central Role of HPLC in Purity Profiling

    High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the purity determination of most pharmaceutical compounds, including substituted indanones.[2][4][5] Its suitability stems from its ability to separate non-volatile and thermally labile compounds, which are often incompatible with other methods like Gas Chromatography.[6][7] The fundamental principle of HPLC involves the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[8] For a molecule like 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, Reverse-Phase HPLC (RP-HPLC) is the method of choice, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture. In this setup, the main, relatively nonpolar, compound is retained longer on the column than more polar impurities, allowing for effective separation.

    The selection of HPLC is a deliberate choice driven by the physicochemical properties of the target analyte. The indanone core is a robust chromophore, making it readily detectable by UV-Vis or Diode Array Detectors (DAD), which are standard in HPLC systems.[2][9] Furthermore, HPLC methods can be rigorously validated according to International Council for Harmonisation (ICH) guidelines, ensuring the data is accurate, precise, and trustworthy for regulatory submissions.[10][11]

    HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Approach

    While HPLC is the workhorse for quantifying the principal compound and its non-volatile, process-related impurities, a comprehensive purity profile often necessitates an orthogonal method. Gas Chromatography-Mass Spectrometry (GC-MS) serves as an invaluable complementary technique, excelling where HPLC has limitations.[8] GC separates analytes based on their volatility and boiling point, making it the gold standard for detecting and quantifying volatile impurities such as residual solvents (e.g., dichloromethane, methanol) that may be leftover from the synthesis and purification process.[1][8][12]

    The decision to use HPLC, GC-MS, or both is dictated by the spectrum of potential impurities. For 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, HPLC is essential for detecting byproducts like over-brominated or under-brominated analogs, while GC-MS is critical for ensuring the absence of harmful residual solvents.

    cluster_0 Purity Assessment Workflow Sample Sample HPLC_Analysis HPLC Analysis (Non-Volatile Impurities) Sample->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile Impurities) Sample->GCMS_Analysis Data_Integration Data Integration & Purity Calculation HPLC_Analysis->Data_Integration GCMS_Analysis->Data_Integration Final_Report Comprehensive Purity Report Data_Integration->Final_Report

    Caption: A comprehensive purity assessment workflow.

    Comparative Analysis of Analytical Techniques

    The following table summarizes the key performance characteristics and applications of HPLC and GC-MS for the purity assessment of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
    Principle Differential partitioning between liquid mobile and solid stationary phases.[8]Separation based on volatility and boiling point in a gaseous mobile phase.[12]
    Analyte Properties Ideal for non-volatile and thermally labile compounds.[6][7]Requires analytes to be volatile or semi-volatile and thermally stable.[8]
    Typical Impurities Starting materials, byproducts, degradation products, isomers.Residual solvents, volatile reagents, low molecular weight byproducts.[8]
    Sensitivity High sensitivity for non-volatile impurities (typically 0.005% - 0.05% relative to API).[8]Extremely high sensitivity for volatile compounds (ppm levels).[8]
    Identification Primarily by retention time; definitive ID requires LC-MS.[2]Definitive identification through mass spectral library matching (e.g., NIST).[2]
    Quantification Excellent linearity and precision for accurate quantification.[8]Good for quantification, especially with appropriate internal standards.

    Detailed Experimental Protocol: RP-HPLC Method

    This protocol describes a robust, validated RP-HPLC method for determining the purity of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, calculated by area percent.

    Instrumentation and Reagents
    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Formic acid (LC-MS grade).

    • Sample: 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    Chromatographic Conditions
    ParameterConditionRationale
    Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent analyte ionization and improve peak shape.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
    Gradient Elution 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 50% B; 18.1-25 min: 50% BA gradient is used to elute a wide range of potential impurities with varying polarities and to ensure the column is cleaned of highly retained species.
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
    Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
    Detection Wavelength 254 nmThe indanone structure exhibits strong absorbance at this wavelength.
    Injection Volume 5 µLA small volume minimizes potential peak broadening.
    Solution Preparation
    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one sample in the diluent to a final volume of 10.0 mL, achieving a concentration of ~1.0 mg/mL.

    Analysis Procedure
    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Inject a blank (diluent) to ensure no system contamination is present.

    • Inject the prepared sample solution into the HPLC system.

    • Acquire the chromatogram for 25 minutes.

    Data Analysis
    • Integrate all peaks in the chromatogram, excluding those from the blank injection.

    • Calculate the purity of the main peak using the area percent formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    cluster_1 HPLC Experimental Workflow Prep Prepare Mobile Phase & Diluent Sample_Prep Accurately Weigh & Dissolve Sample (~1.0 mg/mL) Prep->Sample_Prep System_Equil Equilibrate HPLC System (30 min) Sample_Prep->System_Equil Inject_Blank Inject Blank (Diluent) System_Equil->Inject_Blank Inject_Sample Inject Sample Solution Inject_Blank->Inject_Sample Acquire Acquire Chromatogram (25 min) Inject_Sample->Acquire Integrate Integrate All Peaks Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

    Caption: Step-by-step HPLC experimental workflow.

    Ensuring Trustworthiness: The Imperative of Method Validation

    A described protocol is only as reliable as its validation. To ensure the method is a self-validating system, it must be qualified according to ICH Q2(R2) guidelines.[10][11] This process verifies that the analytical procedure is suitable for its intended purpose.

    Key Validation Parameters

    The table below outlines the critical validation parameters and their typical acceptance criteria for an HPLC purity method.

    Validation ParameterDescriptionTypical Acceptance Criteria
    Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).The main peak should be free from co-eluting peaks (as determined by peak purity analysis using a DAD).
    Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999.[13]
    Accuracy The closeness of test results to the true value, often determined by spike recovery studies.Mean recovery should be within 98.0% to 102.0%.[10][13]
    Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 5.0%.[8]
    Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically 0.05% with respect to the main analyte concentration.
    Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

    Conclusion

    For the critical task of assessing the purity of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a well-developed and validated reverse-phase HPLC method is the undisputed primary choice. It offers a robust, precise, and accurate means of quantifying the active compound and separating it from non-volatile process impurities and degradation products. However, true scientific rigor and comprehensive quality control demand a multi-faceted approach. The strategic use of a complementary technique like GC-MS to analyze for volatile impurities provides a more complete and trustworthy purity profile. By understanding the strengths and applications of each technique and adhering to stringent validation principles, researchers can ensure the quality and integrity of their materials, paving the way for reliable and reproducible scientific outcomes.

    References

    • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
    • Benchchem. A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
    • Cromsource.
    • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
    • Asian Journal of Pharmaceutical Analysis.
    • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
    • Advances in Impurity Profiling of Pharmaceutical Formul
    • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
    • Phenomenex. (2025, June 6).
    • Benchchem. A Comparative Guide to Analytical Techniques for Confirming the Purity of 4-Methoxy-1-indanone.
    • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
    • Benchchem. Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles.
    • Benchchem.
    • PubChem. 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
    • SynHet. 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.
    • ChemCon.
    • BOC Sciences.
    • Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues.
    • Sigma-Aldrich. 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.
    • 6-Bromo-2-methyl-2,3-dihydro-1H-inden-1-one.
    • Benchchem. Application Notes and Protocols for the Characterization of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
    • PMC. (2023, October 27). Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity.
    • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
    • Sigma-Aldrich. 6-bromo-2-methyl-2,3-dihydro-1H-inden-1-one.
    • BLDpharm. 165730-10-9|6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    Sources

    A Comparative Guide to the Spectroscopic Data of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is a cornerstone of progress. This guide provides a comprehensive analysis of the spectroscopic data for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one, a compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for this specific molecule, this guide leverages high-quality predicted spectroscopic data and compares it with experimental and predicted data of structurally related analogs. This comparative approach offers profound insights into the influence of substituents on the spectral characteristics of the indanone scaffold.

    Introduction to the Spectroscopic Analysis of Indenones

    The 2,3-dihydro-1H-inden-1-one (indanone) framework is a prevalent motif in numerous biologically active compounds. The precise characterization of substituted indanones is therefore critical. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and a holistic analysis of the data from these methods allows for confident structure confirmation.

    This guide will focus on a comparative analysis of:

    • Target Molecule: 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted Data)

    • Analog 1: 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted Data)

    • Analog 2: 2,3-dihydro-1H-inden-1-one (1-Indanone) (Experimental Data)

    By comparing the spectra of these molecules, we can dissect the influence of the bromine atom at the C6 position and the gem-dimethyl group at the C2 position.

    Comparative Analysis of Spectroscopic Data

    ¹H NMR Spectroscopy

    Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other protons. The predicted ¹H NMR data for our target molecule and its analogs are summarized in Table 1.

    Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental)

    CompoundProtonsPredicted/Experimental Chemical Shift (δ, ppm)Multiplicity
    6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted) -CH₃ (C2) ~1.27 Singlet
    -CH₂- (C3) ~2.90 Singlet
    H-7 ~7.55 Doublet
    H-5 ~7.65 Doublet of doublets
    H-4 ~7.80 Doublet
    2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted)[1]-CH₃ (C2)~1.25Singlet
    -CH₂- (C3)~2.95Singlet
    Aromatic H's~7.30 - 7.80Multiplet
    2,3-dihydro-1H-inden-1-one (Experimental)[1]-CH₂- (C2)~2.68Triplet
    -CH₂- (C3)~3.08Triplet
    Aromatic H's~7.25 - 7.78Multiplet

    Expertise & Experience: Interpreting the ¹H NMR Data

    The most striking feature in the predicted spectrum of our target molecule and Analog 1 is the presence of two singlets for the aliphatic protons, a direct consequence of the gem-dimethyl group at the C2 position. This substitution pattern removes the possibility of proton-proton coupling between the C2 and C3 positions, simplifying the spectrum compared to the triplet-triplet pattern observed for 1-indanone.

    The bromine atom in the 6-position of the target molecule is predicted to have a significant deshielding effect on the aromatic protons. Specifically, H-5 and H-7 are expected to be shifted downfield compared to the corresponding protons in the non-brominated analog. The predicted splitting pattern for the aromatic region of the target molecule (a doublet, a doublet of doublets, and a doublet) is characteristic of a 1,2,4-trisubstituted benzene ring.

    ¹³C NMR Spectroscopy

    Carbon NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the target molecule and its analogs are presented in Table 2.

    Table 2: Comparison of ¹³C NMR Spectral Data (Predicted)

    CompoundCarbon AtomPredicted Chemical Shift (δ, ppm)
    6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted) C=O (C1) ~205
    Quaternary C (C2) ~45
    -CH₃ (C2) ~25
    -CH₂- (C3) ~50
    Aromatic C-Br (C6) ~120
    Other Aromatic C's ~125-155
    2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted)C=O (C1)~207
    Quaternary C (C2)~45
    -CH₃ (C2)~25
    -CH₂- (C3)~52
    Aromatic C's~124-155
    2,3-dihydro-1H-inden-1-one (Predicted)C=O (C1)~207
    -CH₂- (C2)~26
    -CH₂- (C3)~36
    Aromatic C's~124-155

    Expertise & Experience: Interpreting the ¹³C NMR Data

    The carbonyl carbon (C1) is consistently the most downfield signal, as expected. The presence of the gem-dimethyl group at C2 in the target molecule and Analog 1 is clearly indicated by the quaternary carbon signal around 45 ppm and the methyl carbon signal around 25 ppm. In contrast, 1-indanone shows two methylene carbons in the aliphatic region.

    The most significant difference in the predicted spectrum of the target molecule is the upfield shift of the carbon atom directly attached to the bromine (C6) due to the heavy atom effect. This is a characteristic feature in the ¹³C NMR spectra of bromo-aromatic compounds.

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify the functional groups present in a molecule. The predicted and experimental IR absorption bands are summarized in Table 3.

    Table 3: Comparison of Characteristic IR Absorption Bands (Predicted and Experimental)

    Functional GroupVibration Mode6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted, cm⁻¹) 2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Predicted, cm⁻¹)[2]2,3-dihydro-1H-inden-1-one (Experimental, cm⁻¹)[3]
    C=O Stretch ~1715 ~1710-1730~1710
    Aromatic C-H Stretch ~3050-3100 ~3020-3070~3050
    Aliphatic C-H Stretch ~2870-2960 ~2870-2960~2920, 2960
    Aromatic C=C Stretch ~1580, 1470 ~1450-1600~1600, 1580
    C-Br Stretch ~550-650 N/AN/A

    Expertise & Experience: Interpreting the IR Data

    The most prominent feature in the IR spectra of all three compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch, typically found around 1710-1715 cm⁻¹. The presence of both aromatic and aliphatic C-H stretching vibrations is also expected. A key distinguishing feature in the predicted spectrum of the target molecule would be the C-Br stretching vibration in the fingerprint region, typically between 550 and 650 cm⁻¹.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

    Predicted Fragmentation Pattern for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one:

    • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

    • Loss of a Methyl Group ([M-15]⁺): Fragmentation of the gem-dimethyl group is likely, leading to the loss of a methyl radical (•CH₃) and the formation of a stable tertiary carbocation. This fragment will also exhibit the characteristic bromine isotope pattern.

    • Loss of a Propylene Group ([M-42]⁺): A retro-Diels-Alder type fragmentation of the five-membered ring could lead to the loss of propylene (C₃H₆).

    • Loss of Bromine ([M-79/81]⁺): Cleavage of the C-Br bond would result in a fragment without the bromine isotope pattern.

    • Acylium Ion ([M-Br-C₂H₄]⁺): Subsequent fragmentation of the [M-Br]⁺ ion could lead to the formation of an acylium ion.

    Experimental Protocols

    The following are generalized protocols for acquiring the spectroscopic data discussed above.

    NMR Spectroscopy

    Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

    Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    Procedure:

    • Sample Preparation:

      • Weigh 5-10 mg of the solid sample.

      • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

    • Instrument Setup:

      • Insert the NMR tube into the spectrometer probe.

      • Lock the spectrometer on the deuterium signal of the solvent.

      • Shim the magnetic field to achieve optimal homogeneity.

    • Data Acquisition:

      • Acquire the ¹H spectrum using a standard pulse sequence.

      • Acquire the ¹³C spectrum with proton decoupling.

    Infrared (IR) Spectroscopy

    Objective: To identify the functional groups.

    Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

    Procedure:

    • Sample Preparation (ATR):

      • Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition:

      • Record a background spectrum of the empty ATR crystal.

      • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    Mass Spectrometry

    Objective: To determine the molecular weight and fragmentation pattern.

    Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

    Procedure:

    • Sample Preparation:

      • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

    • Instrument Setup:

      • Set the appropriate GC temperature program for sample elution.

      • Use electron ionization (EI) at 70 eV.

    • Data Acquisition:

      • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

    Visualization of Molecular Structure and Workflow

    Diagram 1: Molecular Structure of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

    Caption: Structure of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    Diagram 2: Spectroscopic Analysis Workflow

    G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Target Molecule NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

    Caption: General workflow for spectroscopic analysis.

    Conclusion

    This guide provides a detailed comparative analysis of the predicted spectroscopic data for 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one against its structural analogs. The insights derived from this comparative approach are invaluable for researchers working on the synthesis and characterization of similar molecular scaffolds. The provided protocols and theoretical explanations serve as a practical resource for the structural elucidation of novel compounds in drug discovery and development.

    References

    • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

    • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

    • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

    • 1H-Inden-1-one, 2,3-dihydro-. (n.d.). Retrieved from [Link]

    Sources

    Safety Operating Guide

    6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one proper disposal procedures

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Operational Guide: Safe Handling and Disposal of 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

    Executive Summary

    6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 165730-10-9) is a critical halogenated intermediate frequently utilized in medicinal chemistry, notably in the synthesis of spirocyclic compounds and BACE inhibitors for Alzheimer's disease research[1]. Due to the presence of a covalently bound bromine atom, this compound and any associated effluent must be strictly managed as Halogenated Organic Waste [2]. This guide provides drug development professionals and laboratory scientists with authoritative, step-by-step operational procedures for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and minimizing laboratory risk.

    Physicochemical & Hazard Profile

    Understanding the physical properties of a chemical is the first step in designing a self-validating safety protocol. The lipophilic nature and halogenated structure of this indanone derivative dictate its environmental persistence and specific disposal requirements[3].

    PropertySpecification
    IUPAC Name 6-bromo-2,2-dimethyl-3H-inden-1-one[3]
    CAS Number 165730-10-9[4]
    Molecular Formula C11H11BrO[3]
    Molecular Weight 239.11 g/mol [3]
    XLogP3 (Lipophilicity) 3.3[3]
    Topological Polar Surface Area 17.1 Ų[3]
    Primary Waste Classification Halogenated Organic Waste[2]

    The Causality of Segregation: Why Halogenated Waste is Different

    Expertise & Experience Insight: As a Senior Application Scientist, I frequently observe laboratories making the costly error of disposing of halogenated solutes dissolved in non-halogenated solvents into the standard "Non-Halogenated" waste stream.

    Why does this matter? Halogens (like bromine) drastically alter the thermal degradation pathway of organic waste. When incinerated, brominated compounds generate corrosive hydrobromic acid (HBr) gas and possess the potential to form highly toxic brominated dioxins and furans[5]. Therefore, they must be processed in specialized high-temperature incinerators equipped with alkaline scrubbers. Mixing 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one with non-halogenated waste contaminates the entire bulk container, exponentially increasing disposal costs and triggering severe regulatory compliance violations[2]. The presence of the bromine atom dictates that any mixture containing this compound must be treated as halogenated waste[5].

    Waste Segregation & Disposal Workflow

    The following diagram illustrates the logical decision tree for isolating and disposing of this compound based on its physical state in the lab.

    WasteWorkflow Start 6-Bromo-2,2-dimethyl- 2,3-dihydro-1H-inden-1-one Waste Generated State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Dissolved in Solvent) State->Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., EtOAc, Hexane) SolventCheck->NonHalogenated LiquidBin Halogenated Liquid Waste Container Halogenated->LiquidBin MixedBin Mixed Halogenated Liquid Waste Container NonHalogenated->MixedBin Becomes Halogenated due to Solute Incineration High-Temp Incineration (EPA Compliant) SolidBin->Incineration LiquidBin->Incineration MixedBin->Incineration

    Decision matrix for the segregation and disposal of 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one.

    Step-by-Step Disposal Methodologies

    Protocol A: Solid Waste Disposal (Unreacted Material & Consumables) This protocol applies to pure chemical powder, contaminated filter paper, weighing boats, and pipette tips.

    • Containment: Collect all solid waste in a sturdy, leak-proof, chemically compatible container (e.g., a wide-mouth HDPE bottle)[6].

    • Segregation: Do not mix this solid waste with incompatible materials such as strong oxidizers or strong bases[2].

    • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. Explicitly write "6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one" and check the "Halogenated Organic Waste" box. Do not use chemical abbreviations[6].

    • Storage: Store the container tightly capped in the designated Satellite Accumulation Area (SAA) until it is ready for Environmental Health and Safety (EHS) pickup[2].

    Protocol B: Liquid Waste Disposal (Reaction Mother Liquors & Extracts) During synthesis, this compound is often dissolved in organic solvents.

    • Classification: Regardless of whether the solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate), the resulting solution must be classified as Halogenated Solvent Waste [2].

    • Transfer: In an operating chemical fume hood, use a funnel to carefully transfer the liquid into a designated halogenated waste carboy (often color-coded yellow or orange)[2].

    • Volume Management: Never fill the waste carboy beyond 75% to 80% capacity. This headspace is critical to allow for vapor expansion and prevent pressure-induced ruptures[6].

    • Secondary Containment: Ensure the carboy rests in a secondary containment bin to capture any incidental leaks or spills[2].

    Spill Response & Decontamination Protocol

    In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

    SpillResponse Spill Chemical Spill Detected Assess Assess Spill Size & Risk Spill->Assess Major Major Spill / High Exposure Assess->Major Minor Minor Spill / Contained Assess->Minor Evacuate Evacuate & Call EHS Major->Evacuate PPE Don Appropriate PPE (Nitrile, Goggles, Coat) Minor->PPE Contain Contain Spill (Vermiculite/Sand) PPE->Contain Collect Collect in Halogenated Waste Container Contain->Collect Decon Decontaminate Surface (Compatible Solvent) Collect->Decon Label Label & Transfer to SAA Decon->Label

    Step-by-step workflow for evaluating and neutralizing a chemical spill.

    Spill Remediation Steps:

    • Evacuate and Assess: Determine if the spill is minor (manageable locally) or major (requires EHS intervention)[2].

    • Personal Protective Equipment (PPE): Don chemical safety goggles, a laboratory coat, and chemically resistant nitrile gloves[5].

    • Containment: If the compound is in a liquid solution, surround the spill with an inert, non-combustible absorbent material such as vermiculite or sand[5]. If it is a solid powder, lightly dampen it with a compatible solvent to prevent aerosolization of the dust.

    • Collection: Use non-sparking tools to scoop the absorbed material into a designated hazardous waste bag or container[5].

    • Decontamination: Wipe down the affected surface with a solvent capable of dissolving the indanone derivative, then wash with soap and water. Dispose of all cleaning materials as halogenated waste[5].

    References

    • Title: 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one Product Specifications Source: SynHet URL
    • Source: PubChem (National Institutes of Health)
    • Title: US Patent 2014/0288091 A1 (Spirocyclic BACE Inhibitors)
    • Title: Halogenated Solvents in Laboratories Chemical Waste Guideline Source: Temple University Campus Operations URL
    • Title: Hazardous Waste Disposal Guide Source: Northwestern University Research Safety URL
    • Title: Proper Disposal of Halogenated Organics: A Guide for Laboratory Professionals Source: Benchchem URL

    Sources

    Personal protective equipment for handling 6-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Safety and Logistical Guide: Handling 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one

    Executive Summary & Mechanistic Risk Assessment

    As a Senior Application Scientist, I frequently consult on the safe handling of halogenated indanone derivatives. 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one (CAS 165730-10-9) is a critical building block in medicinal chemistry, particularly for synthesizing spiro-fused ring systems and novel therapeutics[1]. However, its structural features—a lipophilic indanone core coupled with an electrophilic brominated aromatic ring—dictate strict handling protocols.

    The compound is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319)[2]. Mechanistically, the lipophilicity of the dimethyl-indanone moiety allows the molecule to readily partition into the stratum corneum of the skin and the lipid bilayers of the cornea. Once absorbed, the halogenated aromatic system can induce localized inflammatory responses[3]. Therefore, standard "general chemistry" PPE is insufficient; a targeted, self-validating safety system is required to protect laboratory personnel.

    Compound Profile & Hazard Matrix

    Before initiating any physical handling, personnel must review the quantitative and qualitative hazard profile of the compound.

    Property / ParameterSpecification
    Chemical Name 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
    CAS Number 165730-10-9
    Molecular Formula / Weight C11H11BrO / 239.11 g/mol
    Physical State Solid (Powder/Crystals)
    GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation)
    Key Precautionary Statements P264, P280, P302+P352, P305+P351+P338
    Waste Stream Halogenated Organic Solid Waste

    Targeted Personal Protective Equipment (PPE) Matrix

    Do not merely wear PPE; understand why you are wearing it. The following matrix is designed based on the physicochemical properties of brominated ketones.

    • Hand Protection (Gloves):

      • Selection: Nitrile gloves (minimum 0.11 mm thickness for incidental contact; 0.3 mm for prolonged handling).

      • Causality: Halogenated aromatics can permeate thin latex or vinyl rapidly. Nitrile provides a superior chemical barrier against lipophilic brominated compounds. If the compound is dissolved in organic solvents (e.g., DCM or DMF) during synthesis, double-gloving or upgrading to heavier-duty butyl rubber is required depending on the solvent carrier.

    • Eye & Face Protection:

      • Selection: ANSI Z87.1 compliant, snug-fitting chemical safety goggles.

      • Causality: As a solid powder, aerosolized particulates pose a dual threat: mechanical corneal abrasion and chemical irritation (H319)[4]. Standard safety glasses with side shields are inadequate because they do not seal against airborne dust.

    • Body Protection:

      • Selection: Flame-retardant (FR) or 100% cotton laboratory coat, fully buttoned.

      • Causality: Synthetic fabrics (like polyester) can trap chemical dust against the skin or melt into the skin in the event of a secondary fire. Cotton provides a breathable but effective particulate barrier.

    • Respiratory Protection:

      • Selection: Handling must be restricted to a certified chemical fume hood. If handling outside a hood is absolutely unavoidable (e.g., bulk transfer), a NIOSH-approved N95 or P100 particulate respirator is mandatory.

    Operational Workflow & Engineering Controls

    To ensure a self-validating protocol, every step must minimize the generation of airborne particulates.

    • Step 1: Environment Setup. Verify the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents[5].

    • Step 2: Static Mitigation. 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one is a dry powder that can hold a static charge. Use anti-static weighing boats or grounded spatulas to prevent the powder from aerosolizing or clinging to the sides of the balance enclosure.

    • Step 3: Transfer and Weighing. Perform all weighing inside the fume hood using a draft shield. If a precision analytical balance is located outside the hood, pre-weigh the compound into a tared, sealable vial inside the hood, seal it securely, and then transfer it to the balance.

    • Step 4: Decontamination. After handling, wipe down spatulas, balances, and the hood surface with an isopropanol-soaked lint-free wipe. Wash hands immediately with soap and water after doffing gloves[5].

    Spill Response & Disposal Plan

    In the event of a spill, immediate and methodical action prevents exposure and cross-contamination.

    • Step 1: Containment. Do not sweep dry powder, as this generates hazardous dust. Gently cover the spilled material with slightly damp absorbent sand or vermiculite to suppress aerosolization[4].

    • Step 2: Collection. Use a non-sparking scoop to collect the absorbent-chemical mixture. Place it into a compatible, sealable high-density polyethylene (HDPE) container.

    • Step 3: Surface Decontamination. Wash the spill area with a mild detergent and water, followed by an isopropanol wipe to remove any residual lipophilic compound.

    • Step 4: Disposal. Label the container explicitly as "Hazardous Waste: Halogenated Organic Solid (Contains 6-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one)". Never mix halogenated waste with non-halogenated waste streams, as this drastically increases disposal costs and environmental risks[4].

    Operational Workflow Diagram

    G A Compound Handling (CAS 165730-10-9) B Engineering Controls (Fume Hood, 80-100 fpm) A->B C PPE Verification (Nitrile, Goggles, Coat) B->C D Execution (Weighing/Transfer) C->D E Spill Event? D->E F Containment (Absorbent Sand/Vermiculite) E->F Yes H Standard Cleanup (Isopropanol Wipe) E->H No G Hazardous Waste (Halogenated Organics) F->G H->G Waste Disposal

    Operational Workflow & Spill Response Pathway for Halogenated Indanones.

    References

    • Title: Guidance on Information Requirements and Chemical Safety Assessment Part E Source: European Chemicals Agency (ECHA) URL: [Link]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.